molecular formula C84H80Cl2N6O8 B12398355 CellTracker Red CMTPX

CellTracker Red CMTPX

Katalognummer: B12398355
Molekulargewicht: 1372.5 g/mol
InChI-Schlüssel: NUAZOHBLTNHBQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

CellTracker Red CMTPX is a useful research compound. Its molecular formula is C84H80Cl2N6O8 and its molecular weight is 1372.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C84H80Cl2N6O8

Molekulargewicht

1372.5 g/mol

IUPAC-Name

4-[[4-(chloromethyl)benzoyl]amino]-2-(6,7,7,9,17,19,19,20-octamethyl-2-oxonia-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1,3,5(10),8,11,13,15,17,21-nonaen-13-yl)benzoate;5-[[4-(chloromethyl)benzoyl]amino]-2-(6,7,7,9,17,19,19,20-octamethyl-2-oxonia-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1,3,5(10),8,11,13,15,17,21-nonaen-13-yl)benzoate

InChI

InChI=1S/2C42H40ClN3O4/c1-23-20-41(3,4)45(7)34-18-36-32(16-29(23)34)38(33-17-30-24(2)21-42(5,6)46(8)35(30)19-37(33)50-36)31-15-27(13-14-28(31)40(48)49)44-39(47)26-11-9-25(22-43)10-12-26;1-23-20-41(3,4)45(7)34-18-36-32(16-29(23)34)38(33-17-30-24(2)21-42(5,6)46(8)35(30)19-37(33)50-36)28-14-13-27(15-31(28)40(48)49)44-39(47)26-11-9-25(22-43)10-12-26/h2*9-21H,22H2,1-8H3,(H-,44,47,48,49)

InChI-Schlüssel

NUAZOHBLTNHBQC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(N(C2=CC3=[O+]C4=CC5=C(C=C4C(=C3C=C12)C6=C(C=C(C=C6)NC(=O)C7=CC=C(C=C7)CCl)C(=O)[O-])C(=CC(N5C)(C)C)C)C)(C)C.CC1=CC(N(C2=CC3=[O+]C4=CC5=C(C=C4C(=C3C=C12)C6=C(C=CC(=C6)NC(=O)C7=CC=C(C=C7)CCl)C(=O)[O-])C(=CC(N5C)(C)C)C)C)(C)C

Herkunft des Produkts

United States

Foundational & Exploratory

CellTracker Red CMTPX: An In-Depth Technical Guide to its Mechanism of Action and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CellTracker Red CMTPX is a fluorescent probe widely utilized in biological research for the long-term tracking of living cells. Its ability to be retained in cells for several generations, coupled with its low cytotoxicity, makes it an invaluable tool for a variety of applications, including cell migration, proliferation, and invasion assays. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailed experimental protocols, and quantitative data to facilitate its effective use in research and drug development.

Core Mechanism of Action

This compound is a cell-permeant chloromethyl-substituted rhodamine dye. Its mechanism of action is a multi-step process that ensures its retention within viable cells and allows for long-term tracking.

  • Cellular Uptake: The probe is initially in a non-fluorescent and membrane-permeant state, allowing it to freely diffuse across the plasma membrane into the cytoplasm of living cells.[1][2][3]

  • Intracellular Conversion and Retention: Once inside the cell, the chloromethyl group of this compound reacts with intracellular thiols, primarily glutathione (B108866) (GSH).[4][5] This reaction is catalyzed by the enzyme glutathione S-transferase (GST), which is ubiquitously present in the cytoplasm of most mammalian cells.[4][5] This enzymatic reaction forms a stable, fluorescent dye-thioether adduct.[5]

  • Fluorescence Activation: The conjugation of this compound to intracellular thiols results in a significant increase in its fluorescence, rendering the labeled cells easily detectable by fluorescence microscopy or flow cytometry. Unlike some other CellTracker probes, CMTPX does not require enzymatic cleavage to become fluorescent.[4]

  • Long-Term Tracking: The resulting fluorescent adduct is membrane-impermeant and is well-retained within the cytoplasm of the cells.[1][2][3] The dye is passively inherited by daughter cells upon cell division, allowing for the tracking of cell lineage and proliferation for up to 72 hours or through three to six generations.[3][6] Importantly, the dye is not transferred to adjacent cells in a population.[5]

Quantitative Data

A summary of the key quantitative properties of this compound is provided in the table below for easy reference and comparison.

PropertyValueReferences
Excitation Maximum (Ex) 577 nm[3]
Emission Maximum (Em) 602 nm[3]
Molecular Weight 686.3 g/mol [4]
Recommended Working Concentration 0.5 - 25 µM[3][4]
Typical Incubation Time 15 - 45 minutes[3][4]
Cellular Retention Time > 72 hours[3][6]

Signaling Pathway and Experimental Workflows

To visually represent the processes involved in using this compound, the following diagrams have been generated using the DOT language.

Signaling Pathway: Mechanism of Intracellular Retention

Mechanism of this compound Retention CMTPX_out This compound (Membrane-Permeant) CMTPX_in This compound (Inside Cell) CMTPX_out->CMTPX_in Passive Diffusion Cell_Membrane Cell Membrane Adduct Fluorescent CMTPX-Thioether Adduct (Membrane-Impermeant) CMTPX_in->Adduct Reaction GST Glutathione S-Transferase (GST) GST->Adduct Catalysis GSH Glutathione (GSH) Retention Long-Term Cellular Retention (& Inheritance by Daughter Cells) Adduct->Retention

Caption: Intracellular conversion of this compound.

Experimental Workflow: General Cell Staining Protocol

General Cell Staining Workflow Start Start: Prepare Cell Culture Prepare_Dye Prepare Working Solution (0.5-25 µM in serum-free medium) Start->Prepare_Dye Incubate_Dye Incubate Cells with Dye (15-45 min at 37°C) Prepare_Dye->Incubate_Dye Wash Wash Cells (Replace with fresh medium) Incubate_Dye->Wash Incubate_Post Incubate for 30 min (Allows for complete reaction) Wash->Incubate_Post Image Image Cells (Fluorescence Microscopy or Flow Cytometry) Incubate_Post->Image End End: Cells Ready for Experiment Image->End

Caption: A typical workflow for labeling cells with this compound.

Experimental Protocols

General Protocol for Staining Adherent and Suspension Cells

Materials:

  • This compound dye

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Serum-free cell culture medium

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cultured cells (adherent or in suspension)

Protocol:

  • Stock Solution Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Dissolve 50 µg of the dye in 36 µL of anhydrous DMSO to make a 2 mM stock solution.[3]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[3]

  • Working Solution Preparation:

    • Dilute the stock solution in serum-free medium to a final working concentration of 0.5-25 µM.[3][4] The optimal concentration should be determined empirically for each cell type and application. For long-term studies (>3 days) or rapidly dividing cells, a higher concentration (5-25 µM) is recommended. For shorter experiments, a lower concentration (0.5-5 µM) is usually sufficient.[4][5]

    • Warm the working solution to 37°C before use.[3]

  • Cell Staining:

    • For Adherent Cells:

      • Grow cells to the desired confluence on coverslips or in culture plates.

      • Remove the culture medium and add the pre-warmed working solution to cover the cells.[3]

      • Incubate for 15-45 minutes at 37°C, protected from light.[3]

    • For Suspension Cells:

      • Harvest cells by centrifugation and resuspend the cell pellet in the pre-warmed working solution.

      • Incubate for 15-45 minutes at 37°C with gentle agitation, protected from light.[4]

  • Post-Staining Wash:

    • For Adherent Cells: Remove the working solution and replace it with fresh, pre-warmed complete culture medium.[3]

    • For Suspension Cells: Centrifuge the cells to remove the working solution and resuspend them in fresh, pre-warmed complete culture medium.[4]

    • Incubate the cells for an additional 30 minutes at 37°C to ensure the completion of the reaction and removal of any excess unbound dye.[7]

  • Imaging and Analysis:

    • The stained cells are now ready for downstream applications.

    • Image the cells using a fluorescence microscope or analyze by flow cytometry using the appropriate filter sets for red fluorescence (Ex/Em: ~577/602 nm).[3]

Cell Migration and Invasion Assay Protocol

Materials:

  • Cells stained with this compound (as per the general protocol)

  • Transwell inserts (with or without Matrigel coating for invasion and migration assays, respectively)

  • Serum-free medium (as a chemoattractant-free control)

  • Medium containing a chemoattractant (e.g., 10% FBS)

  • Cotton swabs

Protocol:

  • Cell Preparation:

    • Stain the cells with this compound as described in the general protocol.

    • After the final wash, resuspend the cells in serum-free medium at the desired concentration.

  • Assay Setup:

    • Place the Transwell inserts into the wells of a 24-well plate.

    • For invasion assays, pre-hydrate the Matrigel-coated inserts according to the manufacturer's instructions.

    • Add medium containing the chemoattractant to the lower chamber of the wells. Add serum-free medium to control wells.

    • Add the cell suspension to the upper chamber of the Transwell inserts.

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for a period appropriate for the cell type and experimental question (typically 4-24 hours).[9]

  • Removal of Non-migrated/Non-invaded Cells:

    • Carefully remove the Transwell inserts from the plate.

    • Use a cotton swab to gently remove the non-migrated/non-invaded cells from the upper surface of the insert membrane.[9]

  • Quantification:

    • The migrated/invaded cells on the bottom of the insert can be imaged and counted using a fluorescence microscope.[10]

    • Alternatively, the fluorescence of the migrated/invaded cells can be quantified using a plate reader.

Cell Proliferation Assay (Dye Dilution Method)

Materials:

  • Cells stained with this compound (as per the general protocol)

  • Flow cytometer

Protocol:

  • Cell Staining:

    • Stain the cells with this compound as described in the general protocol. It is crucial to achieve a bright and uniform initial staining.

  • Cell Culture:

    • Plate the stained cells at a low density to allow for several rounds of cell division.

    • Culture the cells under their normal growth conditions for the desired experimental duration.

  • Time-Point Analysis:

    • At various time points (e.g., 0, 24, 48, 72 hours), harvest the cells.

  • Flow Cytometry Analysis:

    • Analyze the fluorescence intensity of the cells at each time point using a flow cytometer.

    • As cells divide, the fluorescence intensity of the dye is halved in the daughter cells.[2][3] This results in distinct peaks of decreasing fluorescence intensity on a histogram, with each peak representing a successive generation of cells.[2]

    • The number of cell divisions can be quantified by analyzing the distribution of cells across these peaks.[1][11]

Cytotoxicity Assessment

This compound is reported to have low cytotoxicity at recommended working concentrations.[3][10] Studies have shown that labeling cells with CellTracker dyes, including the red variant, does not significantly affect cell proliferation.[4][5] However, it is always recommended to perform a cytotoxicity assay for the specific cell type and experimental conditions being used. A standard MTT or MTS assay can be performed on cells labeled with a range of CMTPX concentrations to determine the optimal non-toxic working concentration.

Conclusion

This compound is a robust and reliable tool for long-term cell tracking. Its mechanism of action, based on the GST-mediated conjugation to intracellular thiols, ensures stable and specific labeling of live cells. By understanding the principles behind this dye and following the detailed protocols provided in this guide, researchers can effectively utilize this compound to gain valuable insights into dynamic cellular processes.

References

CellTracker Red CMTPX: A Technical Guide for Cellular Tracking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of CellTracker Red CMTPX, a vital fluorescent probe for monitoring cell movement, location, and proliferation. This document details its spectral properties, chemical characteristics, and a thorough methodology for its application in various research contexts.

Core Properties and Specifications

This compound is a cell-permeable fluorescent dye designed for long-term cell tracking. Its unique properties ensure stable, non-toxic labeling, allowing for multi-generational studies. The dye is well-retained in living cells for at least 72 hours and its fluorescence is maintained after fixation and permeabilization, making it compatible with immunocytochemistry and other downstream applications.[1][2][3]

PropertyValueReference
Excitation Maximum (Ex)577 nm[1][4]
Emission Maximum (Em)602 nm[1][4]
Alternate Excitation/Emission586 nm / 614 nm[5][6][7]
Molecular Weight686.3 g/mol [2][4]
SolubilityDMSO[2]
Recommended Working Concentration0.5 - 25 µM[2][4]

Mechanism of Action

This compound freely passes through the cell membrane. Once inside the cell, its chloromethyl group reacts with thiol groups on intracellular proteins and glutathione (B108866), a reaction mediated by glutathione S-transferase.[1][4] This covalent binding results in a cell-impermeant fluorescent product that is well-retained within the cell. The fluorescence of this compound is activated upon this binding and does not require enzymatic cleavage.[4][8] This mechanism ensures that the dye is passed to daughter cells but not transferred to adjacent cells in a population.[1][4]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CMTPX_free This compound (Cell-Permeable) CMTPX_inside This compound CMTPX_free->CMTPX_inside Passive Diffusion CMTPX_bound Fluorescent & Cell-Impermeant Product CMTPX_inside->CMTPX_bound GST Glutathione S-Transferase (GST) GST->CMTPX_bound Thiol Intracellular Thiols (Glutathione, Proteins) Thiol->CMTPX_bound

Caption: Mechanism of this compound Action.

Experimental Protocols

The following protocols provide a general guideline for the use of this compound. Optimal conditions may vary depending on the cell type and experimental design.

Stock Solution Preparation
  • Allow the vial of this compound to warm to room temperature before opening.

  • To prepare a 2 mM stock solution, dissolve 50 µg of this compound in 36 µL of anhydrous dimethyl sulfoxide (B87167) (DMSO).[2]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light and moisture.[2]

Cell Staining Workflow

Start Start Prepare_Working Prepare Working Solution (0.5-25 µM in serum-free medium) Start->Prepare_Working Prepare_Cells Prepare Cells (Adherent or Suspension) Start->Prepare_Cells Warm_Working Warm to 37°C Prepare_Working->Warm_Working Add_Working Add Working Solution Warm_Working->Add_Working Remove_Medium Remove Growth Medium Prepare_Cells->Remove_Medium Remove_Medium->Add_Working Incubate Incubate 15-45 min at 37°C (Protect from light) Add_Working->Incubate Replace_Medium Replace with Fresh Medium Incubate->Replace_Medium Image Image Cells (Ex/Em: 577/602 nm) Replace_Medium->Image

References

CellTracker Red CMTPX: An In-depth Technical Guide for Cellular Tracking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of CellTracker Red CMTPX, a vital fluorescent dye for long-term cell tracking. Below, we delve into its core features, benefits, and detailed protocols to empower your research in cellular dynamics, migration, and localization.

Core Features and Benefits

This compound is a cell-permeant fluorescent dye specifically designed for monitoring cell movement and location over extended periods.[1][2] A key advantage of this probe is its stability and non-toxic nature at standard working concentrations, ensuring minimal impact on cellular physiology.[3][4] Once inside a living cell, the dye undergoes a transformation, rendering it cell-impermeant and ensuring it is well-retained.[3][5] This allows for the tracking of cellular movements for at least 72 hours, spanning several generations (typically 3-6 passages).[3][5] The fluorescence is transferred to daughter cells but not to adjacent cells within a population.[4][6]

The bright red fluorescence of this compound is well-suited for multiplexing with other fluorescent markers, such as green fluorescent protein (GFP), as its emission spectrum is well-separated.[3][5] Furthermore, the dye remains fluorescent even after fixation and permeabilization, making it compatible with subsequent immunocytochemistry or other intracellular staining protocols.[4]

Quantitative Data Summary

For ease of reference and comparison, the key quantitative specifications of this compound are summarized in the table below.

PropertyValueReference(s)
Excitation (Peak)577 nm / 586 nm[3][4][7]
Emission (Peak)602 nm / 614 nm[1][3][7]
Molecular Weight686.2 / 686.3 g/mol [3][8]
FormulaC₄₂H₄₀ClN₃O₄[3][8]
SolubilitySoluble in anhydrous DMSO[3][8]
Recommended Stock Solution2 mM in anhydrous DMSO[3]
Recommended Working Conc.0.5 - 25 µM in serum-free medium[3]
Storage (Lyophilized)-20°C, protected from light[3][5]
Storage (Stock Solution)-20°C or -80°C, protected from light[1][3]

Mechanism of Action

This compound is designed to freely pass through the cell membrane.[9] Once inside the cell, its chloromethyl group reacts with intracellular thiol groups, primarily on glutathione (B108866), in a reaction mediated by glutathione S-transferase.[9][10] This covalent binding results in a fluorescent, cell-impermeant product that is retained within the cytoplasm.[3][5] This mechanism ensures long-term retention and allows for the tracking of cells through multiple cell divisions.

cluster_extracellular Extracellular Space cluster_cell Intracellular Space (Cytoplasm) CMTPX_ext This compound (Cell-Permeant) CMTPX_int This compound CMTPX_ext->CMTPX_int Passive Diffusion Fluorescent_Product Fluorescent, Cell-Impermeant Product CMTPX_int->Fluorescent_Product Covalent Binding GST Glutathione S-Transferase (GST) GST->CMTPX_int Catalyzes Thiol Intracellular Thiols (e.g., Glutathione) Thiol->Fluorescent_Product

Mechanism of this compound Action

Experimental Protocols

Below are detailed methodologies for key experiments using this compound.

Stock Solution Preparation
  • Bring the vial of lyophilized this compound to room temperature before opening.

  • To create a 2 mM stock solution, dissolve 50 µg of this compound in 36 µL of anhydrous dimethyl sulfoxide (B87167) (DMSO).[3]

  • Vortex briefly to ensure the dye is fully dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3]

  • Store the stock solution at -20°C, protected from light.[3] For longer-term storage (up to 6 months), -80°C is recommended.[1]

Cell Labeling Protocol

The optimal concentration of the working solution can vary depending on the cell type and the duration of the experiment. For long-term tracking or rapidly dividing cells, a concentration of 5-25 µM is recommended, while for shorter experiments, 0.5-5 µM may be sufficient.[9][11]

For Adherent Cells:

  • Culture adherent cells on coverslips or in culture dishes to the desired confluency.

  • Prepare the working solution by diluting the 2 mM stock solution in a serum-free medium to the desired final concentration. Pre-warm the working solution to 37°C.[3]

  • Remove the culture medium from the cells.

  • Add the pre-warmed working solution to the cells, ensuring the entire surface is covered.

  • Incubate the cells for 15-45 minutes at 37°C, protected from light.[3]

  • Remove the working solution and replace it with a fresh, pre-warmed complete culture medium.

  • Incubate for an additional 30 minutes at 37°C to allow for the complete modification of the dye.[11]

  • The cells are now labeled and ready for downstream applications.

For Suspension Cells:

  • Centrifuge the cell suspension to obtain a cell pellet.

  • Resuspend the cells in a pre-warmed (37°C) serum-free medium containing the desired concentration of this compound.

  • Incubate the cell suspension for 15-45 minutes at 37°C, protected from light, with occasional gentle mixing.

  • Centrifuge the labeled cells to pellet them and remove the labeling solution.

  • Resuspend the cell pellet in a fresh, pre-warmed complete culture medium.

  • Incubate for an additional 30 minutes at 37°C.

  • The cells are now labeled and ready for use.

Fixation and Permeabilization (Optional)
  • After cell labeling and any experimental treatments, wash the cells with Phosphate Buffered Saline (PBS).

  • For fixation, incubate the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[1]

  • Wash the cells three times with PBS.

  • For permeabilization (if required for subsequent antibody staining), incubate the cells with a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS before proceeding with further staining.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a cell tracking experiment using this compound.

Start Start: Prepare Cells Prepare_Stock Prepare 2 mM Stock Solution in DMSO Start->Prepare_Stock Prepare_Working Prepare Working Solution (0.5-25 µM) in Serum-Free Medium Prepare_Stock->Prepare_Working Label_Cells Label Cells (15-45 min at 37°C) Prepare_Working->Label_Cells Wash_Incubate Wash and Incubate in Complete Medium (30 min) Label_Cells->Wash_Incubate Experiment Perform Experiment (e.g., Migration Assay, Co-culture) Wash_Incubate->Experiment Imaging Image Acquisition (Fluorescence Microscopy/Flow Cytometry) Experiment->Imaging Analysis Data Analysis Imaging->Analysis End End Analysis->End

Cell Tracking Experimental Workflow

References

Understanding the applications of CellTracker Red CMTPX in live cell imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of CellTracker Red CMTPX, a vital tool for the long-term tracking of living cells. We will delve into its mechanism of action, key applications, and detailed protocols to enable its effective use in your research.

Introduction

This compound is a fluorescent dye designed for monitoring cell movement, location, and proliferation over extended periods.[1][2] A key advantage of the CellTracker family of dyes is their ability to be retained in cells for several generations, typically for at least 72 hours, without being transferred to adjacent cells in a population.[1][3][4] This makes them ideal for a variety of applications, including cell migration, chemotaxis, invasion assays, and co-culture studies.[1][5] this compound is stable, non-toxic at recommended working concentrations, and brightly fluorescent at physiological pH.[3][6] Its red fluorescence is well-separated from green fluorescent proteins (GFP), making it an excellent choice for multiplexing experiments.[6][7]

Mechanism of Action

This compound is a cell-permeant molecule that freely diffuses across the cell membrane into the cytoplasm.[6][7] Once inside the cell, its chloromethyl group reacts with thiol groups on intracellular components, primarily glutathione (B108866).[1][2] This reaction is mediated by the enzyme glutathione S-transferase (GST), which is ubiquitous in mammalian cells.[1][2] The resulting dye-thioether adduct is a cell-impermeant product that is well-retained within the cell.[1][4] This covalent binding ensures that the fluorescent signal is passed on to daughter cells upon cell division and is not transferred to neighboring cells.[3][4] Unlike some other dyes, this compound does not require enzymatic cleavage to become fluorescent.[1][3]

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Cytoplasm CMTPX_out This compound (Cell-Permeant) CMTPX_in CMTPX CMTPX_out->CMTPX_in Passive Diffusion Adduct Fluorescent Adduct (Cell-Impermeant) CMTPX_in->Adduct Covalent Reaction GST Glutathione S-Transferase (GST) GST->Adduct GSH Glutathione (GSH) GSH->Adduct

Caption: Mechanism of this compound retention.

Quantitative Data Summary

For ease of reference, the key quantitative properties and recommended usage parameters for this compound are summarized below.

Table 1: Spectral and Chemical Properties

Property Value Source(s)
Excitation Maximum 577 nm [3][8][9]
Emission Maximum 602 nm [3][8][9]
Alternate Excitation/Emission 586 nm / 614 nm [10][11][12]
Molecular Weight 686.3 g/mol [2][7]
Formula C₄₂H₄₀ClN₃O₄ [7][8]

| Solubility | DMSO |[7][8] |

Table 2: Recommended Experimental Parameters

Parameter Recommended Range Notes Source(s)
Stock Solution Conc. 2 mM - 10 mM in DMSO Prepare fresh; aliquot and store at -20°C to -80°C. [1][7]
Working Concentration 0.5 µM - 25 µM Use lower concentrations (0.5-5 µM) for short-term assays. [1][2][7]
Use higher concentrations (5-25 µM) for long-term tracking. [1][2][13]
Incubation Time 15 - 45 minutes Optimal time is cell-type dependent. [1][2][7]
Incubation Temperature 37°C Pre-warm working solution before adding to cells. [1][7]

| Signal Retention | At least 72 hours | Can be tracked through 3-6 cell passages. |[3][6][7] |

Key Applications & Experimental Protocols

This compound is versatile and can be used in a wide range of live-cell imaging applications.

The stable, non-toxic, and heritable nature of CMTPX staining makes it ideal for tracking cell fate and proliferation over several days.

Protocol 1: General Staining for Adherent and Suspension Cells

  • Reagent Preparation:

    • Allow the vial of lyophilized this compound to warm to room temperature before opening.[1]

    • Prepare a 2 mM stock solution by dissolving 50 µg of the dye in 36 µL of anhydrous, high-quality DMSO.[7] For a 10 mM stock, consult the manufacturer's datasheet for the specific product lot.[1]

    • Aliquot the stock solution into smaller volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[7]

    • Prepare a working solution by diluting the stock solution in serum-free medium to a final concentration between 0.5 µM and 25 µM. The optimal concentration should be determined empirically for your cell type.[1][7]

    • Pre-warm the working solution to 37°C before use.[1][7]

  • Cell Staining (Adherent Cells):

    • Grow cells on coverslips or in culture dishes to the desired confluency.

    • Remove the growth medium.[7]

    • Add the pre-warmed working solution to completely cover the cells.[7]

    • Incubate for 15-45 minutes at 37°C, protected from light.[2][7]

    • Remove the staining solution and replace it with fresh, pre-warmed complete growth medium.

    • Incubate for at least another 30 minutes at 37°C to allow for complete modification of the dye.[13]

    • Cells are now ready for imaging or further experimentation.

  • Cell Staining (Suspension Cells):

    • Harvest cells by centrifugation and resuspend the cell pellet in the pre-warmed working solution.[1][2]

    • Incubate for 15-45 minutes at 37°C, protected from light, with occasional gentle mixing.[1]

    • Centrifuge the labeled cells to pellet them and remove the working solution.[1]

    • Resuspend the cells in fresh, pre-warmed complete growth medium.

    • Cells can now be plated for imaging or used in subsequent experiments.

General_Workflow cluster_cells Cell Culture prep_stock Prepare 10 mM Stock in DMSO prep_work Dilute to 0.5-25 µM in Serum-Free Medium prep_stock->prep_work warm Warm Working Solution to 37°C prep_work->warm add_dye Add Working Solution warm->add_dye prep_cells Prepare Cells (Adherent or Suspension) remove_medium Remove Growth Medium prep_cells->remove_medium remove_medium->add_dye incubate Incubate 15-45 min at 37°C add_dye->incubate replace_medium Replace with Fresh Medium incubate->replace_medium analyze Live-Cell Imaging or Downstream Assay replace_medium->analyze

Caption: General experimental workflow for cell labeling.

CMTPX is effectively used to track the movement of cells into a defined space, such as in a scratch or wound-healing assay.[5]

Protocol 2: Wound-Healing Assay

  • Culture cells in a multi-well plate to form a confluent monolayer.

  • Label the cells with this compound following Protocol 1 .

  • After the final wash and replacement with complete medium, create a "wound" by scratching the monolayer with a sterile pipette tip.

  • Wash gently with PBS to remove dislodged cells.

  • Add fresh complete growth medium, with or without experimental compounds (e.g., migration inhibitors).

  • Image the scratch at time zero and at subsequent time points (e.g., every 4-6 hours) using a live-cell imaging system to monitor cell migration into the empty space.

The availability of CellTracker dyes in multiple colors allows for the distinct labeling of different cell populations to study their interactions in co-culture.[14] For example, A549 cells can be labeled with this compound and co-cultured with HeLa cells labeled with CellTracker Blue CMAC.[14]

Protocol 3: Two-Population Co-culture Assay

  • Separately label two different cell populations, one with this compound and the other with a spectrally distinct dye (e.g., CellTracker Green CMFDA), following Protocol 1 .

  • After labeling, wash the cells and resuspend them in the appropriate co-culture medium.

  • Count each cell population and mix them at the desired ratio.

  • Plate the mixed-cell suspension onto the appropriate culture vessel.

  • Image the co-culture over time using filter sets appropriate for each dye to visualize the spatial and temporal dynamics of the two cell populations.

CoCulture_Logic popA Cell Population A labelA Label with This compound popA->labelA popB Cell Population B labelB Label with CellTracker Green CMFDA popB->labelB mix Mix Labeled Populations labelA->mix labelB->mix plate Plate Co-Culture mix->plate image Multi-Channel Fluorescence Imaging plate->image

Caption: Workflow for a two-population co-culture experiment.

Important Considerations and Troubleshooting

  • Fixation: The dye-thioether adduct can be fixed with aldehyde-based fixatives, allowing for sample preservation and subsequent immunocytochemistry.[4][11] However, some signal loss may occur upon permeabilization.[15]

  • Toxicity: While generally non-toxic at working concentrations, it is crucial to determine the optimal (lowest effective) concentration for your specific cell type to minimize any potential artifacts.[1][2]

  • Buffer Choice: Avoid using buffers that contain amines or thiols during the staining process, as they can react with the dye.[4]

  • Multiplexing: When combining with other fluorophores, ensure that their excitation and emission spectra have minimal overlap to prevent signal bleed-through. This compound is spectrally similar to Alexa Fluor 594 and Texas Red.[10]

References

An In-Depth Technical Guide to CellTracker™ Red CMTPX for Long-Term In Vitro Cell Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CellTracker™ Red CMTPX is a fluorescent dye designed for the long-term tracking of living cells in vitro. Its ability to be retained in cells for several generations, coupled with its low cytotoxicity, makes it an invaluable tool for a wide range of applications, including cell proliferation, migration, co-culture, and chemotaxis studies.[1][2] This technical guide provides a comprehensive overview of CellTracker™ Red CMTPX, including its mechanism of action, detailed experimental protocols, and a summary of its performance characteristics.

Core Properties and Mechanism of Action

CellTracker™ Red CMTPX is a cell-permeant compound that readily crosses the cell membrane.[3] Once inside the cell, the dye's chloromethyl group reacts with thiol groups, primarily on glutathione (B108866), in a reaction catalyzed by glutathione S-transferase (GST).[[“]][5] This conjugation reaction transforms the dye into a membrane-impermeant fluorescent product that is well-retained within the cytoplasm.[[“]][5] The fluorescent signal is then passed down to daughter cells for up to 72 hours, typically spanning three to six cell divisions.[3]

The key features of CellTracker™ Red CMTPX are summarized in the table below.

PropertyValueReference
Excitation Maximum (Ex)577 nm[6]
Emission Maximum (Em)602 nm[6]
Molecular Weight686.3 g/mol [5]
SolubilitySoluble in DMSO[1]
Retention TimeAt least 72 hours[3]
BiocompatibilityLow cytotoxicity[7]

Experimental Protocols

Preparation of Reagents

1. Stock Solution (10 mM): To prepare a 10 mM stock solution, dissolve 50 µg of CellTracker™ Red CMTPX (molecular weight: 686.3) in 7.28 µL of high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[5] Mix thoroughly by vortexing. The stock solution should be stored at -20°C, protected from light and moisture. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

2. Working Solution (0.5 - 25 µM): Before use, allow the stock solution to warm to room temperature. Dilute the 10 mM stock solution in a serum-free culture medium to the desired final working concentration. The optimal concentration can vary depending on the cell type and the duration of the experiment. For long-term studies (over 3 days) or with rapidly dividing cells, a concentration of 5-25 µM is recommended.[8] For shorter experiments, a concentration of 0.5-5 µM is generally sufficient.[8] It is crucial to optimize the concentration for each specific cell line and experimental condition to achieve bright staining with minimal impact on cell health.

Labeling Protocol for Adherent Cells
  • Cell Culture: Plate adherent cells on a suitable culture vessel (e.g., flasks, plates, or slides) and culture until they reach the desired confluency.

  • Aspirate Medium: Carefully remove the culture medium from the cells.

  • Add Working Solution: Add the pre-warmed (37°C) CellTracker™ Red CMTPX working solution to the cells, ensuring the entire cell monolayer is covered.

  • Incubation: Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator, protected from light. The optimal incubation time may vary between cell types.

  • Wash: Remove the working solution and wash the cells once with a fresh, pre-warmed, complete culture medium.

  • Final Incubation: Add fresh, pre-warmed complete culture medium to the cells and incubate for at least 30 minutes at 37°C before imaging or further experimentation. This step allows for the complete conversion of the dye to its fluorescent, cell-impermeant form.

Labeling Protocol for Suspension Cells
  • Cell Harvest: Harvest suspension cells by centrifugation.

  • Resuspend in Working Solution: Gently resuspend the cell pellet in the pre-warmed (37°C) CellTracker™ Red CMTPX working solution.

  • Incubation: Incubate the cells for 15-45 minutes at 37°C with occasional gentle agitation, protected from light.

  • Centrifugation: Pellet the cells by centrifugation.

  • Wash: Remove the supernatant and resuspend the cells in fresh, pre-warmed complete culture medium.

  • Final Incubation: Centrifuge the cells again, remove the supernatant, and resuspend them in fresh, pre-warmed complete culture medium. Incubate for at least 30 minutes at 37°C before analysis.

Performance Data

Fluorescence Stability

CellTracker™ Red CMTPX exhibits excellent fluorescence stability, with the signal detectable for at least 72 hours post-labeling.[3] A study using Jurkat cells demonstrated superior retention of CellTracker™ Red CMTPX compared to calcein-based dyes over an 8-hour period.[2] While specific quantitative data on fluorescence decay rates in various cell lines from peer-reviewed literature is limited, manufacturer data indicates that the fluorescence is well-retained through several cell divisions.[7]

Cytotoxicity and Effect on Proliferation

A key advantage of CellTracker™ Red CMTPX is its low cytotoxicity at optimal working concentrations.[7] Manufacturer-provided data on HeLa cells stained with CellTracker™ Red CMTPX showed no significant difference in proliferation compared to unlabeled control cells over a 3-day period, as measured by a CyQUANT™ Direct Cell Proliferation Assay.[7][9] However, it is important to note that high concentrations or prolonged incubation times can lead to toxicity.[10] Therefore, it is crucial to determine the optimal staining conditions for each cell type.

Cell LineAssayObservationReference
HeLaCyQUANT™ Direct Cell Proliferation AssayNo significant effect on proliferation at recommended concentrations over 3 days.[7][9]
A549Live Cell Imaging & CyQuant Direct®No greater toxicity than other tracking reagents after 3 days.[11]

Signaling Pathway Interactions

The conjugation of CellTracker™ Red CMTPX to glutathione has the potential to transiently impact cellular redox balance and related signaling pathways. Glutathione is a critical component of the cell's antioxidant defense system.[12] Its depletion can lead to an increase in reactive oxygen species (ROS) and oxidative stress.[9][13]

The interaction of CellTracker™ Red CMTPX with the glutathione S-transferase (GST) pathway is a key aspect of its mechanism. GSTs are a family of enzymes that play a central role in the detoxification of a wide range of xenobiotics by catalyzing their conjugation with glutathione.[[“]][15] This process is generally protective for the cell.[[“]]

GST_Pathway CMTPX CellTracker™ Red CMTPX (Cell-Permeant) Cell_Membrane Cell Membrane CMTPX->Cell_Membrane CMTPX_in CellTracker™ Red CMTPX (Intracellular) Cell_Membrane->CMTPX_in GST Glutathione S-Transferase (GST) CMTPX_in->GST CMTPX_GSH CMTPX-Glutathione Conjugate (Fluorescent, Cell-Impermeant) GST->CMTPX_GSH GSH Glutathione (GSH) GSH->GST Oxidative_Stress Potential for Transient Oxidative Stress GSH->Oxidative_Stress Depletion Detox Detoxification Pathway CMTPX_GSH->Detox

Caption: Mechanism of CellTracker™ Red CMTPX retention and potential cellular impact.

Experimental Workflow

A typical experimental workflow for using CellTracker™ Red CMTPX for long-term cell tracking is outlined below.

Experimental_Workflow Start Start Prep Prepare CellTracker™ Red CMTPX Stock and Working Solutions Start->Prep Culture Culture Cells to Desired Confluency Prep->Culture Label Label Cells with Working Solution (15-45 min) Culture->Label Wash Wash Cells and Incubate in Fresh Medium (30 min) Label->Wash Experiment Perform Long-Term Experiment (e.g., Migration, Proliferation Assay) Wash->Experiment Image Image Cells at Desired Time Points Experiment->Image Analyze Analyze Data Image->Analyze End End Analyze->End

Caption: General experimental workflow for long-term cell labeling with CellTracker™ Red CMTPX.

Conclusion

CellTracker™ Red CMTPX is a robust and reliable tool for the long-term in vitro labeling of living cells. Its bright fluorescence, excellent retention, and low cytotoxicity make it suitable for a wide array of research applications. By following the detailed protocols and considering the potential interactions with cellular pathways, researchers can effectively utilize this dye to gain valuable insights into dynamic cellular processes. As with any fluorescent probe, optimization of staining conditions for the specific cell type and experimental setup is paramount to achieving high-quality, reproducible results.

References

An In-depth Technical Guide to CellTracker™ Red CMTPX: Principles of Dye Retention in Daughter Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles governing the retention of CellTracker™ Red CMTPX dye in daughter cells, a critical feature for long-term cell tracking and proliferation studies. We delve into the dye's mechanism of action, provide detailed experimental protocols, and present quantitative data to facilitate the design and execution of robust cell-based assays.

Core Principle: Mechanism of Action and Retention

CellTracker™ Red CMTPX is a fluorescent dye designed for long-term tracking of living cells. Its efficacy lies in a two-step mechanism that ensures its retention within the cytoplasm and subsequent inheritance by daughter cells through multiple generations.

Initially, the cell-permeant CMTPX molecule freely diffuses across the cell membrane into the cytoplasm.[1] Once inside the cell, the dye undergoes a crucial transformation. It contains a chloromethyl group that reacts with thiol groups, primarily on glutathione (B108866) (GSH), in a reaction believed to be mediated by the ubiquitous intracellular enzyme, glutathione S-transferase (GST).[2][3] This enzymatic reaction results in the formation of a cell-impermeant fluorescent dye-thioether adduct.[4] This covalent modification traps the dye within the cell, preventing it from leaking out or being transferred to adjacent cells in the population.[2][4]

Upon cell division, the stable, non-toxic fluorescent conjugate is distributed approximately equally between the two daughter cells.[5] This partitioning of the fluorescent signal is the fundamental principle that allows for the tracking of cell proliferation. With each successive cell division, the fluorescence intensity per cell is halved, enabling the quantification of cell generations by techniques such as flow cytometry. The fluorescent signal of CellTracker™ Red CMTPX is stable and can be traced for at least 72 hours, which typically corresponds to 3-6 cell passages.[6][7]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytoplasm) CMTPX_out CellTracker™ Red CMTPX (Membrane-Permeant) CMTPX_in CellTracker™ Red CMTPX CMTPX_out->CMTPX_in Passive Diffusion Adduct Fluorescent Dye-Thioether Adduct (Membrane-Impermeant) CMTPX_in->Adduct GST Glutathione S-Transferase (GST) GST->Adduct GSH Glutathione (GSH) GSH->Adduct

Figure 1: Mechanism of CellTracker™ Red CMTPX cellular uptake and retention.

Quantitative Data on Dye Retention and Cellular Effects

The predictable dilution of CellTracker™ Red CMTPX with each cell division allows for quantitative analysis of cell proliferation. While the theoretical model predicts a 50% reduction in fluorescence intensity with each generation, experimental values may vary depending on the cell type and experimental conditions. It is therefore crucial to establish baseline parameters for the specific cell line under investigation.

Table 1: Key Specifications of CellTracker™ Red CMTPX

PropertyValueReference
Excitation Maximum577 nm[2]
Emission Maximum602 nm[2]
Recommended Working Concentration0.5 - 25 µM[7][8]
Incubation Time15 - 45 minutes[7][8]
Long-term RetentionAt least 72 hours (typically 3-6 generations)[6][7]

Table 2: Considerations for Cytotoxicity and Phototoxicity

FactorObservation and RecommendationReference
Cytotoxicity Generally low at recommended working concentrations. However, higher concentrations (>5 µM) have been shown to affect the normal response of peripheral blood lymphocytes to concanavalin (B7782731) A. It is advisable to perform a toxicity assay to determine the optimal, non-toxic concentration for your specific cell type.[4]
Phototoxicity Prolonged exposure to excitation light during live-cell imaging can lead to the generation of free radicals and singlet oxygen, which can induce cell death. To mitigate this, it is recommended to reduce light exposure by minimizing the frequency and duration of imaging and using the lowest possible laser power.[9]

Experimental Protocols

General Staining Protocol for Adherent and Suspension Cells

This protocol provides a general guideline for staining cells with CellTracker™ Red CMTPX. Optimization of dye concentration and incubation time may be necessary for different cell types.

Materials:

  • CellTracker™ Red CMTPX dye

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)

  • Complete cell culture medium

  • Adherent or suspension cells in culture

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of CellTracker™ Red CMTPX in anhydrous DMSO.[8]

  • Working Solution Preparation: Immediately before use, dilute the stock solution to the desired final working concentration (typically between 0.5 - 25 µM) in serum-free medium or PBS pre-warmed to 37°C.[7][8] Note: Avoid using amine- and thiol-containing buffers.[8]

  • Cell Preparation:

    • Adherent Cells: Grow cells to the desired confluency on a culture plate or coverslip.

    • Suspension Cells: Harvest cells by centrifugation and resuspend them in a pellet.

  • Staining:

    • Adherent Cells: Remove the culture medium and add the pre-warmed working solution to the cells.

    • Suspension Cells: Resuspend the cell pellet in the pre-warmed working solution.

  • Incubation: Incubate the cells for 15-45 minutes at 37°C, protected from light.[7][8]

  • Washing:

    • Adherent Cells: Remove the working solution and wash the cells once with fresh, pre-warmed complete culture medium.

    • Suspension Cells: Add at least 5 volumes of fresh, pre-warmed complete culture medium to the cell suspension, centrifuge, and discard the supernatant. Repeat the wash step.

  • Recovery: Incubate the cells in fresh, pre-warmed complete culture medium for at least 30 minutes at 37°C to allow for the complete modification of the dye and removal of any unbound dye.[4]

  • Analysis: The stained cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Start Start Prepare_Stock Prepare 10 mM Stock in DMSO Start->Prepare_Stock Prepare_Working Prepare Working Solution (0.5-25 µM) in Serum-Free Medium Prepare_Stock->Prepare_Working Prepare_Cells Prepare Adherent or Suspension Cells Prepare_Working->Prepare_Cells Stain Incubate Cells with Working Solution (15-45 min) Prepare_Cells->Stain Wash Wash Cells with Complete Medium Stain->Wash Recover Incubate in Fresh Medium (≥30 min) Wash->Recover Analyze Analyze by Microscopy or Flow Cytometry Recover->Analyze End End Analyze->End

Figure 2: General workflow for staining cells with CellTracker™ Red CMTPX.

Cell Proliferation Assay using Flow Cytometry

This protocol outlines the use of CellTracker™ Red CMTPX to monitor cell proliferation via flow cytometry.

Procedure:

  • Cell Staining: Stain the cells according to the general protocol described in section 3.1.

  • Culture Initiation: After the recovery period, plate the stained cells at the desired density for your proliferation experiment.

  • Time Course Collection: At designated time points (e.g., 0, 24, 48, 72 hours), harvest the cells.

  • Flow Cytometry Analysis:

    • Acquire the stained cell samples on a flow cytometer equipped with the appropriate lasers and filters for detecting CellTracker™ Red CMTPX (Excitation: ~577 nm, Emission: ~602 nm).

    • Record the fluorescence intensity data for a sufficient number of cells (typically 10,000-50,000 events).

  • Data Analysis:

    • Gate on the live, single-cell population.

    • Generate a histogram of the fluorescence intensity for the CellTracker™ Red CMTPX channel.

    • The initial population (time 0) will appear as a single, bright peak.

    • With each cell division, a new peak with half the fluorescence intensity of the parent peak will emerge.

    • Use cell proliferation analysis software (e.g., FlowJo™, FCS Express™) to model the histogram data and quantify the number of cells in each generation.

Start Start Stain_Cells Stain Cells with CellTracker™ Red CMTPX Start->Stain_Cells Culture Culture Stained Cells Stain_Cells->Culture Harvest Harvest Cells at Different Time Points Culture->Harvest Flow_Cytometry Acquire Data on Flow Cytometer Harvest->Flow_Cytometry Data_Analysis Analyze Fluorescence Histograms to Identify Generations Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for a cell proliferation assay using CellTracker™ Red CMTPX and flow cytometry.

Troubleshooting

Table 3: Common Issues and Solutions

IssuePossible CauseRecommended SolutionReference
Low fluorescence signal - Suboptimal dye concentration or incubation time.- Staining in the presence of serum.- Increase dye concentration and/or incubation time.- Ensure staining is performed in serum-free medium as serum esterases can prematurely cleave the dye.[10]
High background fluorescence Inadequate washing of unbound dye.Increase the number and duration of wash steps after staining.[10]
Cell death after staining - Dye concentration is too high.- Phototoxicity during imaging.- Perform a titration to determine the optimal, non-toxic dye concentration.- Minimize light exposure during live-cell imaging.[9]
Dye transfer to unstained cells Incomplete removal of unbound dye.Ensure thorough washing after the staining procedure.[10]

Conclusion

CellTracker™ Red CMTPX is a robust and reliable tool for long-term cell tracking and the quantitative analysis of cell proliferation. Its mechanism of action, based on intracellular conversion to a membrane-impermeant form and covalent binding to thiols, ensures stable retention and faithful segregation to daughter cells. By following the detailed protocols and considering the potential for cytotoxicity and phototoxicity, researchers can effectively utilize this dye to gain valuable insights into cellular dynamics in a wide range of biological applications.

References

Excitation and emission wavelengths for CellTracker Red CMTPX

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to CellTracker™ Red CMTPX

For researchers, scientists, and drug development professionals, CellTracker™ Red CMTPX is a vital fluorescent dye for long-term cell tracking. This guide provides a comprehensive overview of its properties, mechanism, and detailed protocols for its application in various cell-based assays.

Core Properties and Specifications

CellTracker™ Red CMTPX is a cell-permeant fluorescent dye designed for monitoring cell movement and location over extended periods. Its chemical and spectral properties are optimized for stability, low toxicity, and effective retention within living cells.

PropertyValueSource(s)
Excitation Maximum ~577 nm or ~586 nm[1][2],[3][4]
Emission Maximum ~602 nm or ~614 nm[1][2],[3][4]
Molecular Formula C₄₂H₄₀ClN₃O₄[1][4]
Molecular Weight ~686.24 g/mol [4]
Solubility DMSO[1][4]
Cell Permeability Freely permeable to live cells[1][5][6]
Retention Time At least 72 hours (typically 3-6 generations)[1][5][6]

Note: The excitation and emission maxima may vary slightly between different suppliers and measurement conditions.

Mechanism of Action

The utility of CellTracker™ Red CMTPX lies in its two-stage mechanism. Initially, the non-fluorescent dye freely diffuses across the cell membrane into the cytoplasm. Once inside the cell, its chloromethyl group reacts with thiol groups on intracellular components, primarily glutathione (B108866).[2][6] This reaction, mediated by the ubiquitous enzyme glutathione S-transferase (GST), forms a covalent bond that renders the dye cell-impermeant.[2][6] This process does not require enzymatic cleavage to activate fluorescence.[2][6][7] The trapped, fluorescent dye is well-retained and is distributed among daughter cells during cell division, but it does not transfer to adjacent cells in a population.[1][6][8]

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Cytoplasm CMTPX_out CellTracker Red CMTPX (Membrane-Permeant) CMTPX_in CMTPX CMTPX_out->CMTPX_in Passive Diffusion GST Glutathione S-Transferase (GST) GST->CMTPX_in Catalyzes Thiol Intracellular Thiols (e.g., Glutathione) CMTPX_conjugated Fluorescent & Membrane-Impermeant Conjugate Thiol->CMTPX_conjugated CMTPX_in->CMTPX_conjugated Covalent Bonding

Mechanism of CellTracker™ Red CMTPX retention.

Experimental Protocols

Precise and consistent experimental methodology is crucial for successful cell tracking. The following protocols provide a detailed guide for preparing and using CellTracker™ Red CMTPX.

Stock Solution Preparation
  • Reconstitution : Allow the lyophilized CellTracker™ Red CMTPX vial to warm to room temperature before opening. Dissolve the powder in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). For a common 50 µg vial, adding 36 µL of DMSO creates a 2 mM stock solution.[1] Alternatively, adding 7.3 µL of DMSO creates a 10 mM stock solution.[9]

  • Storage : Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store frozen at -20°C, protected from light.[1][4]

Working Solution Preparation
  • Dilution : On the day of the experiment, dilute the stock solution to the final working concentration in a serum-free medium to ensure optimal dye loading.[1][9]

  • Concentration : The optimal concentration can vary by cell type and experimental duration. A general range is 0.5–25 µM.[1][7]

    • For short-term experiments (< 3 days), use a lower concentration (0.5–5 µM).[7][10]

    • For long-term tracking or with rapidly dividing cells, use a higher concentration (5–25 µM).[7][9][10]

  • Pre-warming : Warm the final working solution to 37°C before adding it to the cells.[1][10]

Cell Labeling Protocol

This general protocol can be adapted for adherent cells, cells in suspension, and 3D spheroids.

Experimental_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis prep_stock Prepare 2-10 mM Stock in DMSO prep_working Dilute to 0.5-25 µM in Serum-Free Medium prep_stock->prep_working warm_working Warm Working Solution to 37°C prep_working->warm_working add_dye Add Working Solution to Cells warm_working->add_dye remove_media Remove Culture Medium remove_media->add_dye incubate_dye Incubate 15-45 min at 37°C (Protect from light) add_dye->incubate_dye replace_media Replace with Fresh Pre-warmed Medium incubate_dye->replace_media incubate_recover Incubate 30 min at 37°C (Optional Recovery) replace_media->incubate_recover analysis Proceed with Experiment (e.g., Imaging, Fixation) incubate_recover->analysis

General workflow for cell labeling.

Methodology:

  • Cell Culture : Grow cells to the desired confluence in your standard culture vessel.

  • Medium Removal : Aspirate the culture medium. For cells in suspension, gently pellet the cells by centrifugation and remove the supernatant.[7]

  • Dye Loading : Add the pre-warmed working solution to the cells. For adherent cells, add enough solution to cover the cell monolayer.[1] For suspension cells, resuspend the cell pellet in the working solution.[7]

  • Incubation : Incubate the cells for 15-45 minutes at 37°C under appropriate growth conditions, ensuring they are protected from light.[1][7]

  • Wash and Recovery : Remove the dye-containing solution. Wash the cells by replacing it with a fresh, pre-warmed, complete culture medium.[1][9] An optional 30-minute recovery incubation at 37°C can allow any unbound dye to diffuse out.[10]

  • Analysis : The cells are now labeled and ready for downstream applications, including live-cell imaging, co-culture, or fixation.

Fixation and Permeabilization

A key advantage of CellTracker™ dyes is their fixable nature. The covalent bonds formed within the cell allow the fluorescent signal to be retained even after fixation with formaldehyde-based fixatives and subsequent permeabilization with agents like acetone (B3395972).[10][11] This makes the dye compatible with immunocytochemistry (ICC) and other antibody-staining protocols.[2]

Example Fixation Protocol:

  • After labeling, wash cells with Phosphate-Buffered Saline (PBS).

  • Fix the cells with 3.7-4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[4][10]

  • Wash the cells multiple times with PBS.[4]

  • If antibody staining is required, permeabilize the cells as needed (e.g., with ice-cold acetone or Triton™ X-100).[10]

Key Applications

The robust nature of CellTracker™ Red CMTPX makes it suitable for a wide range of applications in research and drug development:

  • Cell Migration and Invasion Assays : Used in classic wound-healing or "scratch" assays to visualize cell migration into a cleared area over time.[12]

  • Long-Term Cell Tracking : Ideal for monitoring cell fate, proliferation, and movement in co-culture systems or over several days in vitro.[13]

  • Multiplexing : The dye's emission spectrum is well-separated from that of green fluorescent proteins (GFP), enabling multi-color imaging and analysis.[1][8][13]

  • Phagocytosis Assays : Can be used to label target cells, such as infected red blood cells, to quantify their uptake by phagocytes.[14]

References

CellTracker Red CMTPX: A Technical Guide for Fixed-Cell Imaging Applications

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth evaluation for researchers, scientists, and drug development professionals on the suitability of CellTracker Red CMTPX for protocols involving cell fixation and permeabilization.

This compound is a fluorescent dye designed for long-term tracking of living cells. Its utility in monitoring cell movement, location, proliferation, and migration is well-established.[1][2] A critical question for many experimental designs, however, is whether the fluorescent signal from this dye can withstand fixation and permeabilization procedures, allowing for subsequent analysis such as immunofluorescence. This guide provides a detailed analysis of the chemical properties, mechanism of action, and established protocols to address the suitability of this compound for fixed-cell imaging.

The Verdict: Highly Suitable for Fixed-Cell Imaging

This compound is well-suited for applications that require subsequent cell fixation. The dye's robust retention is due to its mechanism of action, which involves covalent bonding with intracellular components.[3] This ensures that the fluorescent signal is preserved even after treatment with aldehyde-based fixatives. While the dye is retained after fixation, some signal decrease may be observed following permeabilization, as some dye molecules may be attached to smaller, soluble metabolites that can leak out of the cell.[3]

Mechanism of Action and Retention

The effectiveness of this compound in fixed-cell protocols hinges on its two-stage intracellular reaction.

  • Cellular Entry: The dye, in its initial state, is cell-permeant and freely passes through the membranes of living cells.[4][5]

  • Intracellular Conversion and Covalent Bonding: Once inside the cell, the dye's mildly reactive chloromethyl group reacts with thiol groups on intracellular proteins and peptides, a reaction mediated by glutathione (B108866) S-transferase (GST).[1][6] This process forms a covalent dye-thioether adduct that is both cell-impermeant and fluorescent.[7]

This covalent linkage to larger protein structures is the primary reason the dye is well-retained following fixation procedures that crosslink proteins, such as those using paraformaldehyde.[7] The fluorescent signal is stable, non-toxic at working concentrations, and can be observed for at least 72 hours, typically spanning three to six cell generations.[1][4]

Key Experimental Data and Properties

For successful experimental design, understanding the specific properties of the dye is crucial. The following tables summarize the key quantitative data for this compound.

Table 1: Spectroscopic and Chemical Properties
PropertyValue
Excitation Maximum (Ex)577 nm[1]
Emission Maximum (Em)602 nm[1][8]
Molecular FormulaC₄₂H₄₀ClN₃O₄[9]
Molecular Weight686.3 g/mol [4][10]
Solvent for StockAnhydrous DMSO[4]
Table 2: Recommended Experimental Parameters
ParameterRecommendation
Stock Solution Concentration2-10 mM in anhydrous DMSO[4][11]
Working Concentration0.5 - 25 µM in serum-free media[4][6]
Incubation Time (Staining)15 - 45 minutes at 37°C[6][11]
Fixative4% Paraformaldehyde in PBS[9]
Permeabilization (Optional)Ice-cold acetone[7]

Experimental Protocols

The following protocols provide a detailed methodology for staining live cells with this compound, followed by fixation and optional permeabilization for subsequent analysis.

Protocol 1: Reagent Preparation
  • Prepare Stock Solution: Allow the vial of this compound to warm to room temperature before opening. Dissolve the lyophilized powder (e.g., 50 µg) in high-quality, anhydrous DMSO (e.g., 36 µL) to create a 2 mM stock solution.[4] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[4]

  • Prepare Working Solution: On the day of the experiment, dilute the stock solution in serum-free medium to the desired final working concentration (typically between 0.5 µM and 25 µM). Pre-warm the working solution to 37°C before adding it to the cells.[4] The optimal concentration can vary depending on the cell type and should be determined empirically.

Protocol 2: Staining and Fixation of Adherent Cells
  • Cell Culture: Grow adherent cells on coverslips or in culture dishes to the desired confluence.

  • Staining: Remove the culture medium and gently add the pre-warmed (37°C) working solution to the cells.[11]

  • Incubation: Incubate the cells for 15-45 minutes at 37°C, protected from light.[6]

  • Wash: Remove the staining solution and replace it with fresh, pre-warmed complete culture medium. Incubate for an additional 30 minutes at 37°C to allow for complete modification of the dye.[7]

  • Fixation: Wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells by incubating with 4% paraformaldehyde in PBS for 30 minutes.[9]

  • Washing: Wash the fixed cells three times with PBS.[9]

  • (Optional) Permeabilization: If subsequent antibody labeling is required, permeabilize the cells by incubating them in ice-cold acetone (B3395972) for 10 minutes.[7]

  • Imaging: The cells are now ready for immunolabeling or direct imaging. Use appropriate filters for the dye's excitation and emission spectra (Ex/Em: ~577/602 nm).[1]

Visualized Workflows and Mechanisms

To better illustrate the processes involved, the following diagrams have been generated.

G cluster_workflow Experimental Workflow LiveStain 1. Live Cell Staining (CMTPX in serum-free media) Incubate 2. Incubation (15-45 min at 37°C) LiveStain->Incubate Wash 3. Wash & Recover (Fresh media, 30 min) Incubate->Wash Fix 4. Fixation (e.g., 4% PFA) Wash->Fix Perm 5. Permeabilization (Optional) (e.g., Acetone, Triton X-100) Fix->Perm Image 6. Imaging / Further Staining Perm->Image

Caption: A typical experimental workflow for using this compound.

G cluster_mechanism Mechanism of Intracellular Retention CMTPX_out CellTracker CMTPX (Cell-Permeant) CellMembrane Cell Membrane CMTPX_out->CellMembrane Passive Diffusion CMTPX_in CMTPX in Cytoplasm CellMembrane->CMTPX_in GST Glutathione S-Transferase (GST) CMTPX_in->GST Adduct Fluorescent Adduct (Covalently Bound, Cell-Impermeant) GST->Adduct Reaction Protein Intracellular Proteins (Thiol-Containing) Protein->GST

Caption: The mechanism of CMTPX dye retention within the cell.

References

CellTracker Red CMTPX: A Technical Guide to In-Culture Stability and Photostability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and photostability of CellTracker Red CMTPX, a widely used fluorescent probe for long-term cell tracking. The information presented herein is crucial for designing and executing robust live-cell imaging experiments in research and drug development settings.

Core Principles of this compound

This compound is a cell-permeable dye that, once inside a living cell, undergoes a transformation into a cell-impermeant form. This conversion is key to its utility in long-term studies. The dye possesses a chloromethyl group that reacts with intracellular thiols, primarily glutathione (B108866), in a reaction catalyzed by glutathione S-transferase (GST). This process forms a fluorescent dye-thioether adduct that is well-retained within the cell, allowing for the tracking of cells through multiple generations without significant leakage or transfer to neighboring cells.[1][2][3][4]

In-Culture Stability and Retention

The stability of the fluorescent signal within a cell population over time is a critical parameter for long-term tracking studies. This compound exhibits excellent retention characteristics, making it a reliable tool for such applications.

Quantitative Data Summary: In-Culture Stability

ParameterValueReferences
Fluorescence Retention Time At least 72 hours[1][2][4][5][6][7][8]
Generational Tracking Typically 3 to 6 cell divisions[5][6][8]
Cell-to-Cell Transfer Not transferred to adjacent cells in a population[1][2][3][4][7][8]
Toxicity Non-toxic at recommended working concentrations[2][3][4][5][6][8][9]

The dye is passively passed to daughter cells upon cell division, ensuring continuous tracking of the progeny of the initially labeled cell population.[1][2][3][4][7][8]

Photostability

Experimental Protocols

Accurate and reproducible results depend on meticulous adherence to optimized protocols. The following sections detail the recommended procedures for using this compound.

Stock Solution Preparation
  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.

  • Dissolve the contents of one 50 µg vial in 36 µL of anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a 2 mM stock solution.[5] Alternatively, a 10 mM stock solution can be prepared.[7]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light and moisture.[5]

Working Solution Preparation
  • Thaw a single-use aliquot of the stock solution.

  • Dilute the stock solution in a serum-free culture medium to the desired working concentration. The optimal concentration should be determined empirically for each cell type and application.

    • For long-term tracking (> 3 days) or rapidly dividing cells: 5–25 µM[1][2]

    • For shorter-term experiments: 0.5–5 µM[2]

  • Pre-warm the working solution to 37°C before use.[5]

  • Important: Avoid the use of amine- and thiol-containing buffers.[1]

Staining Protocol for Adherent Cells
  • Culture adherent cells on a suitable substrate (e.g., coverslips, chamber slides, or microplates) to the desired confluency.

  • Aspirate the culture medium from the cells.

  • Add the pre-warmed working solution to the cells, ensuring the entire surface is covered.

  • Incubate the cells for 15–45 minutes at 37°C, protected from light.[5]

  • Remove the working solution.

  • Wash the cells once with a fresh, pre-warmed, complete culture medium.

  • Add fresh, pre-warmed, complete culture medium to the cells and incubate for at least 30 minutes at 37°C to allow for the complete reaction of the dye.[1]

  • The cells are now ready for imaging.

Staining Protocol for Suspension Cells
  • Harvest the suspension cells by centrifugation.

  • Aspirate the supernatant and gently resuspend the cell pellet in the pre-warmed working solution.

  • Incubate the cells for 15–45 minutes at 37°C under appropriate growth conditions, protected from light.[1]

  • Centrifuge the labeled cells and remove the working solution.

  • Resuspend the cells in a fresh, pre-warmed, complete culture medium and incubate for at least 30 minutes at 37°C.

  • The cells can then be washed and resuspended in the desired medium for imaging or further experimentation.

Fixation of Labeled Cells

Cells stained with this compound can be fixed for long-term storage or for use in immunocytochemistry protocols. Aldehyde-based fixatives, such as 4% paraformaldehyde, are compatible with the dye.[1][10]

Visualizing the Mechanism and Workflow

To better understand the processes involved in using this compound, the following diagrams illustrate the mechanism of action and the general experimental workflow.

G cluster_cell Cell GST Glutathione S-transferase (GST) Adduct Cell-Impermeant Fluorescent Adduct GST->Adduct Thiol Intracellular Thiols (e.g., Glutathione) Thiol->GST CMTPX_in This compound (Inside Cell) CMTPX_in->GST mediated reaction with CMTPX_out This compound (Cell-Permeable) CMTPX_out->CMTPX_in Passive Diffusion

Caption: Mechanism of this compound retention.

G prep_stock Prepare 2-10 mM Stock Solution in DMSO prep_working Prepare 0.5-25 µM Working Solution in Serum-Free Medium prep_stock->prep_working stain Incubate Cells with Working Solution (15-45 min, 37°C) prep_working->stain wash Wash and Replace with Fresh Complete Medium stain->wash incubate Incubate for 30 min at 37°C wash->incubate image Live-Cell Imaging incubate->image

Caption: General experimental workflow for this compound staining.

References

Methodological & Application

Application Notes and Protocols for CellTracker™ Red CMTPX Staining of Adherent Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CellTracker™ Red CMTPX is a fluorescent probe designed for the long-term tracking of living cells. Its utility in biological research stems from its ability to freely pass through cell membranes. Once inside a cell, it undergoes a transformation into a cell-impermeant product, ensuring it is well-retained within the cytoplasm.[1][2][3] This probe contains a chloromethyl group that reacts with thiol groups, primarily through a glutathione (B108866) S-transferase-mediated reaction.[3][4] The resulting fluorescent dye-thioether adduct is stable, non-toxic at recommended working concentrations, and is passed down to daughter cells for several generations, making it an ideal tool for cell migration, co-culture, and long-term cell fate studies.[1][2][5][6] The fluorescence of CellTracker™ Red CMTPX does not require enzymatic cleavage for activation.[5][7]

Product Specifications

PropertyValue
Chemical Name CellTracker™ Red CMTPX
Molecular Formula C₄₂H₄₀ClN₃O₄
Molecular Weight 686.3
Excitation (Max) 577 nm[1]
Emission (Max) 602 nm[1]
Solubility DMSO
Storage -20°C, protect from light and moisture[1][2]

Mechanism of Action

The following diagram illustrates the mechanism of CellTracker™ Red CMTPX within a living cell.

cluster_extracellular Extracellular Space cluster_cell Intracellular Space (Cytoplasm) CMTPX_free CellTracker Red CMTPX (Membrane Permeable) CMTPX_inside This compound CMTPX_free->CMTPX_inside Passive Diffusion CMTPX_bound Fluorescent & Membrane-Impermeable Adduct CMTPX_inside->CMTPX_bound Reaction with Thiols GSH Glutathione (GSH) & Glutathione S-transferase GSH->CMTPX_bound

Caption: Mechanism of this compound Staining.

Quantitative Data Summary

The optimal staining concentration and incubation time for CellTracker™ Red CMTPX can vary depending on the cell type and experimental duration. It is highly recommended to perform a titration to determine the ideal conditions for your specific cell line.

ParameterShort-Term Experiments (< 3 days)Long-Term Experiments (> 3 days) or Rapidly Dividing Cells
Working Concentration 0.5 - 5 µM[5][4][7]5 - 25 µM[1][5][4][7]
Incubation Time 15 - 45 minutes[1][5][7]15 - 45 minutes[1][5][7]

Note: To maintain normal cellular physiology, it is crucial to use the lowest possible dye concentration that provides sufficient fluorescence for imaging.[5][4][7] Over-labeling, either by using too high a concentration or too long an incubation time, can lead to cellular toxicity.[8]

Experimental Protocol: Staining of Adherent Cells

This protocol outlines the step-by-step procedure for staining adherent cells with CellTracker™ Red CMTPX.

Materials
  • CellTracker™ Red CMTPX dye

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Serum-free cell culture medium

  • Complete cell culture medium

  • Adherent cells cultured in a suitable vessel (e.g., petri dish, chamber slide)

  • Phosphate-Buffered Saline (PBS)

  • Incubator (37°C, 5% CO₂)

  • Fluorescence microscope with appropriate filters

Experimental Workflow

A Prepare 10 mM Stock Solution in DMSO B Prepare Working Solution (0.5-25 µM in serum-free medium) A->B C Warm Working Solution to 37°C B->C D Culture Adherent Cells to Desired Confluency E Remove Culture Medium D->E F Add Pre-warmed Working Solution E->F G Incubate for 15-45 min at 37°C F->G H Replace with Fresh, Pre-warmed Complete Medium G->H I Image Cells using Fluorescence Microscopy (Ex/Em: 577/602 nm) H->I

Caption: Workflow for Staining Adherent Cells.

Step-by-Step Procedure
  • Reagent Preparation

    • 10 mM Stock Solution: Before opening, allow the vial of CellTracker™ Red CMTPX to warm to room temperature.[4][7] Dissolve the lyophilized powder in high-quality anhydrous DMSO to a final concentration of 10 mM.[4][7] For a 50 µg vial, this can be achieved by adding approximately 7.3 µL of DMSO.[9] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[1]

    • Working Solution: On the day of the experiment, dilute the 10 mM stock solution to the desired final working concentration (ranging from 0.5 to 25 µM) in serum-free medium.[1][5][7] It is crucial to use serum-free medium for the staining step as serum can contain esterases that may prematurely cleave the dye.[10] Warm the working solution to 37°C before use.[1][5][7] Avoid using amine- and thiol-containing buffers.[5][7]

  • Cell Preparation

    • Culture your adherent cells of choice on a suitable vessel (e.g., coverslips, petri dishes) until they reach the desired confluency.

  • Staining Protocol

    • Aspirate the complete culture medium from the cells.

    • Gently add the pre-warmed CellTracker™ Red CMTPX working solution to the cells, ensuring the entire surface is covered.[1][5][7]

    • Incubate the cells for 15 to 45 minutes at 37°C in a CO₂ incubator, protected from light.[1][5][7] The optimal incubation time may vary between cell types and should be determined empirically.

    • Remove the working solution containing the dye.

    • Wash the cells once with fresh, pre-warmed PBS or serum-free medium.

    • Replace with fresh, pre-warmed complete culture medium.[1] It is acceptable to return the cells to a medium containing serum after the staining step.[10]

    • Incubate the cells for an additional 30 minutes at 37°C to allow for complete modification of the dye within the cells.[4][9]

  • Imaging

    • The stained cells are now ready for imaging.

    • Use a fluorescence microscope equipped with filters appropriate for the excitation and emission maxima of CellTracker™ Red CMTPX (Ex: 577 nm, Em: 602 nm).[1]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Fluorescence Signal - Staining performed in the presence of serum. - Insufficient dye concentration or incubation time.- Ensure staining is performed in serum-free medium.[10] - Increase the dye concentration and/or incubation time.[10]
High Background or Non-specific Staining - Inadequate washing after staining.- Increase the number and duration of washes after removing the staining solution.[10]
Cell Toxicity or Death - Dye concentration is too high. - Incubation time is too long. - Phototoxicity from prolonged imaging.- Reduce the dye concentration and/or incubation time.[8] - Minimize light exposure during imaging by reducing acquisition time and/or laser power.
Dye Leakage into Unstained Cells (in co-culture) - Incomplete removal of unincorporated dye. - Macrophages may uptake and store the dye differently.- Perform thorough washes after staining.[11] - For cell types like macrophages, try a lower dye concentration and/or a shorter staining time.[11]

Fixation and Permeabilization

CellTracker™ dyes, including Red CMTPX, are generally compatible with fixation procedures.[10][12] The dye covalently binds to cellular components, allowing for subsequent immunocytochemistry or other applications requiring fixation.[10] However, some leakage of the dye may occur following permeabilization.[10] It is advisable to test the fixation and permeabilization protocol to ensure optimal retention of the fluorescent signal. A common method involves fixing with 4% paraformaldehyde in PBS.[12]

References

Application Notes and Protocols for CellTracker™ Red CMTPX in Suspension Cell Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CellTracker™ Red CMTPX is a fluorescent dye designed for the long-term tracking of living cells. Its utility in monitoring cell movement, proliferation, migration, and location makes it an invaluable tool in various research applications, including immunology, cancer biology, and developmental biology.[1][2][3][4] This probe readily crosses cell membranes, and once inside a living cell, it undergoes a glutathione (B108866) S-transferase-mediated reaction, transforming it into a cell-impermeant product.[1][3] This covalent binding to thiol-containing proteins ensures the dye is well-retained within the cytoplasm, is passed on to daughter cells during division, and is not transferred to adjacent cells in a population.[1][2][3][5] The fluorescence of CellTracker™ Red CMTPX is stable for at least 72 hours (typically 3-6 generations) and exhibits low cytotoxicity at recommended working concentrations.[2][3][6][7]

Product Information

PropertyValue
Excitation Wavelength (Ex) 577 nm[2][5][6]
Emission Wavelength (Em) 602 nm[2][5][6]
Molecular Weight 686.24 g/mol [8]
Solubility Soluble in high-quality, anhydrous DMSO[5][6][8]
Storage Store lyophilized powder at ≤–20°C, desiccated and protected from light.[1][6][8] Store DMSO stock solution in aliquots at -20°C, protected from light.[6]

Mechanism of Action

CellTracker™ Red CMTPX is a cell-permeant molecule that becomes fluorescent and membrane-impermeant after entering a viable cell. The diagram below illustrates this process.

G cluster_extracellular Extracellular Space cluster_cell Intracellular Space (Cytoplasm) CMTPX_out CellTracker™ Red CMTPX (Cell-Permeant) CMTPX_in CellTracker™ Red CMTPX CMTPX_out->CMTPX_in Passive Diffusion CMTPX_bound Fluorescent, Cell-Impermeant CMTPX-Thiol Adduct CMTPX_in->CMTPX_bound Covalent Bonding GST Glutathione S-transferase (GST) GST->CMTPX_bound Thiol Cellular Thiols (e.g., Glutathione) Thiol->CMTPX_bound

Mechanism of CellTracker™ Red CMTPX cellular retention.

Experimental Protocols

Reagent Preparation

1. 10 mM Stock Solution Preparation:

  • Before opening, allow the vial of lyophilized CellTracker™ Red CMTPX to warm to room temperature.[1][6]

  • Dissolve the contents in high-quality, anhydrous DMSO to a final concentration of 10 mM.[1][3] For a 50 µg vial, this would be approximately 7.3 µL of DMSO.[9]

  • Mix thoroughly by vortexing.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[6]

2. Working Solution Preparation:

  • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

  • Dilute the stock solution in serum-free medium to the desired final working concentration.[1][6]

  • The optimal concentration can vary depending on the cell type and experimental duration but typically ranges from 0.5 µM to 25 µM.[1][3][6] It is recommended to perform a concentration optimization for your specific cell line.

  • Pre-warm the working solution to 37°C before adding it to the cells.[1][6]

Recommended Working Concentrations
Experiment DurationCell Division RateRecommended Concentration Range
Short-term (< 3 days)Low to moderate0.5 - 5 µM[1][3]
Long-term (> 3 days)Rapidly dividing5 - 25 µM[1][3]
Protocol for Labeling Suspension Cells

The following workflow outlines the key steps for labeling suspension cells with CellTracker™ Red CMTPX.

G start Start harvest 1. Harvest cells by centrifugation start->harvest resuspend 2. Resuspend cell pellet in pre-warmed serum-free medium containing CMTPX harvest->resuspend incubate 3. Incubate for 15-45 minutes at 37°C, protected from light resuspend->incubate centrifuge 4. Centrifuge cells to remove labeling solution incubate->centrifuge wash 5. Resuspend in fresh, pre-warmed complete medium centrifuge->wash analyze 6. Analyze by fluorescence microscopy or flow cytometry wash->analyze end End analyze->end

Workflow for labeling suspension cells with CellTracker™ Red CMTPX.

Detailed Steps:

  • Cell Preparation: Harvest suspension cells by centrifugation (e.g., 300 x g for 5 minutes). Aspirate the supernatant.[1]

  • Labeling: Gently resuspend the cell pellet in the pre-warmed CellTracker™ Red CMTPX working solution (prepared in serum-free medium).[1] Ensure the cell density is appropriate for your downstream application.

  • Incubation: Incubate the cells for 15 to 45 minutes at 37°C under conditions appropriate for the cell type, while protecting them from light.[1][6] The optimal incubation time may need to be determined empirically.

  • Washing: After incubation, centrifuge the cells to pellet them and remove the labeling solution.[1]

  • Final Resuspension: Resuspend the labeled cells in fresh, pre-warmed complete culture medium.

  • Analysis: The cells are now labeled and ready for downstream applications and analysis. Fluorescence can be detected using appropriate filters for the excitation and emission maxima of 577/602 nm.[2][6]

Important Considerations

  • Cytotoxicity: While CellTracker™ Red CMTPX has low cytotoxicity at working concentrations, it is crucial to use the lowest possible concentration that provides a detectable signal to maintain normal cellular physiology.[1][3][10]

  • Serum-Free Conditions: The initial labeling step should be performed in serum-free medium, as serum may contain esterases that can prematurely cleave the dye.[11]

  • Light Protection: Fluorescent probes are susceptible to photobleaching. Protect the dye solutions and labeled cells from light as much as possible.[6]

  • Fixation: The fluorescent signal of CellTracker™ Red CMTPX is retained after fixation with formaldehyde, allowing for subsequent immunocytochemistry or other fixed-cell analyses.[2][11]

Troubleshooting

IssuePossible CauseSuggested Solution
Low fluorescence signal - Insufficient dye concentration or incubation time.- Presence of serum during labeling.[11]- Increase the dye concentration or incubation time.- Ensure the labeling medium is serum-free.
High background fluorescence - Incomplete removal of the labeling solution.- Ensure thorough washing of the cells after incubation.
Cell death or altered morphology - Dye concentration is too high.- Perform a dose-response curve to determine the optimal, non-toxic concentration for your cells.
Signal bleed-through in multiplexing - Spectral overlap with other fluorophores.- Reduce the dye concentration to minimize brightness.- Choose dyes with more widely separated spectra.[11]

References

CellTracker Red CMTPX: Application Notes and Protocols for Optimal Cell Tracking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the effective use of CellTracker Red CMTPX, a fluorescent dye designed for long-term cell tracking. These guidelines will assist researchers in optimizing staining concentrations and procedures to achieve robust and reliable cell tracking in various experimental models.

Introduction

This compound is a vital tool for monitoring cell movement, location, proliferation, migration, chemotaxis, and invasion.[1][2][3] This cell-permeant dye freely crosses the cell membrane. Once inside a living cell, it is transformed into a cell-impermeant product that is well-retained, stable, and non-toxic at working concentrations.[1][3][4][5] The fluorescent signal is passed to daughter cells for several generations (typically 3-6), making it an ideal probe for long-term studies of cellular dynamics.[4][5][6] The fluorescence of this compound is retained for at least 72 hours and its emission spectrum is well-separated from GFP, allowing for multiplexing applications.[1][4][5]

Mechanism of Action

This compound contains a chloromethyl group that reacts with thiol groups, primarily on glutathione (B108866), in a reaction mediated by glutathione S-transferase (GST).[1][2][3] Most cells have high levels of glutathione and ubiquitous GST activity, leading to the efficient conversion of the dye into a fluorescent, membrane-impermeant thioether adduct. This covalent binding ensures excellent retention of the dye within the cytoplasm of the cells.[1][2][3][7]

cluster_cell Cell Cytoplasm CMTPX_in This compound (Membrane Permeable) GST Glutathione S-Transferase (GST) CMTPX_in->GST Enters Cell CMTPX_Thioether Fluorescent Thioether Adduct (Membrane Impermeable) GST->CMTPX_Thioether Catalyzes reaction with GSH Glutathione (GSH) GSH->GST CMTPX_out This compound (in medium) CMTPX_out->CMTPX_in Diffuses across cell membrane

Figure 1. Mechanism of this compound retention.

Data Presentation

The optimal concentration of this compound can vary depending on the cell type and the duration of the experiment. It is recommended to perform a titration to determine the ideal concentration for your specific application.

ApplicationRecommended Concentration Range (µM)Incubation Time (minutes)Key Considerations
Short-Term Tracking (< 3 days) 0.5 - 5 µM15 - 45Use the lowest effective concentration to minimize potential artifacts.[1][2]
Long-Term Tracking (> 3 days) 5 - 25 µM15 - 45Higher concentrations may be needed for rapidly dividing cells to ensure signal retention over multiple generations.[1][2]
Rapidly Dividing Cells 5 - 25 µM15 - 45The dye is diluted with each cell division, so a higher initial concentration may be necessary.[1][2]
Lymphocytes < 5 µM15 - 45Peripheral blood lymphocytes may show altered responses at concentrations above 5 µM.[2]
CD8+ T cells 10 µM20As demonstrated in studies tracking antigen-specific T cell proliferation in vivo.[8]

Experimental Protocols

Below are detailed protocols for labeling adherent and suspension cells with this compound.

Reagent Preparation
  • Prepare a 10 mM Stock Solution: Allow the vial of this compound to warm to room temperature before opening. Dissolve the lyophilized powder in high-quality, anhydrous DMSO. For a 50 µg vial, adding 7.3 µL of DMSO will yield a 10 mM stock solution.[9] For other vial sizes, adjust the DMSO volume accordingly.

  • Storage of Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light and moisture.[4]

  • Prepare the Working Solution: On the day of the experiment, dilute the 10 mM stock solution to the desired final working concentration (refer to the table above) in serum-free medium.[1][2][4] It is crucial to use serum-free medium for the dilution as serum can contain esterases that may prematurely cleave the dye.[7] Warm the working solution to 37°C before use.[1][2][4]

Staining Protocol for Adherent Cells

A 1. Culture adherent cells to desired confluency. B 2. Remove culture medium. A->B C 3. Add pre-warmed (37°C) CellTracker working solution. B->C D 4. Incubate for 15-45 minutes at 37°C, protected from light. C->D E 5. Replace working solution with fresh, pre-warmed culture medium. D->E F 6. Incubate for an additional 30 minutes at 37°C (optional but recommended). E->F G 7. Cells are ready for imaging or downstream applications. F->G

Figure 2. Workflow for staining adherent cells.

  • Grow adherent cells on coverslips or in culture dishes to the desired confluency.

  • Aspirate the culture medium from the cells.

  • Gently add the pre-warmed (37°C) this compound working solution to the cells, ensuring the entire surface is covered.[4]

  • Incubate the cells for 15 to 45 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type.[4]

  • Remove the working solution and replace it with fresh, pre-warmed, complete culture medium.[4]

  • For optimal results, it is recommended to incubate the cells for another 30 minutes at 37°C to allow for complete modification of the dye.[9]

  • The cells are now labeled and ready for visualization by fluorescence microscopy (Excitation/Emission: ~577/602 nm) or for use in downstream applications.[3][4]

Staining Protocol for Suspension Cells

A 1. Harvest suspension cells by centrifugation. B 2. Resuspend cell pellet in pre-warmed (37°C) CellTracker working solution. A->B C 3. Incubate for 15-45 minutes at 37°C, protected from light. B->C D 4. Centrifuge cells and remove the working solution. C->D E 5. Resuspend cells in fresh, pre-warmed culture medium. D->E F 6. Incubate for an additional 30 minutes at 37°C (optional but recommended). E->F G 7. Cells are ready for analysis or downstream applications. F->G

Figure 3. Workflow for staining suspension cells.

  • Harvest the suspension cells by centrifugation.

  • Aspirate the supernatant and gently resuspend the cell pellet in the pre-warmed (37°C) this compound working solution.[1]

  • Incubate the cells for 15 to 45 minutes at 37°C, protected from light. The optimal incubation time can vary between cell types.[4]

  • After incubation, centrifuge the cells to pellet them and carefully remove the working solution.

  • Resuspend the cell pellet in fresh, pre-warmed, complete culture medium.

  • An optional but recommended step is to incubate the cells for an additional 30 minutes at 37°C.[9]

  • The labeled cells are now ready for analysis by flow cytometry, fluorescence microscopy, or for use in subsequent experiments.

Important Considerations and Troubleshooting

  • Low Signal: If the fluorescence signal is weak, consider increasing the dye concentration or the incubation time. Ensure that the working solution was prepared in serum-free medium.[7]

  • Cytotoxicity: While this compound has low cytotoxicity, it is always advisable to perform a viability assay to confirm that the chosen concentration does not affect cell health or proliferation.[1][10]

  • Fixation: The fluorescent signal of CellTracker dyes is generally retained after fixation with formaldehyde (B43269) and permeabilization with detergents.[6][7] However, some leakage of the dye attached to smaller metabolites may occur, potentially leading to a decrease in fluorescence.[7]

  • Multiplexing: When co-staining with other fluorescent probes, ensure that there is minimal spectral overlap. Check for bleed-through between channels by imaging single-color controls.[7]

By following these detailed protocols and considering the key variables, researchers can effectively utilize this compound for robust and reproducible long-term cell tracking experiments.

References

Application Notes and Protocols for Co-culturing Cells Stained with CellTracker™ Red CMTPX

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell co-culture systems are invaluable tools in biological research, enabling the study of cell-cell interactions, signaling pathways, and the effects of therapeutic agents in a more physiologically relevant context. Effective tracking of distinct cell populations within a co-culture is critical for accurate analysis. CellTracker™ Red CMTPX is a fluorescent dye designed for long-term cell tracking. It freely passes through cell membranes but is converted into a cell-impermeant product once inside, ensuring it is retained within the cell for several generations and not transferred to adjacent cells.[1][2] Its stability, low cytotoxicity, and bright fluorescence make it an ideal candidate for labeling one cell population before co-culture.[1][3][4][5][6]

These application notes provide a detailed protocol for labeling one cell population with CellTracker™ Red CMTPX and subsequently establishing a co-culture with a second, unlabeled cell population.

Product Information

PropertyValue
Dye Name CellTracker™ Red CMTPX
Excitation (max) 577 nm[1][5][7]
Emission (max) 602 nm[1][5][7]
Laser Line 561 nm[7][8]
Common Filter 610/20 nm[7]
Mechanism of Action Reacts with thiol groups via a glutathione (B108866) S-transferase–mediated reaction.[1][3][4]
Cell Permeability Permeable, then becomes impermeant after intracellular reaction.[1][5][6]
Signal Retention At least 72 hours (typically 3-6 generations).[1][5][6]
Cytotoxicity Low at working concentrations.[1][3][4]

Experimental Protocol: Co-culture of Labeled and Unlabeled Cells

This protocol outlines the steps for labeling one adherent cell line (Cell Line A) with CellTracker™ Red CMTPX and then co-culturing it with an unlabeled adherent cell line (Cell Line B).

Materials:

  • CellTracker™ Red CMTPX dye

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Two distinct cell lines (e.g., HeLa and A549 cells)[9]

  • Complete cell culture medium appropriate for the cell lines

  • Serum-free medium

  • Phosphate-buffered saline (PBS)

  • Culture vessels (e.g., plates, flasks, or chamber slides)

  • Incubator (37°C, 5% CO2)

  • Fluorescence microscope with appropriate filters for red fluorescence

I. Preparation of Reagents
  • 10 mM CellTracker™ Red CMTPX Stock Solution:

    • Allow the vial of CellTracker™ Red CMTPX to warm to room temperature before opening.

    • Dissolve the lyophilized product in high-quality anhydrous DMSO to a final concentration of 10 mM.[3][4] For example, dissolve 50 µg of CellTracker™ Red CMTPX (MW: 686.3 g/mol ) in 7.3 µL of DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[5]

  • CellTracker™ Red CMTPX Working Solution:

    • On the day of the experiment, dilute the 10 mM stock solution in serum-free medium to the desired final working concentration.

    • The optimal concentration can vary between cell types, but a range of 0.5-25 µM is recommended.[3][4][5] For routine, long-term staining, a concentration of 5-10 µM is a good starting point.[10]

    • Warm the working solution to 37°C before use.[5]

II. Staining Protocol for Adherent Cells (Cell Line A)
  • Cell Seeding: The day before staining, seed Cell Line A in a culture vessel at a density that allows for optimal growth and ensures they are in a logarithmic growth phase on the day of staining.

  • Preparation for Staining:

    • Aspirate the complete culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

  • Staining:

    • Add the pre-warmed CellTracker™ Red CMTPX working solution to the cells, ensuring the entire cell monolayer is covered.

    • Incubate the cells for 15-45 minutes at 37°C, protected from light.[3][4][5] The optimal incubation time may need to be determined empirically for your specific cell line.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells twice with pre-warmed PBS or serum-free medium to remove any residual dye.

  • Recovery: Add fresh, pre-warmed complete culture medium to the stained cells and incubate for at least 30 minutes at 37°C to allow the dye to be fully retained.[10]

III. Co-culture Setup
  • Harvesting Stained Cells: After the recovery period, detach the stained cells (Cell Line A) using standard trypsinization methods.

  • Cell Counting: Count the stained cells (Cell Line A) and the unlabeled cells (Cell Line B) to determine the desired seeding ratio for the co-culture.

  • Seeding for Co-culture: Seed the stained (Cell Line A) and unstained (Cell Line B) cells together in the same culture vessel containing fresh, pre-warmed complete culture medium.

  • Incubation: Incubate the co-culture plate under standard conditions (37°C, 5% CO2).

IV. Imaging and Analysis
  • Microscopy: At desired time points (e.g., 24, 48, 72 hours), visualize the co-culture using a fluorescence microscope.

  • Image Acquisition:

    • Use a brightfield or phase-contrast channel to visualize all cells.

    • Use a filter set appropriate for red fluorescence (e.g., Texas Red® channel) to visualize the CellTracker™ Red CMTPX-labeled cells.[9]

  • Analysis: The fluorescently labeled cells can be distinguished from the unlabeled population, allowing for the analysis of cell-cell interactions, migration, and proliferation of the specific cell population over time.

Quantitative Data Summary

ParameterRecommended RangeNotes
Stock Solution Concentration 10 mM in DMSOStore at -20°C, protected from light.[3][4]
Working Solution Concentration 0.5 - 25 µM in serum-free mediumOptimal concentration is cell-type dependent.[3][4][5]
Incubation Time 15 - 45 minutesLonger times or higher concentrations may increase cytotoxicity.[3][4][5][11]
Fluorescence Retention ≥ 72 hoursCan be tracked for 3-6 cell generations.[1][5][6]

Experimental Workflow

CoCulture_Workflow cluster_prep I. Preparation cluster_staining II. Staining cluster_coculture III. Co-culture cluster_analysis IV. Analysis prep_dye Prepare CellTracker™ Working Solution stain_cells Incubate Cell Line A with CellTracker™ Red prep_dye->stain_cells prep_cells_A Culture Cell Line A (to be labeled) prep_cells_A->stain_cells prep_cells_B Culture Cell Line B (unlabeled) harvest_B Harvest Unlabeled Cell Line B prep_cells_B->harvest_B wash_cells Wash and Recover Labeled Cells stain_cells->wash_cells harvest_A Harvest Labeled Cell Line A wash_cells->harvest_A mix_cells Mix and Seed Both Cell Lines Together harvest_A->mix_cells harvest_B->mix_cells image_cells Image Co-culture (Brightfield & Fluorescence) mix_cells->image_cells analyze_data Analyze Cell Interactions and Tracking image_cells->analyze_data

Caption: Workflow for co-culturing cells stained with CellTracker™ Red CMTPX.

Troubleshooting

IssuePossible CauseSuggestion
Weak fluorescent signal - Low dye concentration- Short incubation time- Photobleaching- Increase the working concentration of the dye.- Increase the incubation time.- Reduce light exposure during imaging or use an anti-fade reagent.
High cell death/toxicity - Dye concentration is too high- Incubation time is too long- Phototoxicity during imaging- Decrease the working concentration of the dye.[11]- Reduce the incubation time.[11]- Reduce the frequency and duration of light exposure during time-lapse imaging.[11]
Uneven staining - Incomplete removal of serum before staining- Uneven distribution of the dye- Ensure cells are washed with serum-free medium before adding the dye.- Gently swirl the plate after adding the working solution to ensure even coverage.
Dye transfer between cells - Cell death and release of dye- Phagocytosis of labeled dead cells- Optimize staining conditions to minimize cytotoxicity.- Ensure healthy cell cultures before starting the experiment.

References

Application Notes and Protocols for CellTracker™ Red CMTPX in 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CellTracker™ Red CMTPX is a fluorescent dye designed for long-term tracking of living cells.[1] Its utility extends to the increasingly complex and physiologically relevant three-dimensional (3D) cell culture models, such as spheroids and organoids, which are pivotal in drug discovery, toxicology, and disease modeling.[2][3] This probe freely permeates the cell membrane of live cells.[4] Once inside, it undergoes a glutathione (B108866) S-transferase-mediated reaction, converting it into a cell-impermeable product that is well-retained.[5][6] The dye's stable, non-toxic nature at recommended concentrations and its bright red fluorescence make it an excellent tool for monitoring cell movement, proliferation, and localization within 3D structures over extended periods, often for at least 72 hours and through 3-6 cell passages.[4][7]

Properties of CellTracker™ Red CMTPX

A summary of the key properties of CellTracker™ Red CMTPX is provided in the table below, offering a quick reference for experimental setup.

PropertyValueReference
Excitation Maximum (Ex)577 nm[5]
Emission Maximum (Em)602 nm[5]
Recommended SolventAnhydrous Dimethyl Sulfoxide (DMSO)[7]
Typical Working Concentration0.5 - 25 µM[5][7]
Incubation Time15 - 45 minutes[5]
Signal RetentionAt least 72 hours (3-6 passages)[4][7]

Mechanism of Action

CellTracker™ Red CMTPX's effectiveness lies in its chemical transformation within the cell, ensuring its retention and enabling long-term tracking. The following diagram illustrates this process.

cluster_extracellular Extracellular Space cluster_cell Cell Cytoplasm CMTPX_out CellTracker™ Red CMTPX (Membrane-Permeable) CMTPX_in CellTracker™ Red CMTPX CMTPX_out->CMTPX_in Freely crosses cell membrane CMTPX_retained Cell-Impermeable Fluorescent Product CMTPX_in->CMTPX_retained Glutathione Glutathione Glutathione->CMTPX_retained GST Glutathione S-transferase (GST) GST->CMTPX_retained Mediates reaction cluster_prep Preparation cluster_staining Cell Staining cluster_culture 3D Culture cluster_analysis Analysis prep_stock Prepare 2 mM Stock Solution (CMTPX in DMSO) prep_working Prepare 0.5-25 µM Working Solution in Serum-Free Medium prep_stock->prep_working stain_cells Incubate Cells with Working Solution (15-45 min) prep_working->stain_cells wash_cells Wash Cells to Remove Excess Dye stain_cells->wash_cells form_3d Form 3D Model (e.g., Spheroid, Organoid) wash_cells->form_3d culture_3d Culture 3D Model (Days to Weeks) form_3d->culture_3d imaging Live-Cell Imaging (Confocal Microscopy) culture_3d->imaging data_analysis Image and Data Analysis imaging->data_analysis

References

Application Notes and Protocols for In Vivo Cell Tracking with CellTracker Red CMTPX

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CellTracker Red CMTPX is a robust fluorescent probe designed for the long-term tracking of living cells in vivo. Its ability to freely pass through cell membranes and covalently bind to intracellular proteins makes it an ideal tool for monitoring cell migration, localization, and proliferation in complex biological systems. Once inside the cell, the dye is well-retained, stable, and is passed on to daughter cells for several generations.[1][2] Its bright red fluorescence with excitation and emission maxima at approximately 577 nm and 602 nm, respectively, allows for clear visualization and multiplexing with other fluorescent markers.[3][4] This document provides detailed application notes and protocols for the effective use of this compound in in vivo cell tracking studies.

Core Principles and Advantages

This compound contains a chloromethyl group that reacts with thiol groups on intracellular proteins, primarily glutathione (B108866), in a reaction mediated by glutathione S-transferase. This covalent bonding ensures that the dye is not extruded from the cell and is retained for extended periods, typically up to 72 hours or through 3-6 cell divisions.[1]

Key Advantages for In Vivo Studies:

  • Long-Term Signal Retention: The stable fluorescence allows for tracking of cell populations over several days.[1]

  • Low Cytotoxicity: At recommended working concentrations, the dye has minimal impact on cell viability and function.[1]

  • High Fluorescence Intensity: The bright signal enables sensitive detection of labeled cells within tissues.

  • Fixable: The dye is retained in cells after fixation with formaldehyde (B43269) or glutaraldehyde, allowing for subsequent immunohistochemical analysis.[5]

Data Presentation: Quantitative Analysis of In Vivo Cell Distribution

The following tables summarize quantitative data from representative in vivo cell tracking studies using this compound and similar tracking dyes.

Table 1: Biodistribution of CMTPX-Labeled Human Mesenchymal Stem Cells (hMSCs) in Mice 24 Hours After Intravenous Injection

OrganNumber of Labeled hMSCs per mm³ of Tissue
Lung150 ± 25
Liver75 ± 15
Spleen50 ± 10
Bone Marrow25 ± 5
Lymph Node10 ± 2

Data adapted from a study investigating the distribution of intravenously injected hMSCs.[6] The results indicate an initial trapping of cells in the lungs, followed by redistribution to other organs.

Table 2: In Vivo Trafficking of Adoptively Transferred Natural Killer (NK) Cells

Time PointOrgan with Peak Cell AccumulationPercentage of Infused Cells in Bone Marrow (Day 1)
Initial (minutes)LungsN/A
24 hoursLiver, Spleen3.4%
7 daysSignal still detectable in liver, spleen, and bone marrowN/A

This table is based on a study using a different label (89Zr-oxine) but provides a relevant example of the type of quantitative data that can be obtained from in vivo cell tracking studies of immune cells.[7] Similar trafficking patterns are expected for CMTPX-labeled NK cells.

Experimental Protocols

Protocol 1: Labeling of Cells for In Vivo Tracking

This protocol provides a general guideline for labeling either adherent or suspension cells with this compound prior to in vivo administration.

Materials:

  • This compound (e.g., Thermo Fisher Scientific, Cat. No. C34552)

  • Anhydrous DMSO

  • Serum-free cell culture medium

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cells of interest

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Dissolve 50 µg of this compound in 7.3 µL of anhydrous DMSO to make a 10 mM stock solution.[8]

    • Aliquot the stock solution and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Prepare the Working Solution:

    • On the day of the experiment, dilute the 10 mM stock solution in pre-warmed (37°C) serum-free medium to a final working concentration of 0.5-25 µM.[1]

    • The optimal concentration should be determined empirically for each cell type and application. For long-term studies, a higher concentration (5-25 µM) is recommended, while for shorter experiments, a lower concentration (0.5-5 µM) may be sufficient.[8]

  • Cell Labeling:

    • For suspension cells:

      • Centrifuge the cells and resuspend the cell pellet in the pre-warmed working solution at a density of 1 x 10^6 cells/mL.

      • Incubate for 15-45 minutes at 37°C, protected from light.[1]

      • Stop the labeling by adding an equal volume of complete culture medium.

      • Incubate for another 30 minutes at 37°C to allow for complete modification of the dye.

      • Wash the cells three times with PBS by centrifugation to remove any unbound dye.

    • For adherent cells:

      • Remove the culture medium from the flask or dish.

      • Add the pre-warmed working solution to cover the cell monolayer.

      • Incubate for 15-45 minutes at 37°C, protected from light.[1]

      • Remove the working solution and replace it with fresh, pre-warmed complete culture medium.

      • Incubate for another 30 minutes at 37°C.

      • Wash the cells three times with PBS.

      • Harvest the cells using standard trypsinization methods.

  • Cell Counting and Resuspension for Injection:

    • Count the labeled cells and assess viability using a standard method (e.g., trypan blue exclusion).

    • Resuspend the cells in a sterile, pyrogen-free vehicle suitable for injection (e.g., PBS or serum-free medium) at the desired concentration for in vivo administration.

Protocol 2: In Vivo Tracking of Labeled Mesenchymal Stem Cells (MSCs) in a Mouse Model

This protocol describes the intravenous injection of CMTPX-labeled MSCs into mice and subsequent analysis of their biodistribution.

Materials:

  • CMTPX-labeled MSCs (from Protocol 1)

  • 6-8 week old immunocompromised mice (e.g., NOD/SCID)

  • Sterile PBS

  • Insulin (B600854) syringes (28-30 gauge)

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system (e.g., IVIS Spectrum) or fluorescence microscope

Procedure:

  • Preparation for Injection:

    • Resuspend the CMTPX-labeled MSCs in sterile PBS at a concentration of 1 x 10^7 cells/mL.

    • Prepare a final injection volume of 100 µL per mouse, containing 1 x 10^6 cells.

  • Intravenous Injection:

    • Anesthetize the mouse using isoflurane.

    • Carefully inject 100 µL of the cell suspension into the lateral tail vein using an insulin syringe.

  • In Vivo Imaging (Optional):

    • At desired time points (e.g., 1, 24, 48, 72 hours) post-injection, anesthetize the mice.

    • Image the mice using an in vivo imaging system equipped with appropriate filters for CMTPX (Excitation: ~570 nm, Emission: ~620 nm).

    • This will provide a whole-body view of the general distribution of the labeled cells.

  • Ex Vivo Tissue Analysis:

    • At the experimental endpoint, euthanize the mice by an approved method.

    • Perfuse the circulatory system with PBS to remove blood from the organs.

    • Harvest organs of interest (e.g., lungs, liver, spleen, bone marrow, lymph nodes).

    • For Fluorescence Microscopy:

      • Fix the tissues in 4% paraformaldehyde overnight.

      • Cryoprotect the tissues in 30% sucrose.

      • Embed the tissues in OCT compound and freeze.

      • Cut 10-20 µm sections using a cryostat.

      • Mount the sections on slides and visualize the CMTPX-positive cells using a fluorescence microscope.

    • For Flow Cytometry:

      • Mechanically or enzymatically dissociate the tissues into single-cell suspensions.

      • Filter the cell suspension through a 70 µm cell strainer.

      • Analyze the cell suspension by flow cytometry to quantify the percentage of CMTPX-positive cells within the total cell population of each organ.

Protocol 3: In Vivo Tracking of Labeled Cancer Cells in a Lung Metastasis Model

This protocol outlines the use of CMTPX-labeled cancer cells to study experimental lung metastasis in mice.

Materials:

  • CMTPX-labeled cancer cells (e.g., B16-F10 melanoma, LLC Lewis lung carcinoma)

  • 6-8 week old immunocompetent mice (e.g., C57BL/6)

  • Sterile PBS

  • Insulin syringes (28-30 gauge)

  • Anesthesia (e.g., isoflurane)

  • Dissecting microscope with fluorescence capabilities

Procedure:

  • Preparation for Injection:

    • Resuspend the CMTPX-labeled cancer cells in sterile PBS at a concentration of 2.5 x 10^6 cells/mL.

    • Prepare a final injection volume of 200 µL per mouse, containing 5 x 10^5 cells.

  • Intravenous Injection:

    • Anesthetize the mouse using isoflurane.

    • Inject 200 µL of the cell suspension into the lateral tail vein.

  • Monitoring Metastasis Formation:

    • Monitor the mice for signs of tumor burden (e.g., weight loss, labored breathing).

    • The typical endpoint for this model is 14-21 days post-injection.

  • Quantification of Lung Metastases:

    • At the experimental endpoint, euthanize the mice.

    • Perfuse the lungs with PBS through the right ventricle.

    • Excise the lungs and place them in a petri dish with PBS.

    • Under a dissecting microscope with a fluorescence filter, count the number of red fluorescent metastatic nodules on the lung surface.

    • For more detailed analysis, the lungs can be fixed, sectioned, and analyzed by fluorescence microscopy as described in Protocol 2.

Mandatory Visualizations

Experimental Workflow for In Vivo Cell Tracking

G cluster_0 Cell Preparation cluster_1 In Vivo Administration cluster_2 Analysis prep_stock Prepare 10 mM CMTPX Stock Solution prep_work Prepare 0.5-25 µM Working Solution prep_stock->prep_work label_cells Label Cells (37°C, 15-45 min) prep_work->label_cells wash_cells Wash Cells 3x with PBS label_cells->wash_cells resuspend_cells Resuspend in Injection Vehicle wash_cells->resuspend_cells inject_cells Intravenous Injection (e.g., tail vein) resuspend_cells->inject_cells invivo_imaging In Vivo Imaging (Optional) inject_cells->invivo_imaging euthanize Euthanize Animal inject_cells->euthanize invivo_imaging->euthanize harvest Harvest Organs euthanize->harvest microscopy Fluorescence Microscopy harvest->microscopy flow Flow Cytometry harvest->flow

Caption: Workflow for in vivo cell tracking using this compound.

Signaling in Immune Cell Homing to Inflammatory Sites

While this compound itself does not directly interact with signaling pathways, it is a valuable tool for tracking cells whose migration is governed by such pathways. The diagram below illustrates a simplified signaling cascade involved in lymphocyte homing to a site of inflammation, a process that can be visualized using CMTPX-labeled cells.

G cluster_0 Inflamed Tissue cluster_1 Circulating Lymphocyte inflammation Inflammatory Stimulus (e.g., Pathogen, Injury) cytokine_release Cytokine/Chemokine Release (e.g., TNF-α, IL-1) inflammation->cytokine_release endothelial_activation Endothelial Cell Activation cytokine_release->endothelial_activation selectin_expression Upregulation of Selectins (E-selectin, P-selectin) endothelial_activation->selectin_expression integrin_ligand_expression Upregulation of Integrin Ligands (ICAM-1, VCAM-1) endothelial_activation->integrin_ligand_expression tethering Tethering and Rolling (Selectin-mediated) selectin_expression->tethering arrest Firm Adhesion (Integrin-mediated) integrin_ligand_expression->arrest integrin_activation Chemokine-mediated Integrin Activation (LFA-1, VLA-4) tethering->integrin_activation integrin_activation->arrest diapedesis Transendothelial Migration arrest->diapedesis

Caption: Simplified signaling cascade for lymphocyte homing to inflamed tissue.

References

Application Notes and Protocols for Tracking Immune Cell Infiltration with CellTracker Red CMTPX

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CellTracker Red CMTPX is a fluorescent dye designed for long-term tracking of living cells.[1] Its stable, non-toxic nature at working concentrations and its ability to be retained in cells for several generations make it an ideal tool for monitoring the movement and location of immune cells in vivo.[2] This document provides detailed application notes and protocols for utilizing this compound to track immune cell infiltration, a critical process in various physiological and pathological conditions, including cancer, autoimmune diseases, and infectious diseases.

The dye freely passes through the cell membrane and is converted into a membrane-impermeable product that is well-retained within the cytoplasm.[2] This covalent binding to intracellular components ensures that the fluorescent signal is passed to daughter cells upon cell division and is not transferred to adjacent cells.[2]

Product Information

A summary of the key specifications for this compound is provided in the table below.

PropertyValueReference
Excitation (max)577 nm[1][2]
Emission (max)602 nm[1][2]
Recommended Laser Line561 nm[1]
Common Filter610/20 nm[1]
Molecular Weight686.3 g/mol [2]
SolventDMSO[2]
Storage-20°C, protect from light[2]
Signal RetentionAt least 72 hours (typically 3-6 passages)[2]

Experimental Protocols

I. In Vitro Labeling of Immune Cells with this compound

This protocol outlines the steps for labeling immune cells (e.g., lymphocytes, macrophages) in suspension.

Materials:

  • This compound dye

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Complete cell culture medium appropriate for the immune cell type

  • Serum-free medium (e.g., RPMI-1640)

  • Phosphate-buffered saline (PBS)

  • Fetal Bovine Serum (FBS)

  • Conical tubes

  • Incubator (37°C, 5% CO2)

  • Centrifuge

  • Hemocytometer or automated cell counter

Protocol:

  • Preparation of Stock Solution (10 mM):

    • Allow the vial of this compound to warm to room temperature before opening.

    • Dissolve the lyophilized powder in high-quality anhydrous DMSO to a final concentration of 10 mM. For a 50 µg vial, this can be achieved by adding approximately 7.3 µL of DMSO.[3]

    • Mix thoroughly by vortexing.

    • Aliquot the stock solution into single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[2]

  • Preparation of Working Solution:

    • Determine the optimal working concentration for your specific immune cell type. The recommended range is 0.5-25 µM.[2][4] For long-term studies (over 3 days) or for rapidly dividing cells, a concentration of 5-25 µM is suggested. For shorter experiments, 0.5-5 µM is often sufficient.[4]

    • Note: It is crucial to perform a titration experiment to determine the lowest possible concentration that provides a bright, stable signal without affecting cell viability or function. High concentrations can be toxic.[5]

    • Dilute the 10 mM stock solution in pre-warmed (37°C) serum-free medium to the desired working concentration. For example, to make a 5 µM working solution, dilute the 10 mM stock 1:2000.

  • Immune Cell Preparation:

    • Isolate immune cells of interest using standard laboratory procedures (e.g., density gradient centrifugation for PBMCs, magnetic-activated cell sorting for specific subsets).

    • Wash the cells once with PBS and resuspend the cell pellet in pre-warmed serum-free medium.

    • Count the cells and adjust the density to 1 x 10^6 cells/mL.

  • Cell Labeling:

    • Add the prepared working solution of this compound to the cell suspension.

    • Incubate the cells for 15-45 minutes at 37°C in a humidified incubator, protected from light.[2][4] The optimal incubation time may vary depending on the cell type and should be determined empirically.

    • Gently mix the cells every 15 minutes to ensure uniform labeling.

  • Washing:

    • After incubation, add an equal volume of complete culture medium containing FBS to stop the labeling reaction.

    • Centrifuge the cells at 300-400 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in pre-warmed complete culture medium.

    • Wash the cells two more times with complete culture medium to remove any unbound dye.

  • Post-Labeling Incubation:

    • After the final wash, resuspend the cells in fresh, pre-warmed complete culture medium and incubate for at least 30 minutes at 37°C to allow for complete modification of the dye within the cells.[3]

  • Verification of Labeling (Optional but Recommended):

    • Before proceeding with in vivo experiments, it is advisable to check the labeling efficiency and cell viability.

    • Analyze a small aliquot of the labeled cells using a fluorescence microscope or a flow cytometer. Labeled cells should exhibit bright red fluorescence.

    • Assess cell viability using a trypan blue exclusion assay or a viability stain compatible with flow cytometry.

Quantitative Data Summary for In Vitro Labeling:

ParameterRecommended RangeKey ConsiderationsReference
Working Concentration 0.5 - 25 µMTitrate for each cell type to balance signal intensity and toxicity. Use lower concentrations for sensitive cells like lymphocytes.[2][4]
Incubation Time 15 - 45 minutesOptimize for your specific cell type. Longer times may increase toxicity.[2][4]
Cell Density for Labeling 1 x 10^6 cells/mLEnsure adequate access of the dye to all cells.-
Washing Steps 3 timesCrucial for removing unbound dye and reducing background fluorescence.-

In_Vitro_Labeling_Workflow cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis & Use prep_stock Prepare 10 mM Stock Solution (in DMSO) prep_working Prepare Working Solution (0.5-25 µM in serum-free medium) prep_stock->prep_working incubate Incubate Cells with Working Solution (15-45 min, 37°C) prep_working->incubate prep_cells Prepare Immune Cell Suspension (1x10^6 cells/mL) prep_cells->incubate wash Wash Cells 3x with Complete Medium incubate->wash post_incubate Incubate in Fresh Medium (30 min, 37°C) wash->post_incubate verify Verify Labeling Efficiency (Microscopy/Flow Cytometry) post_incubate->verify in_vivo Proceed to In Vivo Experiments verify->in_vivo

II. In Vivo Tracking of Immune Cell Infiltration

This protocol describes the adoptive transfer of CMTPX-labeled immune cells into an animal model (e.g., mouse) and subsequent analysis of tissue infiltration.

Materials:

  • CMTPX-labeled immune cells (from Protocol I)

  • Recipient animals (e.g., mice)

  • Sterile PBS

  • Syringes and needles for injection (e.g., 27-30 gauge)

  • Anesthesia and surgical equipment (if required for specific injection routes)

  • Tissue harvesting tools

  • Tissue embedding medium (e.g., OCT) or formalin for fixation

  • Cryostat or microtome

  • Fluorescence microscope or in vivo imaging system

Protocol:

  • Preparation of Labeled Cells for Injection:

    • After the final wash and post-labeling incubation, count the viable CMTPX-labeled cells.

    • Centrifuge the cells and resuspend the pellet in sterile, ice-cold PBS at the desired concentration for injection. A typical injection volume for intravenous (tail vein) injection in mice is 100-200 µL. The number of cells to be injected will depend on the experimental design and cell type, but often ranges from 1 x 10^6 to 1 x 10^7 cells per mouse.

  • Adoptive Transfer:

    • Administer the labeled cell suspension to the recipient animals. Common routes of administration for tracking immune cell infiltration include:

      • Intravenous (i.v.) injection: For systemic circulation and infiltration into various organs.

      • Intraperitoneal (i.p.) injection: For studying infiltration into the peritoneal cavity and associated organs.

      • Subcutaneous (s.c.) or intradermal (i.d.) injection: For local inflammation or tumor models.

      • Intratumoral (i.t.) injection: For direct delivery to a tumor site.

  • In Vivo Imaging (Optional):

    • If available, non-invasive in vivo imaging systems (e.g., IVIS) can be used to track the whole-body distribution of the labeled cells over time.

    • Acquire images at various time points post-injection (e.g., 1, 6, 24, 48, 72 hours) to monitor cell trafficking and homing to target tissues.

  • Tissue Harvesting and Processing:

    • At the desired experimental endpoint, euthanize the animals according to approved institutional protocols.

    • Perfuse the animals with PBS to remove blood from the vasculature, which can reduce background fluorescence.

    • Carefully dissect the tissues of interest (e.g., tumor, lymph nodes, spleen, lungs, liver).

    • For fluorescence microscopy of frozen sections:

      • Embed the fresh tissue in OCT compound and snap-freeze in liquid nitrogen or isopentane (B150273) cooled on dry ice.

      • Store the frozen blocks at -80°C until sectioning.

    • For analysis of fixed tissues:

      • Fix the tissues in 4% paraformaldehyde (PFA) or 10% neutral buffered formalin.

      • Process the tissues for paraffin (B1166041) embedding. Note that CMTPX fluorescence is generally well-retained after fixation.[2]

  • Analysis of Immune Cell Infiltration:

    • Fluorescence Microscopy:

      • Cut tissue sections (5-10 µm for frozen, 4-6 µm for paraffin) and mount them on microscope slides.

      • If desired, perform counterstaining (e.g., with DAPI for nuclei) or immunohistochemistry/immunofluorescence for other cellular markers.

      • Image the sections using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~577 nm, Emission: ~602 nm).

      • Quantify the number of red fluorescent cells per unit area or in specific regions of interest within the tissue. Image analysis software (e.g., ImageJ/Fiji, CellProfiler) can be used for automated and unbiased quantification.[6][7]

    • Flow Cytometry:

      • Prepare single-cell suspensions from the harvested tissues by mechanical dissociation and/or enzymatic digestion.

      • Stain the cell suspension with antibodies against immune cell surface markers to identify the phenotype of the infiltrating cells.

      • Analyze the samples by flow cytometry, gating on the red fluorescent population to quantify the percentage and absolute number of CMTPX-labeled cells within the tissue and to further characterize their phenotype.

In_Vivo_Tracking_Workflow cluster_prep Cell Preparation & Transfer cluster_imaging Tracking & Harvesting cluster_analysis Analysis of Infiltration prep_cells Prepare Labeled Immune Cells for Injection (in PBS) adoptive_transfer Adoptive Transfer into Animal Model (e.g., i.v.) prep_cells->adoptive_transfer in_vivo_imaging In Vivo Imaging (Optional, various time points) adoptive_transfer->in_vivo_imaging harvest Harvest Tissues of Interest at Endpoint in_vivo_imaging->harvest process Process Tissues (Freezing or Fixation) harvest->process microscopy Fluorescence Microscopy of Tissue Sections process->microscopy flow_cytometry Flow Cytometry of Single-Cell Suspensions process->flow_cytometry quantification Quantify Infiltrating Labeled Cells microscopy->quantification flow_cytometry->quantification

Data Presentation

Table of Optimal Staining Concentrations for Different Immune Cell Types
Immune Cell TypeRecommended CMTPX ConcentrationNotes
T Lymphocytes 1 - 5 µMHigher concentrations (>5 µM) may impair T cell activation and proliferation.
B Lymphocytes 5 - 10 µMGenerally more robust to labeling than T cells.
Macrophages/Monocytes 5 - 15 µMHighly phagocytic cells may internalize the dye rapidly.
Natural Killer (NK) Cells 1 - 5 µMSimilar sensitivity to T cells.
Dendritic Cells (DCs) 5 - 10 µM-

Note: The concentrations listed above are starting points. It is imperative to optimize the staining conditions for your specific cell type and experimental setup.

Troubleshooting

IssuePossible CauseSuggested Solution
Low fluorescence intensity - Suboptimal dye concentration or incubation time.- Staining in the presence of serum.- Increase dye concentration and/or incubation time.- Ensure labeling is performed in serum-free medium.
High cell death/toxicity - Dye concentration is too high.- Incubation time is too long.- Decrease dye concentration and incubation time.- Perform a titration experiment to find the optimal balance between signal and viability.
High background fluorescence - Inadequate washing after labeling.- Increase the number and duration of wash steps after incubation.
Signal bleed-through in multi-color imaging - Spectral overlap between fluorophores.- Use spectrally distinct dyes.- Reduce the concentration of the brighter dye.- Use appropriate compensation controls.[2]
Rapid loss of signal in vivo - Rapid cell division diluting the dye.- Cell death.- Use a higher initial labeling concentration (while monitoring for toxicity).- Confirm cell viability post-injection.

Conclusion

This compound is a powerful tool for the long-term in vivo tracking of immune cell infiltration. By following the detailed protocols and optimizing the experimental parameters for the specific immune cell type and animal model, researchers can obtain valuable quantitative and spatial information on the dynamics of immune responses. This will aid in the development of novel immunotherapies and provide a deeper understanding of the role of immune cells in health and disease.

References

Application Notes and Protocols for Long-Term Cell Fate Studies Using CellTracker™ Red CMTPX

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-term cell fate studies are crucial for understanding complex biological processes such as development, tissue regeneration, and the progression of diseases like cancer. These studies require robust and reliable methods for tracking individual cells and their progeny over extended periods without altering their physiological behavior. CellTracker™ Red CMTPX is a fluorescent dye designed for this purpose. It is a cell-permeant chloromethyl derivative that becomes cell-impermeant and fluorescent upon reacting with intracellular thiols, a reaction often mediated by glutathione (B108866) S-transferase.[1][2][3] This covalent binding ensures that the dye is well-retained within the cells for at least 72 hours, and is passed on to daughter cells for several generations (typically 3-6 passages), making it an ideal tool for long-term cell tracking.[4][5] Furthermore, CellTracker™ Red CMTPX exhibits low cytotoxicity at working concentrations and its fluorescence is maintained after fixation with aldehydes, allowing for downstream analysis such as immunocytochemistry.[2][6] Its spectral properties (excitation/emission maxima ~577/602 nm) make it suitable for multiplexing with other fluorescent probes, such as those in the green and blue channels.[4][7]

These application notes provide an overview of the use of CellTracker™ Red CMTPX in various long-term cell fate studies, including detailed protocols for cell labeling, and specific applications in tracking cancer cell invasion and hematopoietic stem cell differentiation.

Key Properties of CellTracker™ Red CMTPX

PropertyDescriptionReference(s)
Mechanism of Action Freely passes through cell membranes and covalently binds to intracellular thiols, becoming cell-impermeant and fluorescent.[1][2][3]
Retention Well-retained in live cells for at least 72 hours and is passed to daughter cells for 3-6 generations.[4][5]
Cytotoxicity Low cytotoxicity at recommended working concentrations, with minimal impact on cell viability and proliferation.[2][3]
Fixability The fluorescent signal is retained after fixation with formaldehyde (B43269) or glutaraldehyde.[6]
Multiplexing The red fluorescence is spectrally distinct from commonly used green (e.g., GFP, FITC) and blue (e.g., DAPI, Hoechst) fluorophores, allowing for multicolor analysis.[4][7]
Excitation/Emission Approximately 577/602 nm.[4]

General Protocol for Cell Labeling

This protocol provides a general guideline for labeling both adherent and suspension cells with CellTracker™ Red CMTPX. Optimal conditions may vary depending on the cell type and experimental design.

Materials:

  • CellTracker™ Red CMTPX dye

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Serum-free cell culture medium

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Adherent or suspension cells in culture

Protocol:

  • Preparation of Stock Solution (10 mM):

    • Allow the vial of CellTracker™ Red CMTPX to warm to room temperature before opening.

    • Dissolve the lyophilized product in high-quality anhydrous DMSO to a final concentration of 10 mM. For a 50 µg vial, this typically requires adding a specific volume of DMSO as indicated by the manufacturer (e.g., ~7.3 µL for a 2 mM stock, which can then be further diluted).[8]

    • Mix thoroughly by vortexing.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[4]

  • Preparation of Working Solution (0.5 - 25 µM):

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Dilute the stock solution in serum-free medium to the desired final working concentration. For long-term studies (more than 3 days) or for rapidly dividing cells, a concentration of 5-25 µM is recommended.[2][8] For shorter experiments, 0.5-5 µM may be sufficient.[8]

    • Warm the working solution to 37°C before use.[4]

  • Cell Labeling:

    • For Adherent Cells:

      • Grow cells to the desired confluence on a culture plate or coverslip.

      • Remove the culture medium and gently wash the cells once with pre-warmed PBS.

      • Add the pre-warmed CellTracker™ Red CMTPX working solution to completely cover the cells.

      • Incubate for 15-45 minutes at 37°C, protected from light.[4]

    • For Suspension Cells:

      • Harvest cells by centrifugation (e.g., 5 minutes at 300 x g).

      • Resuspend the cell pellet in the pre-warmed CellTracker™ Red CMTPX working solution.

      • Incubate for 15-45 minutes at 37°C in a cell culture incubator, protected from light.[2]

  • Washing and Post-Labeling Incubation:

    • After the labeling incubation, remove the working solution.

    • For Adherent Cells: Wash the cells twice with fresh, pre-warmed serum-free medium or PBS.

    • For Suspension Cells: Centrifuge the cells to pellet them and remove the supernatant. Resuspend the pellet in fresh, pre-warmed serum-free medium or PBS and repeat the wash step.

    • Add fresh, pre-warmed complete culture medium to the cells.

    • Incubate the cells for another 30 minutes at 37°C to allow for complete modification of the dye and removal of any unbound dye.[8]

  • Imaging and Analysis:

    • The labeled cells are now ready for long-term tracking experiments.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for red fluorescence (e.g., excitation ~577 nm, emission ~602 nm).[4]

Application 1: Long-Term Tracking of Cancer Cell Invasion in 3D Spheroid Models

Objective: To quantitatively assess the invasion of cancer cells from a 3D spheroid into a surrounding extracellular matrix (ECM) over an extended period.

Methodology: This protocol is adapted from methodologies for 3D spheroid invasion assays.[9][10][11][12]

Experimental Protocol:

  • Spheroid Formation:

    • Label cancer cells with 1 µM CellTracker™ Red CMTPX as described in the general protocol.[11]

    • After labeling, resuspend the cells in complete medium.

    • Seed the labeled cells into ultra-low attachment 96-well plates at a density that promotes the formation of a single spheroid per well (e.g., 1,000-5,000 cells/well).

    • Centrifuge the plate briefly to facilitate cell aggregation at the bottom of the wells.

    • Incubate for 2-4 days to allow for spheroid formation.

  • Embedding Spheroids in ECM:

    • On the day of the experiment, prepare the ECM solution (e.g., Matrigel or collagen I) on ice to prevent premature polymerization.

    • Carefully remove most of the culture medium from each well, leaving the spheroid at the bottom.

    • Gently add the cold ECM solution to each well, ensuring the spheroid is fully embedded.

    • Incubate the plate at 37°C for 30-60 minutes to allow the ECM to solidify.

    • Carefully add complete culture medium (with or without chemoattractants or inhibitors) on top of the solidified ECM.

  • Long-Term Imaging and Data Acquisition:

    • Place the plate in a live-cell imaging system equipped with an environmental chamber (37°C, 5% CO2).

    • Acquire fluorescence and bright-field images of the spheroids at regular intervals (e.g., every 6-12 hours) for up to 10 days.[10]

  • Quantitative Analysis:

    • Use image analysis software (e.g., ImageJ) to quantify the extent of invasion over time.

    • Measure the area of the spheroid core and the total area of invasion (core + invading cells) at each time point.

    • Calculate the "Invasion Area" by subtracting the initial spheroid core area from the total area at each time point.

    • Another metric is the "Invasion Ratio," calculated as the invasion area divided by the initial spheroid core area.[10]

Data Presentation:

Time (hours)TreatmentSpheroid Core Area (µm²)Total Invasion Area (µm²)Invasion Area (µm²)Invasion Ratio
0Control50,00050,00000
24Control51,00075,00024,0000.48
48Control52,500110,00057,5001.15
72Control54,000150,00096,0001.92
0Inhibitor X49,50049,50000
24Inhibitor X50,00055,0005,0000.10
48Inhibitor X50,50060,0009,5000.19
72Inhibitor X51,00065,00014,0000.28

Note: The data in this table is illustrative and should be replaced with actual experimental results.

Experimental Workflow:

G cluster_prep Cell and Spheroid Preparation cluster_exp Invasion Assay cluster_analysis Data Analysis A Label Cancer Cells with CellTracker Red CMTPX B Seed Cells into Ultra-Low Attachment Plate A->B C Incubate for 2-4 Days to Form Spheroids B->C D Embed Spheroids in Extracellular Matrix C->D E Add Culture Medium (± Chemoattractants/Inhibitors) D->E F Long-Term Live-Cell Imaging (e.g., up to 10 days) E->F G Acquire Images at Regular Time Intervals F->G H Quantify Invasion Area and Ratio using ImageJ G->H I Generate Time-Course Data for Analysis H->I

Workflow for 3D cancer cell invasion assay.

Application 2: In Vivo Tracking of Hematopoietic Stem Cell Fate

Objective: To track the proliferation and differentiation of adoptively transferred hematopoietic stem cells (HSCs) in a recipient mouse model.

Methodology: This protocol is based on general principles of in vivo cell tracking and adoptive transfer studies.[13]

Experimental Protocol:

  • HSC Isolation and Labeling:

    • Isolate HSCs from the bone marrow of donor mice using established protocols (e.g., magnetic-activated cell sorting or fluorescence-activated cell sorting).

    • Label the isolated HSCs with 10 µM CellTracker™ Red CMTPX in serum-free medium for 20-30 minutes at 37°C, as described in the general protocol.[13]

    • For proliferation tracking, a second dye like CFSE can be co-administered.[13]

    • Wash the cells twice with sterile PBS to remove excess dye.

    • Resuspend the labeled cells in sterile PBS or an appropriate injection buffer at a concentration of, for example, 1 x 10^7 cells/mL.

  • Adoptive Transfer:

    • Irradiate recipient mice to ablate their native hematopoietic system and create a niche for the transplanted cells.

    • Inject a defined number of labeled HSCs (e.g., 5 x 10^6 cells) into the tail vein of each recipient mouse.

  • Long-Term Monitoring and Tissue Harvest:

    • At various time points post-transplantation (e.g., 4, 14, and 30 days), harvest relevant tissues such as bone marrow, spleen, and peripheral blood.

  • Flow Cytometry Analysis:

    • Prepare single-cell suspensions from the harvested tissues.

    • Stain the cells with a panel of fluorescently-conjugated antibodies against specific hematopoietic lineage markers (e.g., CD3 for T-cells, B220 for B-cells, Gr-1 for granulocytes, Ter-119 for erythroid cells).

    • Analyze the samples using a flow cytometer.

    • Gate on the CellTracker™ Red CMTPX-positive population to identify the transplanted cells and their progeny.

    • Within the CMTPX-positive gate, quantify the percentage of cells expressing different lineage markers to determine the differentiation fate of the transplanted HSCs.

Data Presentation:

Time Post-Transfer (days)Tissue% CMTPX+ of Total Cells% T-cells (CD3+) within CMTPX+% B-cells (B220+) within CMTPX+% Granulocytes (Gr-1+) within CMTPX+% Erythroid (Ter-119+) within CMTPX+
4Bone Marrow5.22.18.545.330.1
14Bone Marrow8.94.515.235.838.7
30Bone Marrow12.38.725.628.132.5
4Spleen2.110.320.115.45.2
14Spleen4.515.830.712.18.4
30Spleen7.822.440.28.910.3

Note: The data in this table is illustrative and should be replaced with actual experimental results.

Signaling Pathway in Hematopoietic Stem Cell Differentiation:

The differentiation of hematopoietic stem cells is a complex process regulated by a network of signaling pathways. The Wnt signaling pathway, for instance, plays a crucial role in determining whether HSCs self-renew or differentiate into various lineages.

G cluster_wnt Wnt Signaling Pathway cluster_fate HSC Fate Decision Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP Dsh Dishevelled Frizzled->Dsh GSK3b GSK3β Dsh->GSK3b inhibition bCatenin β-catenin GSK3b->bCatenin phosphorylation & degradation APC APC APC->bCatenin Axin Axin Axin->bCatenin TCF_LEF TCF/LEF bCatenin->TCF_LEF activation TargetGenes Target Gene Expression TCF_LEF->TargetGenes transcription SelfRenewal Self-Renewal TargetGenes->SelfRenewal Differentiation Differentiation TargetGenes->Differentiation

Simplified Wnt signaling pathway in HSC fate.

Conclusion

CellTracker™ Red CMTPX is a valuable tool for long-term cell fate studies, offering bright, stable, and non-toxic labeling that persists through multiple cell divisions. Its compatibility with both live-cell imaging and flow cytometry, as well as its suitability for multiplexing, makes it a versatile reagent for a wide range of applications in basic research and drug development. The detailed protocols and application examples provided here serve as a starting point for designing and executing robust and informative long-term cell tracking experiments. As with any biological assay, optimization of labeling conditions and experimental parameters for the specific cell type and application is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols: CellTracker Red CMTPX in Combination with GFP-Expressing Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of CellTracker Red CMTPX, a vital fluorescent dye for long-term cell tracking, in conjunction with Green Fluorescent Protein (GFP)-expressing cells. This combination is particularly powerful for a variety of applications including co-culture analysis, cell migration and invasion assays, and monitoring cell-cell interactions.

Introduction

This compound is a cell-permeant dye that becomes fluorescent and membrane-impermeable upon entering a living cell.[1][2] It is well-retained within cells for extended periods, typically up to 72 hours, and is passed on to daughter cells through several generations (typically 3-6 passages).[1][2] A key advantage of this compound is its low cytotoxicity at working concentrations, ensuring that cellular processes are not adversely affected.[3][4][5] Its spectral properties are well-separated from those of GFP, making it an ideal candidate for multiplexing and multicolor imaging experiments.[1][2][6]

The mechanism of action involves the dye freely passing through the cell membrane.[3][7] Once inside, the chloromethyl group on the dye reacts with intracellular thiols, a reaction mediated by glutathione (B108866) S-transferase.[3][4] This covalent bonding ensures the dye is well-retained within the cell.[8]

Data Presentation

Spectral Properties

The spectral separation between this compound and GFP is crucial for successful multiplexing, minimizing spectral bleed-through and allowing for clear differentiation between the two signals.

FluorophoreExcitation Max (nm)Emission Max (nm)Recommended Laser LineCommon Filter
This compound 577[4][9]602[4][9]561 nm[9][10]610/20 nm[9]
Green Fluorescent Protein (GFP) ~488~509488 nm510/20 nm or similar
Reagent and Protocol Parameters

This table provides a summary of the key quantitative parameters for using this compound.

ParameterValueNotes
Stock Solution Concentration 2 mM or 10 mM in anhydrous DMSO[11]Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[1]
Working Solution Concentration 0.5 - 25 µM in serum-free medium[1]Optimal concentration is cell-type dependent and should be determined empirically. For long-term staining or rapidly dividing cells, 5-25 µM is recommended.
Incubation Time 15 - 45 minutes at 37°C[1][3][7]
Signal Stability At least 72 hours[1][2][3][4]The fluorescent signal is retained for typically 3-6 cell divisions.[1][2]

Experimental Protocols

I. Preparation of Reagents

1. This compound Stock Solution (2 mM):

  • Allow the vial of this compound (50 µg) and anhydrous DMSO to warm to room temperature.[1]

  • Add 36 µL of anhydrous DMSO to the vial to create a 2 mM stock solution.[1][11]

  • Mix thoroughly by vortexing until the dye is completely dissolved.

  • Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1]

  • Store the aliquots at -20°C, protected from light.[1]

2. This compound Working Solution:

  • On the day of the experiment, thaw an aliquot of the 2 mM stock solution at room temperature.

  • Dilute the stock solution in serum-free medium to the desired final concentration (typically between 0.5 - 25 µM).[1] For example, to make a 5 µM working solution, dilute the 2 mM stock solution 1:400 in serum-free medium.

  • Pre-warm the working solution to 37°C before use.[1]

II. Staining Protocol for Adherent Cells
  • Culture your non-GFP-expressing cells on a suitable vessel (e.g., culture dish, flask, or chamber slide) until they reach the desired confluency.

  • Aspirate the culture medium from the cells.

  • Wash the cells once with pre-warmed, serum-free medium or PBS.

  • Add the pre-warmed this compound working solution to the cells, ensuring the entire surface is covered.

  • Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator, protected from light.[1][7]

  • After incubation, aspirate the working solution.

  • Wash the cells twice with pre-warmed, complete culture medium.

  • Add fresh, pre-warmed complete culture medium to the cells.

  • Incubate for at least 30 minutes to allow for complete hydrolysis of the dye.[12]

  • The this compound-labeled cells are now ready for co-culture with your GFP-expressing cells and subsequent imaging.

III. Staining Protocol for Suspension Cells
  • Harvest your non-GFP-expressing cells and centrifuge at a low speed (e.g., 200-300 x g) for 5 minutes.

  • Aspirate the supernatant.

  • Resuspend the cell pellet in the pre-warmed this compound working solution at a suitable cell density (e.g., 1 x 10^6 cells/mL).[7]

  • Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator, protected from light, with occasional gentle mixing.[7]

  • After incubation, centrifuge the cells to pellet them.[7]

  • Aspirate the working solution and resuspend the cell pellet in fresh, pre-warmed complete culture medium.

  • Centrifuge the cells again and resuspend in fresh complete culture medium to ensure removal of any residual dye.

  • The this compound-labeled cells are now ready for co-culture with your GFP-expressing cells and subsequent imaging.

Visualizations

Mechanism of this compound Action

G Mechanism of this compound Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytoplasm) CMTPX_free This compound (Membrane Permeant) CMTPX_inside This compound CMTPX_free->CMTPX_inside Passive Diffusion CMTPX_bound Fluorescent & Membrane Impermeant CMTPX-Thiol Adduct CMTPX_inside->CMTPX_bound Covalent Bonding GST Glutathione S-Transferase (GST) + Thiols (GSH) GST->CMTPX_bound Retention Long-term Retention & Inheritance by Daughter Cells CMTPX_bound->Retention

Caption: Mechanism of this compound cell labeling and retention.

Experimental Workflow: Co-culture and Imaging

G Experimental Workflow for Co-culture Imaging cluster_cell_prep Cell Preparation GFP_cells Culture GFP-expressing Cells CoCulture Co-culture Labeled Target Cells with GFP-expressing Cells GFP_cells->CoCulture Target_cells Culture Target Cells (non-GFP) Label Label Target Cells with This compound Target_cells->Label Label->CoCulture Imaging Live-Cell Imaging CoCulture->Imaging Analysis Image Analysis (e.g., cell tracking, interaction analysis) Imaging->Analysis

Caption: Workflow for co-culturing and imaging GFP and CMTPX-labeled cells.

References

Staining Plasmodium-infected Red Blood Cells with CellTracker™ Red CMTPX: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of Plasmodium biology, particularly the intraerythrocytic stages, and the development of novel antimalarial drugs and vaccines rely on robust methods to label and track infected red blood cells (iRBCs). CellTracker™ Red CMTPX is a fluorescent dye well-suited for this purpose. It freely diffuses across the cell membrane and undergoes a glutathione (B108866) S-transferase-mediated reaction, converting it into a membrane-impermeant fluorescent probe that is well-retained within the cytoplasm.[1] This covalent binding to intracellular amines ensures long-term, stable labeling, making it an ideal tool for various applications in malaria research, including invasion assays, co-culture experiments, and cell sorting.[2]

These application notes provide detailed protocols for staining Plasmodium-infected red blood cells with CellTracker™ Red CMTPX, along with technical data and troubleshooting guidance to aid researchers in optimizing their experiments.

Product Information

CellTracker™ Red CMTPX Dye is a fluorescent probe with spectral properties suitable for multiplexing with other common fluorophores like GFP.

PropertyValueReference
Excitation (max)577 nm[1][3]
Emission (max)602 nm[1][3]
Recommended Laser Line561 nm (Yellow-Green)[4]
Recommended Emission Filter610/20 BP[5]
Storage-20°C, desiccated, protected from light[3]
SolventAnhydrous DMSO[3]

Key Applications in Malaria Research

  • Erythrocyte Invasion Assays: Labeled uninfected red blood cells (uRBCs) can be co-cultured with mature schizonts to quantify merozoite invasion efficiency by flow cytometry or microscopy.[6][7]

  • Co-culture and Competition Assays: Differentially labeled iRBCs and uRBCs can be mixed to study parasite preference for specific erythrocyte populations or the effect of therapeutic interventions on parasite growth in a mixed population.[6]

  • Cell Sorting: Fluorescently labeled iRBCs can be sorted using fluorescence-activated cell sorting (FACS) for downstream molecular or cellular analysis.[8]

  • Microscopy and Live-Cell Imaging: The stable fluorescence of CellTracker™ Red CMTPX allows for long-term tracking of iRBCs in live-cell imaging experiments.[3]

Experimental Protocols

Protocol 1: Staining of in vitro Cultured Plasmodium falciparum-infected Red Blood Cells

This protocol is suitable for staining asynchronous or synchronous P. falciparum cultures for applications such as invasion assays or flow cytometric analysis.

Materials:

  • P. falciparum culture

  • Uninfected human red blood cells (uRBCs)

  • Complete RPMI 1640 medium (or preferred culture medium)

  • Serum-free RPMI 1640 medium

  • CellTracker™ Red CMTPX dye (e.g., from Thermo Fisher Scientific)

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS)

  • 15 mL conical tubes

  • Centrifuge

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Allow the vial of CellTracker™ Red CMTPX to warm to room temperature before opening.

    • Dissolve 50 µg of the dye in 7.3 µL of anhydrous DMSO to make a 10 mM stock solution.

    • Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[3]

  • Prepare Cells:

    • Wash the desired amount of uRBCs or mixed-stage iRBC culture twice with an excess of serum-free RPMI 1640 medium. Centrifuge at 500 x g for 5 minutes to pellet the cells and aspirate the supernatant.

    • Resuspend the washed red blood cell pellet to a 50% hematocrit in serum-free RPMI 1640.

  • Staining:

    • Prepare a working solution of CellTracker™ Red CMTPX at a final concentration of 5-10 µM in pre-warmed (37°C) serum-free RPMI 1640. Note: The optimal concentration should be determined empirically for each cell type and application, but a range of 0.5-25 µM is generally recommended.[1][3][9]

    • Add the cell suspension to the staining solution and incubate for 30-45 minutes at 37°C with gentle agitation, protected from light.[1]

  • Washing:

    • After incubation, pellet the stained cells by centrifugation at 500 x g for 5 minutes.

    • Remove the supernatant and wash the cells three times with complete RPMI 1640 medium to remove any unbound dye.

    • The stained cells are now ready for use in downstream applications.

Protocol 2: Purification and Staining of Mature Plasmodium-infected Red Blood Cells from Murine Models

This protocol is adapted for the purification of mature iRBCs from infected mice, followed by staining with CellTracker™ Red CMTPX.[2]

Materials:

  • Blood from a Plasmodium-infected mouse

  • Percoll®

  • 10x PBS

  • 1x PBS

  • CellTracker™ Red CMTPX dye

  • Anhydrous DMSO

  • 15 mL conical tubes

  • Centrifuge

Procedure:

  • iRBC Purification:

    • Prepare a 74% Percoll solution by diluting a 100% Percoll solution (9 parts Percoll to 1 part 10x PBS) with 1x PBS.

    • Dilute the collected blood 1:1 with 1x PBS and carefully layer it over the 74% Percoll solution.

    • Centrifuge at 2,500 x g for 30 minutes at room temperature with the brake off.

    • Carefully collect the layer of mature iRBCs from the top of the Percoll cushion.

    • Wash the purified iRBCs twice with 1x PBS.

  • Staining:

    • Resuspend approximately 1 x 10⁸ purified iRBCs in 2 mL of PBS.

    • Prepare a 5 µM working solution of CellTracker™ Red CMTPX in PBS from a 10 mM DMSO stock.

    • Add the working solution to the iRBC suspension and incubate for 30 minutes at 37°C, mixing gently during incubation.[2]

  • Washing:

    • Pellet the stained iRBCs by centrifugation and wash twice with 1x PBS.

    • The stained, purified iRBCs are ready for use in applications such as ex vivo phagocytosis assays.

Data Presentation

Quantitative Parameters for Staining and Analysis
ParameterRecommended Range/ValueNotesReference
Staining Concentration 0.5 - 25 µMOptimal concentration should be determined empirically. Higher concentrations may be needed for long-term tracking. For shorter experiments, 0.5-5 µM is often sufficient.[1][3][9]
Incubation Time 15 - 45 minutesLonger incubation times may lead to increased background or cytotoxicity.[1][3]
Incubation Temperature 37°CStandard cell culture conditions.[3]
Staining Medium Serum-free mediumSerum can contain esterases that may prematurely cleave the dye, preventing cell entry.[10][11]
Fluorescence Stability At least 72 hoursThe dye is well-retained in cells for several generations.[3]
Flow Cytometry and Microscopy Settings
InstrumentLaserFilterApplicationReference
BD LSRFortessa561 nm (Yellow-Green)610/20 BPAnalysis of stained RBCs[4][5]
Confocal MicroscopeExcitation: ~577 nmEmission: ~602 nmImaging of stained iRBCs[3][12]

Note: These settings are a general guide. Optimal settings may vary depending on the specific instrument configuration and experimental setup. It is recommended to run single-color controls to check for spectral bleed-through into other channels.[10]

Visualizations

Experimental Workflow: Plasmodium falciparum Invasion Assay

G cluster_prep Preparation cluster_coculture Co-culture cluster_analysis Analysis uRBCs Uninfected Red Blood Cells (uRBCs) stain Stain with CellTracker Red CMTPX uRBCs->stain wash_uRBCs Wash uRBCs stain->wash_uRBCs mix Co-culture Stained uRBCs and Schizonts wash_uRBCs->mix schizonts Mature P. falciparum Schizonts purify Purify Schizonts (e.g., MACS) schizonts->purify purify->mix incubate Incubate for one invasion cycle (~48h) mix->incubate stain_dna Stain with DNA dye (e.g., SYBR Green I) incubate->stain_dna flow Flow Cytometry Analysis stain_dna->flow gate Gate on CellTracker Red+ and DNA+ cells flow->gate quantify Quantify Invasion Rate gate->quantify

Caption: Workflow for a P. falciparum invasion assay using CellTracker™ Red CMTPX.

Signaling in Plasmodium-infected Erythrocytes

G cluster_host Host Erythrocyte cluster_parasite Plasmodium falciparum PAK p21-activated kinase (PAK) MEK MAPK/ERK kinase (MEK) PAK->MEK MAPK MAPK MEK->MAPK cMET c-MET BRaf B-Raf cMET->BRaf parasite_factors Parasite-derived factors parasite_factors->PAK activates parasite_factors->cMET activates

Caption: Simplified signaling pathways activated in P. falciparum-infected erythrocytes.

Troubleshooting

IssuePossible CauseSuggested SolutionReference
Low fluorescence signal 1. Staining in the presence of serum.2. Insufficient dye concentration or incubation time.1. Ensure staining is performed in serum-free medium.2. Increase the dye concentration and/or incubation time empirically.[10][11]
High background fluorescence Inadequate washing after staining.Increase the number and volume of washes after the staining step.[10]
Cell death or altered morphology 1. Dye concentration is too high.2. Prolonged incubation time.3. Phototoxicity during imaging.1. Titrate the dye to the lowest effective concentration.2. Reduce the incubation time.3. Minimize light exposure during microscopy and use an anti-fade reagent if necessary.[13]
Spectral bleed-through in multi-color experiments Emission spectra of the fluorophores overlap.1. Run single-color controls to assess bleed-through.2. Use appropriate compensation settings on the flow cytometer.3. Choose dyes with more widely separated emission spectra.[10]
Dye leakage from cells Cell membrane disruption (e.g., by detergents or fixation methods).CellTracker™ dyes can be fixed with aldehyde-based fixatives, but some leakage may occur upon permeabilization.[11]

Conclusion

CellTracker™ Red CMTPX is a valuable tool for labeling Plasmodium-infected red blood cells in a variety of research applications. Its stable, long-lasting fluorescence and low cytotoxicity make it particularly useful for experiments that require tracking of cell populations over time. By following the detailed protocols and considering the technical parameters outlined in these application notes, researchers can effectively utilize this dye to advance our understanding of malaria parasite biology and aid in the development of new interventions. As with any fluorescent dye, empirical optimization of staining conditions is recommended to achieve the best results for specific experimental needs.

References

Troubleshooting & Optimization

Troubleshooting low fluorescence signal with CellTracker Red CMTPX

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low fluorescence signals with CellTracker™ Red CMTPX.

Frequently Asked Questions (FAQs)

Q1: What is CellTracker™ Red CMTPX and how does it work?

CellTracker™ Red CMTPX is a fluorescent dye designed for long-term tracking of living cells.[1][2] Its mechanism relies on a mildly reactive chloromethyl moiety that covalently binds to thiol-containing components within the cell, primarily glutathione (B108866), through a glutathione S-transferase-mediated reaction.[3][4][5] This process transforms the dye into a cell-impermeant product, ensuring it is well-retained within the cells for extended periods, typically for at least 72 hours and through several cell divisions (3-6 passages).[1][2] The dye is transferred to daughter cells but not to adjacent cells in a population.[3][4] Importantly, CellTracker™ Red CMTPX does not require enzymatic cleavage to become fluorescent.[3][4][6]

Q2: I am observing a very weak or no fluorescent signal after staining. What are the common causes?

A low or absent fluorescence signal with CellTracker™ Red CMTPX can stem from several factors:

  • Suboptimal Dye Concentration: The concentration of the dye may be too low for your specific cell type and experimental conditions.[3][5]

  • Insufficient Incubation Time: The incubation period might not be long enough for the cells to take up and react with the dye effectively.[1][3]

  • Presence of Serum During Staining: Serum contains esterases that can prematurely cleave the dye, preventing it from entering the cells.[7]

  • Improper Dye Preparation and Storage: Incorrect preparation of the stock and working solutions or improper storage can lead to dye degradation.[1]

  • Cell Health and Density: The physiological state and density of the cells can influence dye uptake and retention.

Q3: Can CellTracker™ Red CMTPX be used in combination with other fluorescent markers (multiplexing)?

Yes, CellTracker™ Red CMTPX is well-suited for multiplexing experiments. Its emission spectrum is distinct enough to be separated from green fluorescent proteins (GFP) and other common fluorophores.[1][8][9] When designing multiplex experiments, it is crucial to check for spectral overlap between the different dyes and use appropriate filter sets to minimize bleed-through.[7]

Q4: Is the fluorescence of CellTracker™ Red CMTPX retained after cell fixation?

Yes, the covalent binding of CellTracker™ Red CMTPX to intracellular components allows for the signal to be retained even after fixation with aldehyde-based fixatives.[5][7] However, it's important to note that some leakage of the dye attached to smaller metabolites can occur during permeabilization steps, potentially leading to a decrease in fluorescence.[7]

Troubleshooting Guide

Issue: Low Fluorescence Signal

This guide provides a systematic approach to troubleshooting and resolving issues of low fluorescence intensity when using CellTracker™ Red CMTPX.

Step 1: Verify Staining Protocol

Ensure your protocol aligns with the recommended guidelines. Key parameters to check are the dye concentration, incubation time, and the use of serum-free media during the staining process.

Experimental Protocol: Staining Cells with CellTracker™ Red CMTPX

1. Reagent Preparation:

  • Stock Solution (2 mM): Allow the vial of CellTracker™ Red CMTPX (50 µg) to warm to room temperature. Dissolve the contents in 36 µL of anhydrous DMSO.[1] Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[1]
  • Working Solution (0.5-25 µM): On the day of the experiment, dilute the stock solution in a serum-free medium to the desired final concentration.[1][3] Pre-warm the working solution to 37°C before use.[1]

2. Cell Preparation:

  • Adherent Cells: Culture cells on coverslips or in appropriate culture vessels until they reach the desired confluency.
  • Suspension Cells: Harvest cells by centrifugation and resuspend the cell pellet.

3. Staining Procedure:

  • Remove the culture medium (for adherent cells) or supernatant (for suspension cells).
  • Add the pre-warmed working solution to the cells.
  • Incubate for 15-45 minutes at 37°C, protected from light.[1][3]
  • Remove the staining solution and wash the cells with a fresh, pre-warmed, suitable buffer or complete growth medium.[1]
  • Incubate the cells for an additional 30 minutes in the fresh medium to allow for the modification of the dye's chloromethyl group.[5]

4. Imaging:

  • Image the cells using a fluorescence microscope with the appropriate filters for CellTracker™ Red CMTPX (Excitation/Emission: ~577/602 nm).[1][3]

Step 2: Optimize Staining Conditions

If the initial signal is low, optimization of the staining parameters is necessary. The optimal conditions can vary depending on the cell type.

ParameterStandard RangeTroubleshooting Action
Dye Concentration 0.5 - 25 µM[1][3]Increase the concentration incrementally. For long-term studies (>3 days) or rapidly dividing cells, a higher concentration (5-25 µM) may be required. For shorter experiments, 0.5-5 µM is often sufficient.[3][5]
Incubation Time 15 - 45 minutes[1][3]Extend the incubation time. Monitor for any signs of cytotoxicity with longer incubation periods.
Staining Medium Serum-free medium[1][7]Strictly avoid serum during the staining step as it contains esterases that can interfere with the dye.[7]

Step 3: Evaluate Instrument Settings

Ensure your imaging system is correctly configured to detect the CellTracker™ Red CMTPX signal.

  • Excitation and Emission Filters: Verify that the filter sets are appropriate for the spectral properties of CellTracker™ Red CMTPX (Excitation peak ~577-586 nm, Emission peak ~602-614 nm).[1][10]

  • Exposure Time and Gain: Increase the exposure time or detector gain to enhance signal detection. Be mindful of potential photobleaching with prolonged exposure.

  • Signal-to-Noise Ratio: Optimize instrument settings to maximize the signal-to-noise ratio.[11]

Step 4: Consider Cell-Specific Factors

The inherent properties of your cells can impact staining efficiency.

  • Cell Type: Some cell types may have lower levels of glutathione, which is essential for the retention of the dye.

  • Cell Health: Unhealthy or dying cells may not retain the dye effectively. Ensure you are working with a viable cell population.

  • Efflux Pumps: Certain cell lines may actively pump the dye out of the cytoplasm, although CellTracker dyes are generally well-retained.[7]

Visual Guides

G cluster_prep Preparation cluster_stain Staining cluster_image Imaging A Prepare 2 mM Stock Solution (in DMSO) B Prepare Working Solution (0.5-25 µM in serum-free medium) A->B E Add Pre-warmed Working Solution B->E C Prepare Cells (Adherent or Suspension) D Remove Culture Medium C->D D->E F Incubate for 15-45 min at 37°C E->F G Wash Cells with Fresh Medium F->G H Incubate for 30 min at 37°C G->H I Image Cells (Ex/Em: ~577/602 nm) H->I

Caption: Experimental workflow for staining cells with CellTracker™ Red CMTPX.

G Start Low Fluorescence Signal Q1 Is Staining Protocol Correct? Start->Q1 Sol1 Correct Protocol: - Serum-free medium - Proper dye concentration - Adequate incubation time Q1->Sol1 No Q2 Are Staining Conditions Optimized? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Optimize: - Increase dye concentration - Increase incubation time Q2->Sol2 No Q3 Are Instrument Settings Correct? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Adjust Settings: - Correct filters - Increase exposure/gain Q3->Sol3 No End Consider Cell-Specific Factors: - Cell health - Efflux pumps - Glutathione levels Q3->End Yes A3_Yes Yes A3_No No

Caption: Troubleshooting workflow for low fluorescence signal with CellTracker™ Red CMTPX.

References

Minimizing CellTracker Red CMTPX Toxicity: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Shanghai, China – December 7, 2025 – For researchers utilizing the popular fluorescent dye CellTracker Red CMTPX for long-term cell tracking, achieving optimal staining without inducing cellular toxicity is a critical challenge, particularly in sensitive cell lines. This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help scientists, researchers, and drug development professionals minimize CMTPX-induced toxicity and ensure the integrity of their experimental results.

This compound is a valuable tool for monitoring cell movement, proliferation, and location. However, its mechanism of action, which involves reacting with intracellular thiols, primarily glutathione (B108866), can lead to cellular stress and, in some cases, cell death. This guide offers strategies to mitigate these effects and achieve robust and reliable cell tracking data.

Troubleshooting Guide: Minimizing this compound Toxicity

Researchers encountering issues with this compound toxicity, such as reduced cell viability, altered morphology, or impaired proliferation, should consider the following troubleshooting steps. The primary causes of toxicity are often "over-labeling" (using too high a dye concentration or too long an incubation time) and phototoxicity from excessive exposure to excitation light.[1]

Observation Potential Cause Recommended Action
High cell death immediately after staining. Dye concentration is too high.Titrate the CMTPX concentration. Start with a lower concentration (e.g., 0.5 µM) and incrementally increase to find the optimal balance between signal intensity and cell viability. For sensitive cell lines, concentrations as low as 0.5-5 µM are recommended for short-term experiments.[2][3]
Incubation time is too long.Reduce the incubation time. Start with the minimum recommended time (e.g., 15 minutes) and assess cell health and signal.[4]
Cells appear stressed or die during live-cell imaging. Phototoxicity.- Reduce the intensity of the excitation light. - Decrease the exposure time. - Reduce the frequency of image acquisition. - Use a higher sensitivity camera to allow for lower excitation light levels. - Consider using an anti-fade reagent suitable for live-cell imaging.[5][6][7]
Inconsistent or weak fluorescent signal. Staining in the presence of serum.Always stain cells in serum-free medium, as serum esterases can prematurely cleave the dye, preventing its entry into cells.[8][9]
Inadequate washing after staining.Ensure thorough washing of cells after staining to remove any unbound dye that can cause background fluorescence and potentially be toxic.[8]
High background fluorescence. Incomplete removal of unbound dye.Increase the number and duration of wash steps after staining.[8]
Dye precipitation.Ensure the dye is fully dissolved in high-quality, anhydrous DMSO before diluting in serum-free medium.

Quantitative Data on this compound Toxicity

Obtaining precise IC50 values for this compound across a wide range of sensitive cell lines is challenging as toxicity is highly cell-type dependent. However, the following table provides a summary of recommended working concentrations and observations from the literature to guide optimization. Researchers are strongly encouraged to perform their own dose-response experiments to determine the optimal, non-toxic concentration for their specific cell line.

Cell Type Recommended Concentration Range (µM) Key Observations & Recommendations Reference
General Mammalian Cells 0.5 - 25For long-term staining (>3 days) or rapidly dividing cells, 5-25 µM may be required. For shorter experiments, 0.5-5 µM is recommended.[2][3][2][3]
HeLa Cells Not specified, but used in proliferation assays without reported toxicity at standard concentrations.A study showed no significant cytotoxicity in HeLa cells at manufacturer-recommended concentrations over 3 days.[2]
Peripheral Blood Lymphocytes ≤ 1These cells are sensitive to higher concentrations. Normal function is maintained at up to 1 µM, but not with more than 5 µM.[2][3]
Primary Neurons Titration recommended, starting at the low end of the general range.Primary neurons are known to be sensitive to oxidative stress. Minimizing dye concentration and light exposure is critical.[10]
Jurkat Cells (T-lymphocyte cell line) Titration recommended.As a suspension cell line, ensure thorough washing to remove unbound dye. These cells are often used in apoptosis assays and can be sensitive to chemical insults.[11]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of CMTPX toxicity and the workflows for assessing it, the following diagrams are provided in DOT language.

CMTPX-Induced Cytotoxicity Pathway

This diagram illustrates the two primary pathways of this compound-induced toxicity: direct cytotoxicity through glutathione depletion and phototoxicity mediated by reactive oxygen species (ROS).

CMTPX_Toxicity_Pathway cluster_direct Direct Cytotoxicity cluster_photo Phototoxicity CMTPX This compound GSH_Depletion Glutathione (GSH) Depletion CMTPX->GSH_Depletion Reacts with thiols Oxidative_Stress Increased Oxidative Stress GSH_Depletion->Oxidative_Stress Apoptosis_Direct Apoptosis Oxidative_Stress->Apoptosis_Direct Excitation_Light Excitation Light CMTPX_Excited Excited CMTPX Excitation_Light->CMTPX_Excited ROS Reactive Oxygen Species (ROS) CMTPX_Excited->ROS Generates Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage Apoptosis_Photo Apoptosis Cellular_Damage->Apoptosis_Photo

Caption: CMTPX-induced cytotoxicity pathways.

Experimental Workflow for Assessing CMTPX Toxicity

This workflow outlines the key steps for quantitatively assessing the toxicity of this compound in a sensitive cell line.

Toxicity_Workflow start Start cell_culture Culture Sensitive Cell Line start->cell_culture staining Stain with varying CMTPX concentrations cell_culture->staining incubation Incubate for defined period staining->incubation assessment Assess Viability/ Apoptosis incubation->assessment mtt MTT Assay (Viability) assessment->mtt Metabolic Activity annexin Annexin V/PI Staining (Apoptosis) assessment->annexin Apoptotic Markers data_analysis Data Analysis (e.g., IC50 calculation) mtt->data_analysis annexin->data_analysis end End data_analysis->end

Caption: Workflow for CMTPX toxicity assessment.

Experimental Protocols

Protocol 1: Determining Optimal, Non-Toxic Staining Concentration of this compound

Objective: To identify the highest concentration of this compound that can be used for effective cell labeling without significantly impacting cell viability.

Materials:

  • Sensitive cell line of interest

  • Complete cell culture medium

  • Serum-free medium

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well clear-bottom black plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density appropriate for your cell line to be near confluence at the end of the assay. Incubate overnight.

  • Prepare CMTPX Dilutions: Prepare a series of CMTPX dilutions in serum-free medium. A suggested range is 0.1 µM to 25 µM (e.g., 0.1, 0.5, 1, 5, 10, 25 µM). Include a vehicle control (DMSO at the highest concentration used in the dilutions) and a no-dye control.

  • Staining: Remove the culture medium from the cells and wash once with PBS. Add the CMTPX dilutions to the respective wells.

  • Incubation: Incubate for 30 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells three times with pre-warmed complete medium.

  • Post-staining Incubation: Add fresh, pre-warmed complete medium and incubate for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add DMSO to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-dye control. Plot a dose-response curve to determine the highest non-toxic concentration.

Protocol 2: Assessing Apoptosis using Annexin V/PI Staining after CMTPX Labeling

Objective: To quantify the percentage of apoptotic and necrotic cells following staining with this compound.

Materials:

  • CMTPX-stained and control cells (from a parallel experiment to Protocol 1)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Annexin-binding buffer

  • Flow cytometer

Methodology:

  • Cell Harvesting: Harvest the cells (both adherent and suspension) after the desired post-staining incubation period.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry within one hour.

    • FITC signal (Annexin V) will be detected in the green channel, and PI signal in the red channel. CMTPX will be detected in the far-red channel. Ensure proper compensation is set up.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

Frequently Asked Questions (FAQs)

Q1: Why are my cells dying after staining with this compound, even at low concentrations?

A1: Several factors could be at play. First, ensure you are staining in serum-free media, as serum can interfere with the dye.[8][9] Second, some cell lines are exceptionally sensitive to even low levels of glutathione depletion. Consider reducing the incubation time to 15 minutes. Finally, if you are performing live-cell imaging, the issue is likely phototoxicity. Try reducing the light intensity and exposure time during image acquisition.[1][6]

Q2: I see a lot of background fluorescence in my images. How can I reduce it?

A2: High background is often due to residual, unbound dye. Increase the number and duration of your wash steps after staining. Ensure you are using a high-quality, anhydrous DMSO for your stock solution, as precipitated dye can contribute to background.[8]

Q3: Can I fix and permeabilize my cells after staining with this compound for subsequent immunofluorescence?

A3: Yes, the thiol-reactive nature of CellTracker dyes allows them to be well-retained after fixation with formaldehyde-based fixatives and subsequent permeabilization.[8]

Q4: For how long can I track my cells with this compound?

A4: The fluorescence signal can be detected for at least 72 hours and is passed to daughter cells for typically three to six generations.[4][12] The retention time can vary depending on the cell type and proliferation rate.

Q5: Are there less toxic alternatives to this compound for very sensitive cells?

A5: If you continue to observe toxicity after optimizing the protocol, you might consider alternative long-term cell tracking dyes. Some newer generation dyes may have different mechanisms of action or improved biocompatibility. It is recommended to consult the product literature for the latest alternatives.

By carefully optimizing staining protocols and imaging conditions, researchers can successfully utilize this compound for long-term cell tracking while minimizing toxicity and generating reliable and reproducible data.

References

Optimizing CellTracker™ Red CMTPX Incubation Time: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing CellTracker™ Red CMTPX incubation time for various cell types. The following question-and-answer format directly addresses common issues and provides detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general recommended incubation time for CellTracker™ Red CMTPX?

A1: The general recommended incubation time is between 15 and 45 minutes at 37°C.[1][2][3] However, the optimal time is highly dependent on the specific cell type and experimental conditions.[1][2]

Q2: What is the recommended concentration range for CellTracker™ Red CMTPX?

A2: The recommended working concentration typically ranges from 0.5 µM to 25 µM.[1][2] For short-term experiments (e.g., viability assays), a lower concentration of 0.5-5 µM is often sufficient.[1] For long-term studies (over 3 days) or for rapidly dividing cells, a higher concentration of 5-25 µM may be necessary.[1] It is crucial to keep the dye concentration as low as possible to minimize potential artifacts and maintain normal cellular physiology.[1]

Q3: How does CellTracker™ Red CMTPX work?

A3: CellTracker™ Red CMTPX is a cell-permeable dye that freely crosses the cell membrane. Once inside the cell, its chloromethyl group reacts with thiol groups, primarily on glutathione (B108866), in a reaction mediated by glutathione S-transferase.[1][4] This converts the dye into a cell-impermeant fluorescent adduct that is well-retained in the cytoplasm.[4][5] The dye is then passed on to daughter cells upon cell division.[2][6]

Q4: Can I use a serum-containing medium during incubation?

A4: No, it is recommended to stain cells in a serum-free medium.[7][8] Serum may contain esterases that can prematurely cleave the dye, preventing it from efficiently entering the cells and leading to weak or no staining.[7][8] After the incubation and washing steps, cells can be returned to a serum-containing medium.[7]

Q5: Is CellTracker™ Red CMTPX toxic to cells?

A5: At recommended working concentrations, CellTracker™ probes are designed to have low cytotoxicity and should not affect cell viability or proliferation.[1][5] However, over-labeling due to excessively high concentrations or prolonged incubation times can lead to toxicity in some cell lines.[9]

Optimizing Incubation Time for Different Cell Types

The optimal incubation time and concentration for CellTracker™ Red CMTPX are highly cell-type specific. Factors such as cell size, metabolic activity, and membrane permeability can influence dye uptake and retention. Therefore, empirical determination of the best conditions for your specific cell type is essential.

Below is a summary of starting recommendations for various cell types based on available data. These should be used as a starting point for your optimization experiments.

Cell TypeRecommended ConcentrationRecommended Incubation TimeNotes
General Adherent Cells 5 - 10 µM30 minStart with a 30-minute incubation and adjust as needed based on signal intensity and cell health.
General Suspension Cells 1 - 5 µM15 - 30 minSuspension cells often require a lower concentration and shorter incubation time.
Peripheral Blood Lymphocytes ≤ 1 µM15 - 30 minHigher concentrations (>5 µM) may affect lymphocyte response to stimuli.[1][4]
Macrophages (e.g., RAW 264.7) 5 - 10 µM15 - 30 minMacrophages can readily take up the dye. Shorter incubation times may be necessary to avoid over-staining and potential dye leakage.[10]
Cancer Cell Lines (e.g., T47D) 5 µM15 - 45 minOptimization is crucial as different cancer cell lines can have varied uptake rates.[11]

Experimental Protocol: Optimizing Incubation Time

This protocol provides a detailed methodology for determining the optimal incubation time for your specific cell type.

  • Cell Preparation:

    • Adherent Cells: Plate cells on coverslips or in appropriate culture vessels and grow to the desired confluence (typically 50-80%).

    • Suspension Cells: Harvest cells by centrifugation and resuspend them in a serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Prepare Staining Solution:

    • Prepare a 10 mM stock solution of CellTracker™ Red CMTPX in high-quality, anhydrous DMSO.

    • Dilute the stock solution in a serum-free medium to the desired final working concentration (e.g., start with 5 µM). Warm the staining solution to 37°C before use.

  • Incubation Time Titration:

    • Prepare a series of samples to be incubated for different durations (e.g., 15, 30, 45, and 60 minutes).

    • For adherent cells: Remove the culture medium and add the pre-warmed staining solution.

    • For suspension cells: Add the pre-warmed staining solution to the cell suspension.

    • Incubate the cells at 37°C, protected from light, for the designated times.

  • Washing:

    • For adherent cells: Remove the staining solution and wash the cells twice with a pre-warmed, complete culture medium.

    • For suspension cells: Centrifuge the cells to pellet, remove the supernatant, and resuspend the cell pellet in a pre-warmed, complete culture medium. Repeat the wash step twice.

  • Recovery:

    • After the final wash, add fresh, pre-warmed complete culture medium and incubate the cells for at least 30 minutes at 37°C to allow for any unconjugated dye to diffuse out.[4]

  • Analysis:

    • Examine the cells using a fluorescence microscope with the appropriate filter set for red fluorescence (Excitation/Emission: ~577/602 nm).

    • Assess the following for each time point:

      • Signal Intensity: Is the fluorescence bright and easily detectable?

      • Signal Uniformity: Is the cytoplasm evenly stained?

      • Cell Morphology and Viability: Do the cells appear healthy and morphologically normal? Perform a viability assay (e.g., Trypan Blue exclusion) if cytotoxicity is suspected.

  • Select Optimal Time:

    • Choose the shortest incubation time that provides bright, uniform staining without adversely affecting cell health.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Weak or No Staining 1. Presence of serum in the staining medium. 2. Suboptimal incubation time or concentration. 3. Dye degradation due to improper storage or handling.1. Always use a serum-free medium for staining.[7][8] 2. Increase the incubation time and/or the dye concentration.[7] 3. Ensure the dye is stored desiccated at ≤-20°C and protected from light. Prepare fresh dilutions for each experiment.
High Cell Death (Cytotoxicity) 1. Dye concentration is too high. 2. Incubation time is too long. 3. Phototoxicity from prolonged imaging.1. Decrease the dye concentration.[9] 2. Reduce the incubation time.[9] 3. Reduce the frequency and duration of light exposure during imaging.
Uneven or Punctate Staining 1. Incomplete removal of old medium. 2. Cells are not healthy.1. Ensure complete removal of the old medium before adding the staining solution. 2. Use healthy, actively growing cells for staining.
Dye Leakage or Transfer to Unstained Cells (in co-culture) 1. Inadequate washing after staining. 2. Cell membrane disruption or cell death. 3. Macrophages may actively transport the dye.1. Increase the number and duration of washes after incubation.[7] 2. Ensure optimal cell health and minimize harsh handling. 3. For macrophages, consider using a lower concentration and/or shorter incubation time.[10]

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining cluster_post_staining Post-Staining prep_adherent Adherent Cells: Plate and grow to confluence staining_solution Prepare Staining Solution (0.5-25 µM in serum-free medium) prep_adherent->staining_solution prep_suspension Suspension Cells: Harvest and resuspend prep_suspension->staining_solution incubation Incubate at 37°C (15-45 min, protected from light) staining_solution->incubation washing Wash Cells (2x with complete medium) incubation->washing recovery Recovery (≥30 min in complete medium) washing->recovery analysis Analyze (Fluorescence Microscopy) recovery->analysis

Caption: Experimental workflow for CellTracker™ Red CMTPX staining.

troubleshooting_workflow cluster_weak Weak/No Signal cluster_toxic Cytotoxicity cluster_leakage Dye Leakage start Staining Issue? weak_signal Weak or No Signal start->weak_signal Yes cytotoxicity High Cell Death start->cytotoxicity Yes leakage Dye Leakage/Transfer start->leakage Yes check_serum Used Serum-Free Medium? weak_signal->check_serum increase_params Increase Concentration and/or Time check_serum->increase_params Yes check_storage Check Dye Storage & Handling check_serum->check_storage No reduce_params Decrease Concentration and/or Time cytotoxicity->reduce_params reduce_imaging Reduce Light Exposure reduce_params->reduce_imaging increase_washes Increase Wash Steps leakage->increase_washes check_health Ensure Cell Health increase_washes->check_health

Caption: Troubleshooting decision tree for CellTracker™ Red CMTPX.

References

Issues with uneven CellTracker Red CMTPX staining and how to fix them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and FAQs for resolving issues with uneven CellTracker Red CMTPX staining.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound staining uneven and patchy across my cell population?

Uneven staining with this compound is often not due to the dye itself, but rather to inconsistencies in the staining procedure. The most common causes include:

  • Inadequate Mixing: Rapid and homogeneous mixing of the dye and cells is critical for uniform staining. Adding a small volume of concentrated dye to a large volume of cells can lead to localized high concentrations, causing some cells to be brightly stained while others remain dim.

  • Cell Clumping: When cells are clumped together, the dye cannot access all cells equally, resulting in heterogeneous staining. Cell clumping can be caused by the release of DNA from dead cells, over-trypsinization, or other environmental stressors.

  • Suboptimal Dye Concentration: Using a dye concentration that is too high can lead to cytotoxicity, while a concentration that is too low will result in a weak and potentially uneven signal. The optimal concentration is highly dependent on the cell type and experimental duration.

  • Presence of Serum: The staining process should be performed in serum-free media. Esterases present in serum can prematurely cleave the dye, preventing it from efficiently entering the cells.[1][2]

Q2: What is the recommended concentration and incubation time for this compound?

The optimal concentration and incubation time for this compound should be empirically determined for each cell type and experimental context. However, general guidelines are available:

  • Concentration: The recommended working concentration ranges from 0.5 µM to 25 µM.[3][4][5] For shorter experiments or sensitive cells, a lower concentration (0.5-5 µM) is advisable.[5][6][7] For long-term tracking (over 3 days) or with rapidly dividing cells, a higher concentration (5-25 µM) may be necessary.[5][6][7]

  • Incubation Time: A typical incubation period is between 15 and 45 minutes at 37°C, protected from light.[3][4][5]

Q3: How can I prevent cell clumping during the staining procedure?

To ensure a single-cell suspension for uniform staining, consider the following:

  • Gentle Cell Handling: Avoid harsh pipetting or centrifugation that can lyse cells and release DNA.

  • Enzymatic Treatment (if necessary): If cell clumps persist, a brief treatment with DNase I can help to break down extracellular DNA.

  • Use of Chelating Agents: In some cases, adding a low concentration of EDTA to the cell suspension buffer can help to prevent cation-dependent cell-cell adhesion.

Q4: My cells appear stressed or are dying after staining. What could be the cause?

Cell toxicity following this compound staining is typically a result of:

  • Overlabeling: Using a dye concentration that is too high or an incubation time that is too long can be detrimental to cell health.[8] For example, peripheral blood lymphocytes show normal responses at 1 µM of dye but not at concentrations above 5 µM.[5][6][7]

  • Phototoxicity: During live-cell imaging, prolonged exposure to excitation light can generate free radicals, leading to phototoxicity.[8] It is important to minimize light exposure by using the lowest possible laser power and reducing the frequency of image acquisition.[8]

Q5: Can I fix and permeabilize my cells after staining with this compound?

Yes, this compound is retained in cells after fixation with formaldehyde-based fixatives.[7] The dye covalently binds to intracellular thiol-containing proteins, making the signal stable to subsequent permeabilization steps.[5][9] However, some leakage of the dye attached to smaller metabolites can occur, potentially leading to a decrease in fluorescence.[2]

Quantitative Data Summary

The following table provides recommended starting concentrations for this compound based on experimental duration and cell type. Optimization is highly recommended for each specific application.

Application/Cell TypeRecommended Starting Concentration (µM)Incubation Time (minutes)Notes
Short-Term Experiments (< 72 hours) 0.5 - 515 - 30Lower concentrations minimize potential artifacts and cytotoxicity.[5][6][7]
Long-Term Experiments (> 72 hours) 5 - 2530 - 45Higher concentrations are needed to ensure the signal is retained through multiple cell divisions.[5][6][7]
Peripheral Blood Lymphocytes ≤ 130These cells can be sensitive to higher dye concentrations.[5][6][7]
Plasmodium-infected Red Blood Cells 530A specific protocol has been established for this cell type.[10]

Experimental Protocols & Methodologies

Optimized Protocol for Uniform Staining of Suspension Cells
  • Cell Preparation: Harvest cells and ensure they are in a single-cell suspension. Centrifuge the cells and resuspend the pellet gently in a pre-warmed (37°C) serum-free medium or PBS.

  • Prepare Staining Solution: Prepare the this compound working solution in a separate tube by diluting the DMSO stock into a pre-warmed serum-free medium to the desired final concentration (refer to the table above).

  • Staining: Add the cell suspension to the staining solution (or vice versa) and mix gently but thoroughly. Incubate for 15-45 minutes at 37°C, protected from light.

  • Washing: After incubation, centrifuge the cells to pellet them and remove the staining solution. Wash the cells at least once with a fresh, pre-warmed complete growth medium.

  • Final Resuspension: Resuspend the washed cells in a complete growth medium for subsequent experiments or imaging.

Optimized Protocol for Uniform Staining of Adherent Cells
  • Cell Preparation: Grow adherent cells on coverslips or in culture dishes to the desired confluency.

  • Prepare Staining Solution: Prepare the this compound working solution in a serum-free medium and warm it to 37°C.

  • Staining: Remove the complete growth medium from the cells and add the pre-warmed staining solution. Ensure the entire cell monolayer is covered. Incubate for 15-45 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and replace it with a fresh, pre-warmed complete growth medium.

  • Incubation and Imaging: Incubate the cells for another 30 minutes to allow for the complete reaction of the dye. The cells are now ready for imaging or further experimental steps.[7][11]

Visualized Guides

Mechanism of Action

G cluster_cell Cell CMTPX_in This compound (Cell-Permeable) Reaction Glutathione S-transferase (GST) mediated reaction CMTPX_in->Reaction CMTPX_bound Fluorescent, Cell-Impermeable Product Reaction->CMTPX_bound Glutathione Intracellular Thiols (e.g., Glutathione) Glutathione->Reaction Retention Retention & Proliferation Tracking CMTPX_bound->Retention CMTPX_out This compound (Extracellular) CMTPX_out->CMTPX_in Passive Diffusion G start Start: Prepare Single-Cell Suspension prep_dye Prepare CMTPX Working Solution (0.5-25 µM in serum-free medium) start->prep_dye stain Incubate Cells with Dye (15-45 min at 37°C) prep_dye->stain wash Wash Cells with Complete Medium stain->wash analyze Analyze Cells (Microscopy, Flow Cytometry, etc.) wash->analyze G start Problem: Uneven Staining clumping Are cells in a single-cell suspension? start->clumping no_clumping Ensure gentle handling. Consider DNase I treatment. clumping->no_clumping No concentration Is the dye concentration optimized? clumping->concentration Yes no_clumping->concentration titrate Titrate concentration (0.5-25 µM). Lower for sensitive cells. concentration->titrate No mixing Is the dye mixed thoroughly with cells? concentration->mixing Yes titrate->mixing mix_well Pre-dilute dye before adding to cells. Ensure rapid, homogeneous mixing. mixing->mix_well No serum Was staining performed in serum-free medium? mixing->serum Yes mix_well->serum no_serum Repeat staining in serum-free medium or PBS. serum->no_serum No solution Solution: Uniform Staining Achieved serum->solution Yes no_serum->solution

References

Reducing background fluorescence when using CellTracker Red CMTPX

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CellTracker™ Red CMTPX. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your cell tracking experiments and minimize background fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for CellTracker™ Red CMTPX?

CellTracker™ Red CMTPX is a fluorescent dye that freely passes through the membranes of live cells. Once inside the cell, the dye's chloromethyl group reacts with thiol groups on intracellular proteins, primarily glutathione (B108866). This reaction is mediated by glutathione S-transferases (GST) and results in a fluorescent adduct that is cell-impermeant and well-retained within the cytoplasm. This covalent binding ensures that the dye is passed on to daughter cells during cell division and is not transferred to adjacent cells in a population.[1][2]

cluster_extracellular Extracellular Space cluster_cell Live Cell CMTPX_dye CellTracker™ Red CMTPX (Membrane-Permeable) CMTPX_inside CellTracker™ Red CMTPX (Inside Cell) CMTPX_dye->CMTPX_inside Passive Diffusion Thiol_adduct Fluorescent Thiol Adduct (Membrane-Impermeant) CMTPX_inside->Thiol_adduct Covalent Bonding GST Glutathione S-Transferase (GST) GST->Thiol_adduct Catalysis Glutathione Glutathione (GSH) & Other Thiol-Containing Proteins Glutathione->Thiol_adduct

Mechanism of CellTracker™ Red CMTPX cellular retention.

Q2: Can I fix cells after staining with CellTracker™ Red CMTPX?

Yes, cells stained with CellTracker™ Red CMTPX can be fixed with aldehyde-based fixatives like formaldehyde. The covalent binding of the dye to intracellular proteins allows for its retention even after fixation. However, it's important to note that some smaller dye-metabolite conjugates might leak out of the cell following permeabilization, which could lead to a decrease in the fluorescent signal.[3]

Q3: Is CellTracker™ Red CMTPX toxic to cells?

While CellTracker™ dyes are designed for long-term cell tracking and are generally well-tolerated, high concentrations or prolonged incubation times can lead to cellular toxicity.[1] It is crucial to optimize the staining conditions for your specific cell type to minimize any potential cytotoxic effects. Overlabeling can also lead to the generation of free radicals and singlet oxygen during imaging, which can further contribute to cell death.[1]

Troubleshooting Guide: Reducing Background Fluorescence

High background fluorescence can obscure your signal and make data interpretation difficult. The following guide addresses common causes of high background and provides solutions to mitigate them.

Issue 1: High background signal in the supernatant or extracellular space.

This is often due to incomplete removal of unbound dye or premature cleavage of the dye's acetoxymethyl (AM) ester group in the presence of serum.

Cause Solution
Staining in the presence of serum.Always perform the staining in serum-free media. Serum contains esterases that can cleave the dye extracellularly, making it fluorescent and unable to efficiently enter cells.[3][4]
Inadequate washing after staining.After staining, wash the cells thoroughly to remove any unincorporated dye. It is recommended to perform at least three washes with fresh, pre-warmed culture medium.[5] For co-culture experiments where dye leakage is a concern, increasing the number and duration of washes is critical.[3][5]
Dye precipitation.Ensure the dye is fully dissolved in DMSO before preparing the working solution. Centrifuge the working solution before adding it to the cells to pellet any aggregates.

Issue 2: Non-specific binding of the dye to cellular debris or the culture vessel.

This can result in a generally hazy background, making it difficult to distinguish stained cells.

Cause Solution
Presence of dead cells and debris.Ensure your cell culture is healthy and free of excessive debris before staining. Consider using a dead cell removal kit if necessary.
Hydrophobic interactions.Adding a low concentration of a non-ionic surfactant (e.g., 0.05% Tween 20 or NP-40) to the wash buffer can help reduce non-specific binding.[6]
Charged-based interactions.Increasing the salt concentration of the wash buffer can help shield charged interactions that may lead to non-specific binding.[7]

Issue 3: High intracellular background fluorescence (over-staining).

Excessively bright cells can make it difficult to resolve subcellular details and can also be a sign of cytotoxicity.

Cause Solution
Dye concentration is too high.Titrate the dye concentration to find the lowest effective concentration for your cell type. A general starting range is 0.5-25 µM, but this should be optimized.[8][9]
Incubation time is too long.Reduce the incubation time. A typical incubation period is 15-45 minutes, but shorter times may be sufficient for some cell types.[1][8][9]

Experimental Protocols

Recommended Staining Protocol for Adherent Cells

cluster_protocol Staining Protocol Workflow prep 1. Prepare Cells: Grow cells to desired confluency. prepare_dye 2. Prepare Working Solution: Dilute CellTracker™ stock in serum-free medium (0.5-25 µM). prep->prepare_dye stain 3. Stain Cells: Remove culture medium and add pre-warmed working solution. Incubate for 15-45 min at 37°C. prepare_dye->stain wash 4. Wash Cells: Remove staining solution and wash 3x with fresh, pre-warmed medium. stain->wash image 5. Image Cells: Image using appropriate filter sets (Ex/Em: ~577/602 nm). wash->image

Workflow for staining adherent cells with CellTracker™ Red CMTPX.
Optimization of Staining Conditions

To minimize background fluorescence and ensure cell health, it is critical to optimize the dye concentration and incubation time for your specific cell type.

Parameter Recommendation
Dye Concentration Start with a titration series (e.g., 0.5 µM, 1 µM, 5 µM, 10 µM, 25 µM). For long-term studies ( >3 days) or rapidly dividing cells, a higher concentration (5-25 µM) may be necessary. For shorter experiments, a lower concentration (0.5-5 µM) is often sufficient.[2][8]
Incubation Time Test a range of incubation times (e.g., 15 min, 30 min, 45 min). Shorter incubation times are generally better for reducing potential toxicity.[1][8]
Cell Density Stain cells at a consistent and optimal density. Overly confluent or sparse cultures can lead to variable staining.

Note: Always include proper controls in your experiments, such as unstained cells to assess autofluorescence and cells stained with different dye concentrations to determine the optimal signal-to-noise ratio. For multi-color experiments, include single-stained controls to check for spectral bleedthrough.[3][4]

References

Impact of serum on CellTracker Red CMTPX staining efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum on CellTracker™ Red CMTPX staining efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of serum on CellTracker™ Red CMTPX staining?

A1: The presence of serum in the staining medium can significantly reduce the staining efficiency of CellTracker™ Red CMTPX.[1] Serum contains esterases, which are enzymes that can prematurely cleave the chloromethyl group of the dye.[1] This cleavage prevents the dye from efficiently crossing the cell membrane and reacting with intracellular components, leading to weak or no fluorescent signal.

Q2: Is it ever acceptable to have serum present during any step of the staining protocol?

A2: No, it is highly recommended to perform the entire staining procedure in a serum-free medium.[2][3] After the staining and washing steps are complete, it is safe to return the cells to a culture medium containing serum for subsequent experiments.[1]

Q3: How does CellTracker™ Red CMTPX work to stain cells?

A3: CellTracker™ Red CMTPX is a membrane-permeant dye. It freely diffuses across the cell membrane into the cytoplasm. Once inside the cell, the dye's chloromethyl group reacts with intracellular thiol groups, primarily on glutathione (B108866) and proteins.[3][4] This reaction is catalyzed by glutathione S-transferases (GSTs) and results in a fluorescent adduct that is cell-impermeant and well-retained within the cell for several generations.[3][4][5]

Q4: Can CellTracker™ Red CMTPX staining be toxic to my cells?

A4: At recommended concentrations (typically 0.5-25 µM), CellTracker™ dyes are generally considered non-toxic and do not affect cell viability or physiology.[3][6] However, overloading the cells with an excessively high dye concentration or prolonged incubation times can lead to cytotoxicity.

Q5: Can I fix my cells after staining with CellTracker™ Red CMTPX?

A5: Yes, one of the advantages of CellTracker™ dyes is that the resulting fluorescent adduct can be fixed with aldehyde-based fixatives like formaldehyde (B43269) or glutaraldehyde.[1][5] This allows for long-term storage of stained samples and multiplexing with other applications like immunocytochemistry.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Weak or No Fluorescent Signal Presence of serum in staining medium: Serum esterases can prematurely cleave the dye, preventing cellular uptake.[1]Action: Always use a serum-free medium for preparing the working solution and during the entire staining incubation period.[2][3]
Suboptimal dye concentration: The concentration of CMTPX may be too low for your specific cell type.Action: Perform a concentration titration to determine the optimal dye concentration (typically in the range of 0.5-25 µM).[3]
Insufficient incubation time: The dye may not have had enough time to diffuse into the cells and react with intracellular components.Action: Increase the incubation time, typically between 15 to 45 minutes, and optimize for your cell type.[2]
High Background Fluorescence Inadequate washing: Residual, unbound dye in the medium can contribute to background signal.Action: Ensure thorough washing of the cells with fresh, pre-warmed, serum-free medium after the staining incubation.
Dye precipitation: High concentrations of the dye in the working solution can lead to precipitates that adhere to the culture vessel or cells.Action: Ensure the dye is fully dissolved in the working solution. Prepare fresh dilutions for each experiment.
Inconsistent Staining Across Cell Population Uneven dye distribution: Inadequate mixing of the dye in the working solution or with the cell suspension can lead to variability.Action: Gently but thoroughly mix the working solution before adding it to the cells. For suspension cells, ensure a uniform cell suspension during incubation.
Variations in cellular activity: Cells in different metabolic states may take up and retain the dye differently.Action: Use a healthy, actively growing cell culture for staining experiments.
Stained Cells Appear Unhealthy or Die Dye concentration is too high: Excessive dye concentrations can be toxic to some cell types.Action: Reduce the working concentration of CellTracker™ Red CMTPX. Use the lowest concentration that provides a satisfactory signal.[3]
Prolonged incubation time: Extended exposure to the dye, even at lower concentrations, can induce cytotoxicity.Action: Reduce the incubation time.
Phototoxicity: Excessive exposure to excitation light during imaging can damage the cells.Action: Minimize the exposure time and intensity of the excitation light during fluorescence microscopy.

Quantitative Data Summary

The following table provides a representative summary of the expected impact of serum on CellTracker™ Red CMTPX staining efficiency based on qualitative descriptions from technical documentation.

Staining ConditionMean Fluorescence Intensity (Arbitrary Units)Percentage of Stained Cells
Serum-Free Medium 8500> 95%
Medium with 10% Fetal Bovine Serum 1200< 20%

Note: These values are illustrative and the actual fluorescence intensity and percentage of stained cells can vary depending on the cell type, dye concentration, and incubation time.

Experimental Protocols

Standard Staining Protocol for Adherent Cells
  • Cell Preparation: Plate adherent cells on a suitable culture vessel and grow to the desired confluency.

  • Prepare Staining Solution:

    • Thaw a vial of CellTracker™ Red CMTPX and allow it to come to room temperature.

    • Prepare a stock solution by dissolving the dye in high-quality, anhydrous DMSO.

    • Prepare a working solution by diluting the stock solution in a pre-warmed (37°C) serum-free medium to the desired final concentration (e.g., 5 µM).

  • Staining:

    • Aspirate the culture medium from the cells.

    • Add the pre-warmed staining solution to the cells, ensuring the entire surface is covered.

    • Incubate the cells for 30 minutes at 37°C, protected from light.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells twice with a fresh, pre-warmed serum-free medium.

  • Final Incubation & Imaging:

    • Add fresh, pre-warmed complete culture medium (which can contain serum) to the cells.

    • Incubate for at least 30 minutes at 37°C to allow for complete reaction of the dye.

    • Image the cells using a fluorescence microscope with appropriate filters for red fluorescence.

Standard Staining Protocol for Suspension Cells
  • Cell Preparation: Harvest suspension cells and centrifuge to obtain a cell pellet.

  • Prepare Staining Solution:

    • Prepare the staining solution as described for adherent cells.

  • Staining:

    • Resuspend the cell pellet in the pre-warmed staining solution.

    • Incubate the cells for 30 minutes at 37°C with occasional gentle mixing, protected from light.

  • Washing:

    • Centrifuge the stained cells to obtain a pellet.

    • Aspirate the supernatant.

    • Wash the cell pellet twice by resuspending in fresh, pre-warmed serum-free medium followed by centrifugation.

  • Final Incubation & Analysis:

    • Resuspend the final cell pellet in a complete culture medium (which can contain serum).

    • The cells are now ready for downstream applications such as flow cytometry or fluorescence microscopy.

Visualizations

Staining_Workflow cluster_prep Preparation cluster_staining Staining cluster_wash Washing cluster_analysis Analysis start Start prep_dye Prepare CMTPX working solution in serum-free medium start->prep_dye prep_cells Prepare adherent or suspension cells start->prep_cells stain Incubate cells with CMTPX solution (37°C, 30 min) prep_dye->stain prep_cells->stain wash Wash cells twice with serum-free medium stain->wash add_media Add complete culture medium (with or without serum) wash->add_media analyze Analyze via fluorescence microscopy or flow cytometry add_media->analyze Serum_Interference cluster_serum_free Staining in Serum-Free Medium cluster_serum Staining in Serum-Containing Medium cmptx1 CellTracker Red CMTPX membrane1 Cell Membrane cmptx1->membrane1 Diffuses cytoplasm1 Cytoplasm membrane1->cytoplasm1 reaction1 Reaction with intracellular thiols (GST-mediated) cytoplasm1->reaction1 product1 Fluorescent, cell- impermeant adduct reaction1->product1 cmptx2 This compound serum Serum Esterases cmptx2->serum Interaction cleaved_dye Cleaved, non-functional dye serum->cleaved_dye Cleavage membrane2 Cell Membrane cleaved_dye->membrane2 Cannot efficiently cross no_staining No/Weak Staining membrane2->no_staining

References

How to properly wash cells after CellTracker Red CMTPX staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals properly wash cells after CellTracker™ Red CMTPX staining and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to wash cells after staining with CellTracker™ Red CMTPX?

A1: Washing is a critical step to remove any unbound, extracellular CellTracker™ Red CMTPX dye.[1][2] These fluorescent probes are designed to freely pass through cell membranes. Once inside a living cell, they are transformed into a cell-impermeant reaction product and are retained.[2][3] Failure to remove the excess dye from the extracellular environment can lead to high background fluorescence, which can obscure the specific signal from the stained cells. In co-culture experiments, inadequate washing can also result in the unintended labeling of unstained cell populations, leading to false-positive results.[1]

Q2: What is the recommended washing solution for cells stained with CellTracker™ Red CMTPX?

A2: The recommended washing solution is fresh, pre-warmed (37°C) complete culture medium or phosphate-buffered saline (PBS).[2][4] Staining is performed in serum-free medium because serum can contain esterase activity that may prematurely cleave the dye.[1] After staining, it is beneficial to use a medium containing serum, as it can help to quench and remove any residual unbound dye.

Q3: How many times should I wash the cells?

A3: The number of washes can depend on the cell type and the specific experimental conditions. A general recommendation is to perform at least one to three washes.[5] If you experience high background or dye leakage, extending the number of washes and the duration of each wash can help.[1] For sensitive applications like co-culture experiments, increasing the number of washes is highly recommended.

Q4: Is there a recommended incubation step after the initial wash?

A4: Yes, for optimal results, it is recommended to replace the dye working solution with fresh, pre-warmed medium and incubate the cells for another 30 minutes at 37°C.[2] This additional incubation period allows the chloromethyl group of the dye to undergo modification inside the cells, ensuring better retention and allowing any remaining unconjugated dye to be secreted from the cells.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Background Fluorescence Inadequate removal of unbound dye.- Increase the number of washes (e.g., from 1-2 to 3-4 washes). - Extend the duration of each wash step. - Ensure the use of fresh, pre-warmed wash buffer for each step. - Include the recommended 30-minute incubation step in fresh medium after the initial wash to allow for efflux of unbound dye.[2]
Dye concentration is too high.- Titrate the CellTracker™ Red CMTPX concentration to find the lowest effective concentration for your cell type (typically in the range of 0.5–25 µM).[3][6]
Dye Leakage to Unstained Cells (in co-culture) Insufficient washing of the stained cell population before co-culturing.- Perform multiple, thorough washes of the stained cells before introducing them to the unstained population.[1] - After the final wash, resuspend the cells in fresh medium and incubate for 30 minutes, then centrifuge and resuspend in new medium before co-culturing. - A user on a research forum noted that after three washes, the culture medium still exhibited bright fluorescence, indicating significant dye leakage. This underscores the importance of confirming the absence of fluorescence in the supernatant of the final wash.[7]
Weak or No Fluorescence Signal Staining was performed in the presence of serum.- Always use serum-free medium to prepare the CellTracker™ working solution, as serum esterases can interfere with dye loading.[1]
Suboptimal dye concentration or incubation time.- Increase the dye concentration or extend the staining time within the recommended ranges (15-45 minutes).[2]
Cell Death or Toxicity Dye concentration is too high or incubation time is too long.- Reduce the dye concentration and/or shorten the incubation time. Overlabeling can lead to cellular toxicity.[8] - Ensure that the DMSO concentration in the final working solution is not toxic to your cells.
Stress induced by media changes and centrifugation.- Handle cells gently during washing steps. Avoid harsh vortexing. - For some sensitive cell types, stress from media changes can induce necrosis. Ensure all solutions are pre-warmed to 37°C to minimize temperature shock.[9]

Experimental Protocols

Detailed Washing Protocol for Suspension Cells
  • Initial Dye Removal : Following the 15-45 minute staining incubation, centrifuge the cell suspension. The recommended centrifugation speed and time should be optimized for your specific cell type to ensure efficient pelleting without causing cell damage. A general starting point is 100-300 x g for 5 minutes.

  • Aspirate Supernatant : Carefully aspirate and discard the supernatant containing the dye working solution without disturbing the cell pellet.

  • First Wash : Gently resuspend the cell pellet in 5-10 mL of pre-warmed (37°C) complete culture medium or PBS.

  • Centrifuge : Centrifuge the cells again under the same conditions as step 1.

  • Repeat Wash : Aspirate the supernatant and repeat the wash step (resuspension and centrifugation) one to two more times.

  • Post-Wash Incubation : After the final wash, resuspend the cells in fresh, pre-warmed complete culture medium and incubate for 30 minutes at 37°C.[2]

  • Final Centrifugation : Centrifuge the cells one last time to remove any secreted dye.

  • Resuspension : Aspirate the supernatant and resuspend the final cell pellet in the appropriate medium for your downstream application.

Detailed Washing Protocol for Adherent Cells
  • Initial Dye Removal : After the 15-45 minute staining incubation, carefully aspirate the dye working solution from the culture vessel.

  • First Wash : Gently add pre-warmed (37°C) complete culture medium or PBS to the vessel. Swirl the vessel gently to wash the cell monolayer. Aspirate the wash solution.

  • Repeat Wash : Repeat the washing step one to two more times.

  • Post-Wash Incubation : After the final wash, add fresh, pre-warmed complete culture medium to the cells and incubate for 30 minutes at 37°C.[2]

  • Final Medium Change : Aspirate the medium and replace it with fresh medium for your experiment.

Quantitative Data Summary

ParameterRecommendation for Suspension CellsRecommendation for Adherent Cells
Number of Washes 2-32-3
Wash Solution Pre-warmed (37°C) complete culture medium or PBSPre-warmed (37°C) complete culture medium or PBS
Centrifugation Speed 100-300 x g (optimize for cell type)N/A
Centrifugation Time 5 minutes (optimize for cell type)N/A
Post-Wash Incubation 30 minutes at 37°C in fresh medium30 minutes at 37°C in fresh medium

Diagrams

Staining_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_washing Washing Protocol cluster_analysis Downstream Application Harvest Harvest & Count Cells Stain Incubate with CellTracker Red CMTPX (15-45 min, 37°C) Harvest->Stain In serum-free medium Wash1 Wash 1 (Fresh Medium/PBS) Stain->Wash1 Wash2 Wash 2-3 (Repeat) Wash1->Wash2 Incubate Incubate in Fresh Medium (30 min, 37°C) Wash2->Incubate FinalWash Final Medium Change or Centrifugation Incubate->FinalWash Analysis Imaging, Co-culture, Flow Cytometry, etc. FinalWash->Analysis

Caption: Experimental workflow for CellTracker™ Red CMTPX staining and washing.

Troubleshooting_Logic Start High Background or Dye Leakage? Cause1 Inadequate Washing Start->Cause1 Yes Cause2 Dye Concentration Too High Start->Cause2 Still an issue Solution1a Increase Number of Washes Cause1->Solution1a Solution1b Add 30 min Incubation Step Cause1->Solution1b Solution2 Titrate Dye to a Lower Concentration Cause2->Solution2 Result Clean Signal Solution1a->Result Solution1b->Result Solution2->Result

Caption: Troubleshooting logic for high background fluorescence issues.

References

CellTracker Red CMTPX signal loss after cell fixation and permeabilization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding signal loss of CellTracker™ Red CMTPX dye following cell fixation and permeabilization.

Troubleshooting Guide

This section addresses common issues and questions related to the loss of CellTracker™ Red CMTPX fluorescence during experimental workflows that involve fixation and permeabilization, such as those for immunofluorescence.

Q1: Why is my CellTracker™ Red CMTPX signal significantly reduced or absent after fixation and permeabilization?

The primary reason for signal loss is the potential for the dye to leak out of the cell if the fixation and permeabilization protocol is not optimized. CellTracker™ Red CMTPX is designed to freely pass through the membranes of live cells. Once inside, it undergoes a glutathione (B108866) S-transferase-mediated reaction, causing it to covalently bind to thiol-containing proteins and peptides. This covalent binding is key to its retention.[1][2][3] However, some of the dye may bind to smaller, soluble molecules that are not adequately cross-linked to the cellular matrix by the fixative.[1][4] Subsequent permeabilization with detergents can then wash these smaller dye-conjugates out of the cell, leading to a decrease in the overall fluorescent signal.[1][4][5]

Q2: What is the recommended fixation method to preserve the CellTracker™ Red CMTPX signal?

Aldehyde-based fixatives, such as formaldehyde (B43269) or paraformaldehyde, are strongly recommended.[2][6] These fixatives work by cross-linking proteins, which helps to lock the dye-protein conjugates within the cellular structure.[2]

  • Recommended Fixative: 2–4% formaldehyde or paraformaldehyde in phosphate-buffered saline (PBS).

  • Fixation Time: 15–30 minutes at room temperature.[2][7]

  • Avoid: Alcohol-based fixatives like methanol (B129727) or acetone (B3395972) used alone, as they can dehydrate the cell and extract lipids and other small molecules, leading to significant dye loss.[5][8]

Q3: Which permeabilization agent and concentration should I use to minimize signal loss?

The choice of permeabilization agent and its concentration is critical. The goal is to create pores in the cell membrane large enough for antibodies to enter without washing out the CellTracker™ dye.

  • Mild Detergents are Preferred: Saponin and digitonin (B1670571) are generally milder options as they selectively permeabilize membranes based on cholesterol content.[6]

  • Triton™ X-100: This is a more stringent, non-selective detergent that can be used, but at a low concentration.[6] High concentrations of Triton™ X-100 are a common cause of significant signal loss.[5]

The following table provides recommended starting concentrations for common permeabilization agents. Optimization may be required for your specific cell type and experimental conditions.

Permeabilization AgentRecommended Starting ConcentrationIncubation Time & TemperatureNotes
Triton™ X-100 0.1% - 0.25% in PBS10-15 minutes at room temperatureUse the lowest effective concentration. Higher concentrations increase the risk of dye leakage.[5]
Saponin 0.05% - 0.1% in PBS10 minutes at room temperatureSaponin permeabilizes the plasma membrane but generally leaves organellar membranes intact.
Digitonin 25-50 µg/mL in PBS5-10 minutes at room temperatureSimilar to saponin, it selectively permeabilizes based on membrane cholesterol.
Q4: Can I perform immunofluorescence staining after using CellTracker™ Red CMTPX?

Yes, CellTracker™ Red CMTPX is designed to be compatible with subsequent immunofluorescence protocols, provided that the fixation and permeabilization steps are optimized to preserve the dye's signal.[2][9] It is crucial to follow a protocol that uses an aldehyde-based fixative followed by a mild permeabilization step.

Experimental Protocols

Recommended Protocol for Staining, Fixation, and Permeabilization with Signal Retention

This protocol provides a starting point for achieving robust CellTracker™ Red CMTPX staining followed by fixation and permeabilization for subsequent analysis like immunofluorescence.

  • Cell Staining:

    • Prepare a working solution of CellTracker™ Red CMTPX at a final concentration of 0.5–25 µM in a serum-free medium.[3][10] For long-term studies, a concentration of 5-25 µM is often used, while shorter experiments may require only 0.5-5 µM.[3]

    • Remove the normal culture medium from your cells and add the pre-warmed (37°C) staining solution.[10][11]

    • Incubate the cells for 15–45 minutes at 37°C, protected from light.[10][11]

    • Remove the staining solution and replace it with a fresh, pre-warmed complete culture medium.

    • Incubate for at least 30 minutes to allow for the dye to be fully processed.

  • Fixation:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[2][7]

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the cells with 0.1% Triton™ X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

    • The cells are now ready for blocking and subsequent antibody staining steps.

Frequently Asked Questions (FAQs)

Q: How does CellTracker™ Red CMTPX work? A: CellTracker™ Red CMTPX is a cell-permeant dye that contains a mildly thiol-reactive chloromethyl group.[1][3] It freely diffuses across the membranes of live cells. Once inside the cell, the chloromethyl group reacts with thiol groups on proteins and peptides, a reaction that is likely mediated by glutathione S-transferase.[2][3] This reaction creates a covalent bond, trapping the fluorescent dye within the cell.[1]

Q: What is the optimal staining concentration for CellTracker™ Red CMTPX? A: The optimal concentration can vary depending on the cell type and the duration of the experiment. A general starting range is 0.5–25 µM.[3][10] It is recommended to perform a titration to determine the lowest possible concentration that provides a bright, stable signal without causing cytotoxicity.[3] Over-labeling can lead to toxicity, especially during long-term live-cell imaging.[12]

Q: How long does the CellTracker™ Red CMTPX signal last in live cells? A: The signal can be retained for at least 72 hours in live, dividing cells and is passed to daughter cells.[2][10][13] The retention time is dependent on the rate of cell division and other cellular processes like protein turnover, rather than a fixed time period.[4]

Q: Are there alternatives to CellTracker™ dyes that are more resistant to fixation and permeabilization? A: While CellTracker™ dyes are generally well-retained after aldehyde fixation, some signal loss can occur.[4] For applications requiring extremely harsh fixation and permeabilization procedures, you might consider alternative technologies. For instance, some newer dual-activatable cell trackers have been developed that show high resistance to harsh fixation and permeabilization conditions.[14][15] Additionally, Qtracker™ reagents are known to be robust enough to survive even paraffin (B1166041) processing.[4]

Visualizations

experimental_workflow cluster_staining Cell Staining cluster_fixation Fixation cluster_permeabilization Permeabilization (Critical Step) cluster_downstream Downstream Analysis stain_cells Incubate cells with CellTracker Red CMTPX (0.5-25 µM, 30 min) wash_1 Wash with fresh medium stain_cells->wash_1 fix Fix with 4% PFA (15 min, RT) wash_1->fix Proceed to fixation wash_2 Wash 3x with PBS fix->wash_2 permeabilize Permeabilize with mild detergent (e.g., 0.1% Triton X-100, 10 min) wash_2->permeabilize Proceed to permeabilization wash_3 Wash 3x with PBS permeabilize->wash_3 immuno Immunofluorescence Staining wash_3->immuno Ready for antibody staining image Imaging immuno->image mechanism_of_action cluster_outside Extracellular cluster_inside Intracellular dye_outside This compound (Membrane Permeant) dye_inside Free Dye in Cytoplasm dye_outside->dye_inside Passive Diffusion reaction Glutathione S-Transferase Mediated Reaction dye_inside->reaction bound_dye Dye Covalently Bound to Thiol-Containing Proteins (Fluorescent & Retained) reaction->bound_dye Covalent Bond Formation small_mol_bound Dye Bound to Small Soluble Molecules reaction->small_mol_bound Covalent Bond Formation permeabilization Harsh Permeabilization (e.g., high % Triton X-100) small_mol_bound->permeabilization Leakage signal_loss Signal Loss permeabilization->signal_loss

References

Validation & Comparative

A Head-to-Head Comparison of Long-Term Cell Trackers for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic fields of cell biology, immunology, and drug development, the ability to track cells over extended periods is paramount. Long-term cell trackers are invaluable tools for elucidating complex biological processes, from cell fate and migration to proliferation and intercellular interactions. This guide provides a comprehensive comparison of CellTracker Red CMTPX with other leading long-term cell trackers, offering researchers the data and protocols needed to select the optimal tool for their experimental needs.

Key Performance Metrics at a Glance

The efficacy of a long-term cell tracker (B12436777) is determined by several key parameters. A superior tracker exhibits bright and stable fluorescence, minimal cytotoxicity, and excellent retention within the labeled cells over days or even weeks, without transferring to adjacent cells in a population. The following table summarizes the performance of this compound alongside popular alternatives.

FeatureThis compoundCFSE (Carboxyfluorescein succinimidyl ester)CellTrace™ Far RedVybrant™ DiD
Excitation (nm) 577[1]~495~630[2]~644
Emission (nm) 602[1]~519~660[2]~665
Mechanism of Action Covalently labels intracellular proteins via a thiol-reactive chloromethyl group.[3]Covalently labels intracellular proteins via an amine-reactive succinimidyl ester group.[4]Covalently labels intracellular proteins via an amine-reactive succinimidyl ester group.[2][5]Intercalates into the lipid bilayer of the cell membrane.
Reported Retention At least 72 hours (typically 3-6 passages).[1]Several months in vivo; can resolve 8 or more successive generations.Can track up to 8 generations of proliferating cells.[2][5]Long-term; suitable for in vivo tracking over days.
Cytotoxicity Low cytotoxicity at recommended working concentrations.Can be cytotoxic at high concentrations; optimization of staining concentration is critical.[4]Low cytotoxicity at recommended working concentrations.[2][5]Low cytotoxicity.
Fixability Formaldehyde-fixable.[6]Formaldehyde-fixable.[4]Formaldehyde-fixable.[5][6]Not reliably retained after permeabilization.
Signal Uniformity Relatively uniform cytoplasmic staining.[7]Homogeneous cellular labeling.Homogeneous staining among cells in a population.Can sometimes result in non-uniform, punctate staining.

In-Depth Experimental Protocols

Accurate and reproducible results begin with meticulous experimental execution. Below are detailed protocols for labeling cells with each of the compared long-term trackers.

Protocol 1: Labeling Cells with CellTracker™ Red CMTPX

Materials:

  • CellTracker™ Red CMTPX

  • Anhydrous DMSO

  • Serum-free medium or PBS

  • Complete culture medium

  • Cell suspension or adherent cells

Procedure:

  • Stock Solution Preparation: Dissolve 50 µg of CellTracker™ Red CMTPX in 36 µL of anhydrous DMSO to make a 2 mM stock solution. Aliquot and store at -20°C, protected from light.[1]

  • Working Solution Preparation: Immediately before use, dilute the stock solution to a final working concentration of 0.5-25 µM in serum-free medium. The optimal concentration depends on the cell type and experimental duration, with higher concentrations generally used for longer-term studies.[1][7] Warm the working solution to 37°C.[1]

  • Cell Labeling (Suspension Cells): a. Centrifuge cells and resuspend the pellet in the pre-warmed working solution at a density of 1 x 10^6 cells/mL. b. Incubate for 15-45 minutes at 37°C, protected from light.[7] c. Centrifuge the labeled cells, remove the supernatant, and resuspend the pellet in fresh, pre-warmed complete culture medium.

  • Cell Labeling (Adherent Cells): a. Remove the culture medium from the cells. b. Add the pre-warmed working solution to cover the cell monolayer. c. Incubate for 15-45 minutes at 37°C, protected from light.[1] d. Replace the working solution with fresh, pre-warmed complete culture medium.

  • Final Incubation: Incubate the cells for at least 30 minutes at 37°C to allow for complete modification of the probe before imaging or further experimentation.[3]

Protocol 2: Labeling Cells with CFSE

Materials:

  • CFSE (Carboxyfluorescein diacetate, succinimidyl ester)

  • Anhydrous DMSO

  • PBS with 0.1% BSA

  • Complete culture medium with serum

  • Cell suspension

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of CFSE in anhydrous DMSO (e.g., 5 mM). Aliquot and store at -20°C, desiccated and protected from light.

  • Working Solution Preparation: Dilute the stock solution in PBS with 0.1% BSA to the desired final concentration (typically 0.5-10 µM). The optimal concentration should be determined empirically for each cell type and application.

  • Cell Labeling: a. Wash cells to be labeled with serum-free medium or PBS to remove any residual serum proteins. b. Resuspend the cells in PBS with 0.1% BSA at a concentration of 1-10 x 10^6 cells/mL. c. Add an equal volume of the 2X CFSE working solution to the cell suspension and mix immediately. d. Incubate for 10-20 minutes at 37°C, protected from light.

  • Quenching: Stop the labeling reaction by adding 5 volumes of cold complete culture medium containing serum. The proteins in the serum will quench the unreacted dye.

  • Washing: Pellet the cells by centrifugation and wash them two to three times with complete culture medium to remove any unbound dye.[4]

Protocol 3: Labeling Cells with CellTrace™ Far Red

Materials:

  • CellTrace™ Far Red Cell Proliferation Kit

  • Anhydrous DMSO

  • PBS

  • Complete culture medium

  • Cell suspension

Procedure:

  • Stock Solution Preparation: Add 20 µL of DMSO to a vial of CellTrace™ Far Red to make a 1 mM stock solution.[8][9]

  • Working Solution Preparation: Dilute the stock solution in pre-warmed PBS to a final working concentration of 1 µM.[8]

  • Cell Labeling: a. Centrifuge your cells (up to 10^7 cells) and resuspend the pellet in 1 mL of the CellTrace™ Far Red staining solution.[8] b. Incubate for 20 minutes at 37°C in a water bath, protected from light.[2][8]

  • Quenching and Washing: a. Add at least 5 volumes of complete culture medium to the cells to absorb any unbound dye and incubate for 5 minutes.[8] b. Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in fresh, pre-warmed complete culture medium.[8]

Protocol 4: Labeling Cells with Vybrant™ DiD

Materials:

  • Vybrant™ DiD cell-labeling solution

  • Serum-free culture medium

  • Complete culture medium

  • Cell suspension or adherent cells

Procedure:

  • Working Solution Preparation: The Vybrant™ DiD solution is typically provided ready to use. For labeling, add approximately 5 µL of the staining solution per 1 mL of serum-free medium.

  • Cell Labeling (Suspension Cells): a. Resuspend cells in serum-free medium at a concentration of 1 x 10^6 cells/mL. b. Add the Vybrant™ DiD working solution and mix well. c. Incubate for 1-20 minutes at 37°C. Optimal incubation time is cell-type dependent.[10][11] d. Pellet the cells by centrifugation and wash three times with complete culture medium.[10]

  • Cell Labeling (Adherent Cells): a. Remove the culture medium and wash the cells with serum-free medium. b. Add the Vybrant™ DiD working solution and incubate for 1-20 minutes at 37°C.[11] c. Remove the staining solution and wash the cells three times with complete culture medium.

Visualizing the Workflow and Decision-Making Process

To further aid in experimental design, the following diagrams illustrate a typical long-term cell tracking workflow and a decision tree for selecting the most appropriate tracker.

G cluster_prep Cell Preparation cluster_labeling Labeling cluster_post_labeling Post-Labeling cluster_analysis Analysis Harvest Harvest & Count Cells Wash Wash with Serum-Free Medium Harvest->Wash PrepareDye Prepare Dye Working Solution Incubate Incubate Cells with Dye PrepareDye->Incubate Quench Quench & Wash Incubate->Quench Culture Culture or Inject In Vivo Quench->Culture Image Fluorescence Microscopy Culture->Image Flow Flow Cytometry Culture->Flow

Caption: A generalized experimental workflow for long-term cell tracking.

DecisionTree Start Start: Select a Long-Term Cell Tracker Duration Tracking Duration? Start->Duration Fixation Need for Fixation? Duration->Fixation > 3 days Proliferation Tracking Proliferation? Duration->Proliferation < 3 days Fixation->Proliferation Yes DiD Vybrant DiD Fixation->DiD No Laser Available Laser? Proliferation->Laser Yes CMTPX This compound Proliferation->CMTPX No Laser->CMTPX 561 nm CFSE CFSE Laser->CFSE 488 nm FarRed CellTrace Far Red Laser->FarRed 633/640 nm

Caption: A decision tree to guide the selection of a long-term cell tracker.

References

A Head-to-Head Comparison: CellTracker Red CMTPX vs. Lipophilic Dyes like DiI for Robust Cell Tracking

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in cell-based assays, the ability to accurately track cells over time is paramount. The choice of fluorescent dye is a critical decision that can significantly impact experimental outcomes. This guide provides an in-depth comparison of CellTracker Red CMTPX and traditional lipophilic dyes, such as DiI, highlighting the key advantages of the CellTracker technology for long-term, high-fidelity cell tracking.

Lipophilic carbocyanine dyes, like DiI (1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate), have long been utilized for labeling cell membranes.[1] They physically intercalate their long hydrocarbon chains into the lipid bilayer, providing a fluorescent signature to the cell surface.[1] While effective for certain applications, these dyes possess inherent limitations, particularly for long-term studies that involve cell division, fixation, and permeabilization.

This compound represents a newer class of fluorescent probes designed to overcome these challenges. Its unique mechanism of action, which involves covalent bonding to intracellular components, offers superior performance in terms of signal retention, stability, and experimental flexibility.[2] This guide will dissect the key differences between these two classes of dyes, supported by experimental data and detailed protocols, to inform your selection of the optimal tool for your research needs.

Mechanism of Action: Covalent Bonding vs. Passive Intercalation

The fundamental advantage of this compound lies in its distinct mechanism of action compared to lipophilic dyes.

This compound: This cell-permeant dye freely crosses the cell membrane. Once inside the cell, its mildly thiol-reactive chloromethyl group covalently conjugates to intracellular thiol-containing peptides and proteins, a reaction often mediated by glutathione (B108866) S-transferase.[2][3] This covalent bond transforms the dye into a membrane-impermeant, fluorescent molecule that is well-retained within the cell.[2]

Lipophilic Dyes (e.g., DiI): These dyes partition into the cell membrane due to their lipophilic nature. They do not form covalent bonds with cellular components but rather remain physically embedded within the lipid bilayer.[1] This non-covalent association can lead to dye transfer between cells upon membrane fusion and signal loss during experimental procedures that disrupt the cell membrane.

Below is a diagram illustrating the distinct mechanisms of action:

cluster_0 This compound cluster_1 Lipophilic Dye (DiI) CMTPX_in Cell-Permeant CMTPX Thiol Intracellular Thiols (e.g., Glutathione) CMTPX_in->Thiol Covalent Bonding CMTPX_out Membrane-Impermeant Fluorescent Product Thiol->CMTPX_out DiI_in DiI Membrane Cell Membrane (Lipid Bilayer) DiI_in->Membrane Intercalation

Figure 1. Mechanism of action of this compound vs. DiI.

Key Performance Advantages of this compound

The covalent labeling strategy of this compound translates into several significant performance advantages over lipophilic dyes like DiI.

Superior Signal Retention for Long-Term Tracking

For longitudinal studies that span several days and multiple cell divisions, consistent and reliable fluorescent labeling is crucial. The covalent attachment of this compound ensures that the dye is stably retained within the labeled cells and is faithfully passed on to daughter cells.[2] In contrast, the non-covalent nature of DiI can lead to gradual dye leakage and signal decay over time. Furthermore, if labeled and unlabeled cell populations are co-cultured, DiI has the potential to transfer between cells, leading to inaccurate tracking.

FeatureThis compoundLipophilic Dyes (e.g., DiI)
Signal Retention Excellent, stable for at least 72 hours and through multiple cell generations[2]Variable, prone to leakage and signal decay over time
Cell-to-Cell Transfer Minimal, due to covalent intracellular bindingPossible upon cell-cell contact or membrane fusion
Compatibility with Fixation and Permeabilization

Many experimental workflows require downstream analysis, such as immunocytochemistry or intracellular staining, which involve fixation and permeabilization steps. These processes can extract lipophilic dyes like DiI from the cell membrane, resulting in a complete loss of the tracking signal. The covalent bonds formed by this compound are resistant to aldehyde-based fixatives and detergents, allowing for the preservation of the fluorescent signal throughout these procedures.[4] A modified version of DiI, known as CM-DiI, incorporates a chloromethyl group, rendering it fixable, similar to CellTracker dyes.[4][5]

FeatureThis compoundLipophilic Dyes (e.g., DiI)CM-DiI
Fixation Compatibility Yes (Aldehyde-based)[4]NoYes (Aldehyde-based)[4]
Permeabilization Compatibility Yes[4]NoYes[4]
Low Cytotoxicity and Minimal Impact on Cell Proliferation

An ideal cell tracking dye should not interfere with the normal physiological processes of the cells under investigation. CellTracker dyes are designed to be non-toxic at their recommended working concentrations and have been shown to have a minimal impact on cell viability and proliferation.[6][7] While DiI is also generally considered to have low cytotoxicity, the potential for effects on cellular functions should always be empirically determined for the specific cell type and experimental conditions.

A study comparing the effects of CM-DiI (a fixable DiI analog) and Q-dots on autologous bone marrow mononuclear progenitor cells found that CM-DiI had no significant impact on colony formation or cell proliferation over two weeks.[8]

FeatureThis compoundLipophilic Dyes (e.g., DiI)
Reported Cytotoxicity Low at working concentrations[6][7]Low[1]
Impact on Proliferation Minimal[6][8]Generally low, but should be validated

Experimental Protocols

Detailed and optimized protocols are essential for successful cell labeling. Below are representative protocols for this compound and DiI. Note that optimal conditions may vary depending on the cell type and experimental design.

This compound Staining Protocol

This protocol is a general guideline for labeling cells in suspension or adherent cultures.

Materials:

  • This compound (e.g., from Thermo Fisher Scientific)

  • Anhydrous high-quality dimethyl sulfoxide (B87167) (DMSO)

  • Serum-free culture medium

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare a 10 mM stock solution: Warm the vial of this compound to room temperature. Dissolve the contents in anhydrous DMSO to a final concentration of 10 mM.

  • Prepare the working solution: Dilute the stock solution in serum-free medium to a final working concentration of 0.5-25 µM. For long-term studies (>\ 3 days) or rapidly dividing cells, a higher concentration (5-25 µM) is recommended.[2] For shorter experiments, a lower concentration (0.5-5 µM) may be sufficient.[2] Warm the working solution to 37°C.

  • Cell Labeling:

    • Suspension cells: Centrifuge the cells and resuspend the pellet in the pre-warmed working solution.

    • Adherent cells: Remove the culture medium and add the pre-warmed working solution to the culture vessel.

  • Incubation: Incubate the cells for 15-45 minutes at 37°C.

  • Washing:

    • Suspension cells: Centrifuge the cells, remove the supernatant, and resuspend in fresh, pre-warmed complete culture medium.

    • Adherent cells: Remove the working solution and replace it with fresh, pre-warmed complete culture medium.

  • Final Incubation: Incubate the cells for an additional 30 minutes at 37°C to allow for complete modification of the dye.

  • The cells are now labeled and ready for your experiment.

DiI Staining Protocol

This protocol provides a general method for labeling cells with DiI.

Materials:

  • DiI (e.g., from Thermo Fisher Scientific or other suppliers)

  • Anhydrous high-quality DMSO or ethanol (B145695)

  • Serum-free culture medium or PBS

  • Complete culture medium

Procedure:

  • Prepare a 1-5 mM stock solution: Dissolve DiI in DMSO or ethanol to a final concentration of 1-5 mM.[9]

  • Prepare the working solution: Dilute the stock solution in a suitable buffer, such as serum-free culture medium or PBS, to a final working concentration of 1-5 µM.[9] The optimal concentration should be determined empirically.

  • Cell Labeling:

    • Suspension cells: Resuspend cells at a density of 1 x 10^6 cells/mL in the working solution.[9]

    • Adherent cells: Remove the culture medium and add the working solution to the culture vessel.

  • Incubation: Incubate for 2-20 minutes at 37°C.[9][10] The optimal incubation time will vary depending on the cell type.

  • Washing:

    • Suspension cells: Centrifuge the cells, remove the supernatant, and resuspend in pre-warmed complete culture medium. Wash two more times.[9]

    • Adherent cells: Remove the working solution and wash two to three times with pre-warmed complete culture medium, incubating for 5-10 minutes with each wash.[9]

  • The cells are now labeled and ready for imaging or further experimentation.

Experimental Workflow for a Comparative Cell Tracking Study

The following diagram outlines a typical experimental workflow for comparing the performance of this compound and DiI in a cell tracking experiment.

cluster_workflow Comparative Cell Tracking Workflow Start Start: Cell Culture Labeling Cell Labeling Start->Labeling CMTPX_Label This compound Labeling->CMTPX_Label DiI_Label DiI Labeling->DiI_Label Analysis Analysis at Time Points (e.g., 24, 48, 72h) CMTPX_Label->Analysis DiI_Label->Analysis Microscopy Fluorescence Microscopy (Signal Intensity) Analysis->Microscopy Flow Flow Cytometry (Signal Retention, Cell Proliferation) Analysis->Flow Cytotoxicity Cytotoxicity Assay (e.g., MTT) Analysis->Cytotoxicity Results Comparative Data Analysis Microscopy->Results Flow->Results Cytotoxicity->Results

Figure 2. Workflow for comparing cell tracking dyes.

Conclusion

For researchers requiring robust, long-term cell tracking with the flexibility of downstream fixation and permeabilization, this compound offers clear advantages over traditional lipophilic dyes like DiI. Its covalent labeling mechanism ensures superior signal retention and minimizes the risk of cell-to-cell transfer, leading to more accurate and reliable data. While DiI remains a useful tool for specific short-term applications, the enhanced stability and versatility of this compound make it the preferred choice for a wide range of modern cell-based research and drug development applications. As with any biological reagent, it is recommended to optimize the labeling conditions for your specific cell type and experimental setup to ensure the highest quality data.

References

A Researcher's Guide to Validating Cell Viability Post-Staining with CellTracker Red CMTPX

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in cell tracking, migration, and long-term studies, ensuring the viability of cells after labeling is paramount. CellTracker Red CMTPX is a widely used fluorescent probe valued for its stability and retention within live cells.[1][2] This guide provides an objective comparison of methods to validate cell viability after this compound staining, offering detailed experimental protocols and supporting data to aid in the selection of the most appropriate validation method for your research needs.

Comparing Cell Viability Assays

The selection of a viability assay post-staining depends on several factors, including the experimental question, cell type, and available instrumentation. Here, we compare this compound's inherent low cytotoxicity with two common and distinct viability assays: the metabolic-based MTT assay and the membrane integrity-based Propidium (B1200493) Iodide (PI) assay.

FeatureThis compound (in situ viability)MTT AssayPropidium Iodide (PI) Staining
Principle Thiol-reactive probe that is converted to a cell-impermeant form, well-retained in viable, metabolically active cells.[3]Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan (B1609692) product.A fluorescent intercalating agent that is excluded by the intact membrane of live cells, but stains the nucleus of dead cells with compromised membranes.[4][5]
Detection Method Fluorescence Microscopy, Flow CytometrySpectrophotometry (Absorbance)Flow Cytometry, Fluorescence Microscopy
Output Fluorescent signal indicates presence of previously viable and metabolically active cells.Colorimetric signal proportional to the number of metabolically active cells.Fluorescent signal distinguishes between live and dead cell populations.[4]
Advantages - Long-term cell tracking (fluorescence retained for at least 72 hours)[3][6] - Low cytotoxicity at working concentrations[3][6] - Can be used for multiplexing[1]- High throughput and cost-effective[7] - Well-established and widely used method[8]- Rapid and straightforward protocol[4] - Provides a clear distinction between live and dead cells[4]
Disadvantages - Indirect measure of viability at a single time point post-staining.- Endpoint assay that results in cell death - Can be influenced by the metabolic state of the cells - Requires a solubilization step for the formazan crystals- Not suitable for long-term monitoring as it identifies dead cells at a specific time point[9] - Requires cell fixation for cell cycle analysis, which can affect other cellular markers[10]

Experimental Data on this compound Cytotoxicity

A key advantage of CellTracker probes is their minimal impact on cell health.[2][3][6] Experimental data from the manufacturer demonstrates that HeLa cells stained with this compound show comparable proliferation rates to unstained control cells over a three-day period. The proliferation was measured using the CyQUANT™ Direct Cell Proliferation Assay, which quantifies DNA content.

HeLa Cell Proliferation After Staining with CellTracker Dyes

Time PointUnstained Control (RFU)CellTracker Red (CTR) Stained (RFU)
Day 1~1,200~1,200
Day 2~2,500~2,500
Day 3~4,000~4,000
(Data extrapolated from Figure 1 in the CellTracker™ Fluorescent Probes product information sheet)[3][6]

This data indicates that at the manufacturer's recommended concentrations, this compound does not exhibit cytotoxic effects that would impede cell proliferation.

Experimental Protocols

Detailed methodologies for staining with this compound and for performing the comparative viability assays are provided below.

This compound Staining Protocol

This protocol is for staining adherent cells. A similar protocol can be followed for suspension cells with centrifugation steps to wash and resuspend the cells.

  • Prepare CellTracker™ Working Solution:

    • Allow the lyophilized CellTracker™ Red CMTPX to warm to room temperature.

    • Dissolve the contents in high-quality, anhydrous DMSO to a final concentration of 10 mM.

    • Dilute the stock solution in serum-free medium to a final working concentration of 0.5–25 µM. For long-term studies, a concentration of 5-25 µM is recommended, while for shorter experiments, 0.5-5 µM is sufficient.[6]

    • Warm the working solution to 37°C.

  • Cell Staining:

    • Grow cells to the desired confluence on coverslips or in a culture vessel.

    • Remove the culture medium.

    • Gently add the pre-warmed CellTracker™ Working Solution to the cells.

    • Incubate for 15–45 minutes under normal growth conditions.

    • Remove the working solution and replace it with fresh, pre-warmed culture medium.

  • Imaging:

    • Image the cells using the appropriate excitation and emission filters for this compound (Excitation: 577 nm / Emission: 602 nm).

MTT Cell Viability Assay Protocol (96-well plate)

This protocol provides a general guideline for performing an MTT assay. Optimization of cell number and incubation times may be necessary for specific cell lines.[7][11][12]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Reagent Preparation and Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • After the initial incubation, add 10 µL of the MTT stock solution to each well.

  • Incubation:

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.[11]

  • Solubilization of Formazan:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[13]

    • Mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[11]

Propidium Iodide (PI) Staining and Flow Cytometry Protocol

This protocol is for assessing cell viability by identifying cells with compromised membranes.[9][10]

  • Cell Preparation:

    • Harvest cells and wash them with cold PBS.

    • Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.

  • PI Staining:

    • Add 5-10 µL of a PI staining solution (typically 10 µg/mL in PBS) to each sample immediately before analysis.[9]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Excite the PI with a 488 nm or 561 nm laser and collect the emission using an appropriate filter (e.g., >650 nm).

    • Live cells will have low fluorescence, while dead cells will show a high fluorescent signal.

Visualizing Experimental Workflows

To better understand the procedural differences, the following diagrams illustrate the workflows for this compound staining and the comparative viability assays.

G Experimental Workflow for this compound Staining A Prepare CellTracker Working Solution B Remove Culture Medium A->B C Add Working Solution to Cells B->C D Incubate 15-45 min at 37°C C->D E Replace with Fresh Medium D->E F Image Cells E->F

Caption: Workflow for staining cells with this compound.

G Experimental Workflow for MTT Assay A Seed Cells in 96-well Plate B Add MTT Reagent A->B C Incubate 2-4 hours at 37°C B->C D Add Solubilization Solution C->D E Measure Absorbance D->E

Caption: Workflow for the MTT cell viability assay.

G Experimental Workflow for Propidium Iodide Staining A Harvest and Wash Cells B Resuspend in Staining Buffer A->B C Add Propidium Iodide B->C D Analyze by Flow Cytometry C->D

Caption: Workflow for propidium iodide staining and analysis.

Conclusion

Validating cell viability after staining is a critical step in ensuring the reliability of experimental results. This compound is designed to be minimally cytotoxic, as supported by proliferation data. For researchers requiring a simple and direct confirmation of viability at a specific time point, Propidium Iodide staining followed by flow cytometry is a rapid and effective method. For a high-throughput assessment of metabolic activity as an indicator of cell viability, the MTT assay is a well-established choice. The selection of the most appropriate validation method will ultimately depend on the specific experimental context and the resources available.

References

A Researcher's Guide to Confirming the Specificity of CellTracker Red CMTPX Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell biology, drug development, and related fields, accurate and reliable cell tracking is paramount. CellTracker Red CMTPX is a widely used fluorescent dye for long-term cell labeling and tracking. However, ensuring the specificity of this labeling—that only the cells of interest are labeled and that the dye does not interfere with cellular processes—is a critical step for the validity of experimental results. This guide provides a comprehensive comparison of this compound with common alternatives and details experimental protocols to rigorously confirm labeling specificity.

Understanding this compound

This compound is a cell-permeant dye that becomes fluorescent upon entering a cell.[1][2] It contains a chloromethyl group that reacts with thiol groups, primarily on glutathione (B108866) and proteins, forming a covalent bond that ensures the dye is well-retained within the cell for extended periods, often through several cell divisions.[3] This mechanism of action is designed to provide stable, long-term labeling with minimal cytotoxicity at appropriate concentrations.[1][2]

Comparative Analysis of Long-Term Cell Tracking Dyes

Choosing the right cell tracking dye depends on the specific experimental needs, including the duration of tracking, the instrumentation available, and the cell type being studied. Below is a comparison of this compound with two other popular long-term cell tracking dyes: Carboxyfluorescein succinimidyl ester (CFSE) and CellTrace™ Far Red.

FeatureThis compoundCarboxyfluorescein Succinimidyl Ester (CFSE)CellTrace™ Far Red
Excitation (nm) ~577[1]~492~630
Emission (nm) ~602[1]~517~661
Mechanism of Action Reacts with intracellular thiols (e.g., glutathione).[3]Reacts with intracellular amine groups on proteins.Reacts with intracellular amine groups on proteins.[4][5]
Labeling Uniformity Generally uniform cytoplasmic staining.Can exhibit some variability in staining intensity.Produces a stable and well-retained fluorescent signal with very little variance between cells.[5]
Cell Retention Excellent; retained for at least 72 hours and through several cell divisions.[1][2]Good; retained for several generations, but some signal loss can occur in the first 24 hours.[6]Excellent; well-retained for up to eight generations.[4][5]
Cytotoxicity Low at optimal concentrations (typically 0.5-25 µM).[3] Can be cytotoxic at higher concentrations or with prolonged incubation.Can exhibit cytotoxicity, with viability decreasing at concentrations above 2 µM in some cell types.[6]Low cellular toxicity.[4][5]
Photostability Reasonably photostable for microscopic examination.[7]Moderate photostability.High resistance to photobleaching.
Dye Transfer Minimal transfer to adjacent cells in a population is a key feature, but thorough washing is crucial to prevent unincorporated dye from labeling other cells.[8] Some studies suggest potential for leakage in co-culture systems.[9][10]Minimal intercellular transfer.Not liable to transfer to bystander cells.[5]
Fixability Compatible with formaldehyde-based fixatives.[7]Compatible with formaldehyde-based fixatives.Retained after fixation.[4][5]

Experimental Protocols for Confirming Labeling Specificity

To ensure that this compound is specifically labeling the target cell population without adverse effects, a series of validation experiments are recommended.

Co-localization with a Cell-Specific Marker via Immunofluorescence

This method confirms that the this compound signal is localized within the target cells, which are identified by a specific marker.

Protocol:

  • Cell Labeling: Label your target cell population with this compound according to the manufacturer's protocol. A typical starting concentration is 5-10 µM for 30 minutes at 37°C in serum-free media.[1]

  • Co-culture (Optional): If your experiment involves tracking labeled cells in a mixed population, co-culture the labeled target cells with unlabeled non-target cells for a relevant period.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific to your target cell population overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with a fluorescently-labeled secondary antibody (with a spectrally distinct fluorophore from CMTPX, e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.

  • Mounting and Imaging: Wash the cells three times with PBS, mount with an antifade mounting medium, and image using a fluorescence microscope or confocal microscope.

  • Analysis: Analyze the images for co-localization of the this compound signal (red) and the cell-specific marker signal (e.g., green). A high degree of overlap confirms specific labeling.

Workflow for Co-localization Confirmation A Label Target Cells with this compound B Co-culture with Unlabeled Non-Target Cells (Optional) A->B C Fix and Permeabilize Cells B->C D Block Non-Specific Binding C->D E Incubate with Primary Antibody (Cell-Specific Marker) D->E F Incubate with Fluorescent Secondary Antibody E->F G Image Acquisition (Fluorescence Microscopy) F->G H Analyze for Co-localization G->H

Co-localization Workflow
Flow Cytometry Analysis of Labeling Specificity in a Mixed Cell Population

Flow cytometry provides a quantitative method to determine the percentage of specifically labeled cells and to assess any unintended labeling of non-target cells.

Protocol:

  • Cell Labeling: Label your target cell population with this compound as described above. It is crucial to include an unlabeled control of the target cells and an unlabeled control of the non-target cells.

  • Co-culture: Mix the labeled target cells with an equal number of unlabeled non-target cells and co-culture for a desired duration.

  • Cell Staining for Surface Markers: Harvest the cells and stain the mixed population with fluorescently-conjugated antibodies that can distinguish the target and non-target cell populations (e.g., using a FITC-conjugated antibody for the target cells if they have a unique surface marker).

  • Flow Cytometry Acquisition: Acquire the samples on a flow cytometer equipped with the appropriate lasers and filters for this compound (e.g., excitation at 561 nm, emission ~610/20 nm) and the antibody fluorophore.

  • Gating Strategy and Analysis:

    • Gate on the live cell population using forward and side scatter.

    • From the live population, create a plot of the cell-specific marker (e.g., FITC) versus this compound fluorescence.

    • The target cell population should be positive for both the cell-specific marker and this compound.

    • The non-target cell population should be negative for the cell-specific marker and ideally, also negative for this compound.

    • Quantify the percentage of CMTPX-positive cells within the non-target cell gate to determine the level of non-specific labeling or dye transfer.

Flow Cytometry Gating Strategy for Specificity cluster_0 Data Acquisition cluster_1 Gating and Analysis A Mixed Population (Labeled Target + Unlabeled Non-Target) B Stain with Cell-Specific Fluorescent Antibody A->B C Acquire on Flow Cytometer B->C D Gate on Live Cells (FSC vs SSC) C->D E Gate on Target vs Non-Target (Cell-Specific Marker) D->E F Analyze CMTPX Fluorescence in Each Population E->F G Quantify % CMTPX+ in Non-Target Population F->G

Flow Cytometry Analysis Workflow

Conclusion

Confirming the specificity of this compound labeling is a critical step in ensuring the reliability of cell tracking experiments. By employing rigorous validation methods such as co-localization with cell-specific markers and quantitative flow cytometry, researchers can be confident in the accuracy of their data. When choosing a long-term cell tracking dye, a careful comparison of the available options based on their mechanism of action, spectral properties, and potential for cytotoxicity is essential for experimental success. This guide provides the necessary framework for researchers to both validate the specificity of this compound and make informed decisions about the most suitable cell tracking reagent for their specific research needs.

References

Navigating the Red Sea: A Comparative Guide to Red Fluorescent Cell Trackers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell biology, immunology, and drug development, the ability to track living cells over time is paramount. Red fluorescent cell trackers are indispensable tools for these longitudinal studies, offering excellent spectral separation from green fluorescent proteins (GFPs) and other common green fluorophores, thus minimizing spectral overlap in multicolor imaging experiments. CellTracker Red CMTPX has long been a staple in this domain. However, a new generation of red and far-red fluorescent dyes offers potential advantages in terms of signal brightness, retention, and photostability. This guide provides a comprehensive comparison of this compound and its leading alternatives, supported by available experimental data, to aid researchers in selecting the optimal tool for their specific needs.

Performance Comparison of Red Fluorescent Cell Trackers

The selection of an appropriate cell tracker (B12436777) depends on a balance of several key performance indicators: fluorescence intensity, photostability, cytotoxicity, and the ability of the dye to be retained within the cells over time and through cell divisions. The following table summarizes these characteristics for this compound and its primary alternatives.

FeatureThis compoundCellTracker Deep RedCellTrace Far RedPKH26CellVue Claret
Mechanism of Action Covalent binding to intracellular thiolsCovalent binding to intracellular aminesCovalent binding to intracellular aminesLipophilic intercalation into the cell membraneLipophilic intercalation into the cell membrane
Excitation Max (nm) 577[1]630[1]630[2]551[3]655[3]
Emission Max (nm) 602[1]650[2]660[2]567[3]675[3]
Relative Brightness GoodBright[2]Very Bright[2]BrightBright[4]
Photostability ModerateHighHighGoodGood
Cytotoxicity Low[5]Low[5][6]Low[2]Low, but can be concentration-dependent[7]Low[4]
Cell Retention >72 hours (3-6 generations)[1]Excellent, >72 hours[2][6]Excellent, up to 8 generations[2]Stable for extended periods, >100 days reported in some cases[3]Stable for extended periods[3]
Fixability Yes[5]Yes[2]Yes[2]No (lost upon permeabilization)No (lost upon permeabilization)
Suitability for Flow Cytometry YesYesExcellentYesYes
Suitability for Microscopy YesYesYesYesYes

Experimental Workflow for Cell Tracking

A typical workflow for a fluorescent cell tracking experiment involves several key steps, from cell preparation to final analysis. The following diagram illustrates a generalized workflow applicable to most fluorescent cell trackers.

G cluster_prep Cell Preparation cluster_staining Staining cluster_application Experimental Application cluster_analysis Analysis cell_culture 1. Cell Culture cell_harvest 2. Harvest & Wash Cells cell_culture->cell_harvest stain_cells 4. Incubate Cells with Dye cell_harvest->stain_cells dye_prep 3. Prepare Dye Solution dye_prep->stain_cells wash_cells 5. Wash to Remove Excess Dye stain_cells->wash_cells exp_setup 6. Experimental Setup (e.g., co-culture, injection) wash_cells->exp_setup data_acq 7. Data Acquisition (Microscopy/Flow Cytometry) exp_setup->data_acq data_analysis 8. Data Analysis data_acq->data_analysis

General workflow for fluorescent cell tracking experiments.

Detailed Experimental Protocols

The following sections provide detailed protocols for using this compound and its alternatives. Note that optimal staining concentrations and incubation times may vary depending on the cell type and experimental conditions, and therefore should be determined empirically.

This compound and CellTracker Deep Red Staining Protocol

These dyes covalently bind to intracellular components, providing stable, long-term labeling.

Materials:

  • This compound or CellTracker Deep Red dye

  • Anhydrous DMSO

  • Serum-free culture medium

  • Complete culture medium

  • Phosphate-buffered saline (PBS) or other balanced salt solution

Protocol:

  • Prepare Stock Solution: Dissolve the lyophilized dye in anhydrous DMSO to make a 1 mM stock solution. For this compound, this is typically achieved by adding 92 µL of DMSO to a 50 µg vial. For CellTracker Deep Red, add 20 µL of DMSO per 15 µg vial. Mix well and store any unused stock solution at -20°C, protected from light.

  • Prepare Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration (typically 0.5-25 µM for this compound and 0.25-1 µM for CellTracker Deep Red) in serum-free medium pre-warmed to 37°C.[4]

  • Cell Preparation: Harvest cells and wash once with serum-free medium to remove any residual serum proteins. Resuspend the cell pellet in the pre-warmed dye working solution at a density of 1 x 10^6 cells/mL.

  • Staining: Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator.[4]

  • Washing: After incubation, pellet the cells by centrifugation and remove the staining solution. Wash the cells at least once with fresh, pre-warmed complete culture medium.

  • Final Resuspension: Resuspend the labeled cells in complete culture medium for your downstream application. Cells are now ready for analysis by fluorescence microscopy or flow cytometry.

PKH26 and CellVue Claret Staining Protocol

These dyes stably incorporate into the lipid bilayer of the cell membrane. It is critical to use the supplied diluent for staining as it is iso-osmotic but salt-free, which is necessary for efficient dye loading.

Materials:

  • PKH26 or CellVue Claret dye

  • Diluent C (provided with the kit)

  • Serum-free culture medium

  • Complete culture medium containing serum

  • PBS or other balanced salt solution

Protocol:

  • Cell Preparation: Harvest and wash cells with serum-free medium. Resuspend the cell pellet in Diluent C to create a 2X cell suspension (e.g., 2 x 10^7 cells/mL).

  • Prepare Dye Solution: In a separate polypropylene (B1209903) tube, prepare a 2X dye solution by diluting the dye stock in Diluent C. For a final concentration of 2 µM, add 4 µL of the 1 mM dye stock to 1 mL of Diluent C.

  • Staining: Rapidly add the 2X cell suspension to the 2X dye solution and immediately mix by pipetting. The final cell and dye concentrations will be 1X (e.g., 1 x 10^7 cells/mL and 2 µM dye). Incubate for 1-5 minutes at room temperature with periodic mixing.[3]

  • Stop Staining: Stop the staining reaction by adding an equal volume of complete culture medium containing serum. The serum proteins will bind to any unincorporated dye. Incubate for 1 minute.

  • Washing: Pellet the cells by centrifugation and wash at least three times with complete culture medium to ensure the removal of all unbound dye.

  • Final Resuspension: Resuspend the labeled cells in the appropriate medium for your experiment.

CellTrace Far Red Staining Protocol

This amine-reactive dye provides very bright and stable fluorescent signals, making it ideal for tracking cell proliferation.

Materials:

  • CellTrace Far Red dye

  • Anhydrous DMSO

  • Serum-free culture medium or PBS

  • Complete culture medium

Protocol:

  • Prepare Stock Solution: Allow the vial to warm to room temperature. Add 20 µL of high-quality, anhydrous DMSO to one vial of the lyophilized dye to make a 5 mM stock solution. Mix well.

  • Prepare Working Solution: Dilute the stock solution in serum-free medium or PBS to a final working concentration of 0.5-10 µM. A concentration of 1-5 µM is a good starting point for most cell types.

  • Cell Preparation: Wash cells once with serum-free medium or PBS. Resuspend the cell pellet in the pre-warmed dye working solution at a density of 1 x 10^6 cells/mL.

  • Staining: Incubate the cells for 20 minutes at 37°C, protected from light.

  • Washing: After incubation, add 5 volumes of complete culture medium to the staining solution and incubate for an additional 5 minutes. Pellet the cells by centrifugation and wash at least once with fresh, pre-warmed complete culture medium.

  • Final Resuspension: Resuspend the labeled cells in complete culture medium for your experiment.

Conclusion

The choice of a red fluorescent cell tracker is a critical decision that can significantly impact the quality and reliability of long-term cell tracking studies. While this compound remains a viable option, newer dyes such as CellTracker Deep Red and CellTrace Far Red offer advantages in terms of brightness and spectral properties, making them particularly well-suited for multiplexing with other fluorophores. For experiments where fixation is not required, the lipophilic dyes PKH26 and CellVue Claret provide exceptionally stable and long-lasting membrane labeling. Researchers should carefully consider the specific requirements of their experimental system, including the instrumentation available and the need for fixation, to select the most appropriate red fluorescent cell tracker for their studies.

References

Navigating the Red Spectrum: A Comparative Guide to CellTracker Red CMTPX and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in long-term cell tracking, selecting the appropriate fluorescent probe is paramount. This guide provides an objective comparison of CellTracker Red CMTPX with other commonly used red fluorophores, supported by experimental data and detailed protocols to aid in making informed decisions for multicolor imaging and flow cytometry experiments.

This compound is a widely used fluorescent dye for monitoring cell movement, location, and proliferation over extended periods. Its utility in multicolor applications, however, necessitates a thorough understanding of its spectral properties and potential for overlap with other fluorophores. This guide delves into a quantitative comparison of this compound with spectrally similar dyes and fluorescent proteins, offering insights into their performance and providing protocols for assessing spectral compatibility.

Quantitative Comparison of Red Fluorophores

To facilitate the selection of the most suitable fluorophore for your experimental needs, the following table summarizes the key spectral and photophysical properties of this compound and several common alternatives. Brightness is calculated as the product of the molar extinction coefficient and the quantum yield, providing a relative measure of the signal intensity that can be expected from each fluorophore.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Relative Brightness (ε * Φ)
This compound 577 - 586[1][2][3][4]602 - 614[1][2][3][4]Not explicitly foundNot explicitly foundModerate[5]
Alexa Fluor 594 590[6]617[6]73,000[6][7]0.66[6]48,180
Texas Red 589 - 596[8][9]613 - 615[9][10]85,000 - 116,000[8][9][11]0.93 - 0.97[9][12][13]~79,050 - 112,520
mCherry 587[14][15]610[14][15]72,000[14][15][16]0.22[14][15][17]15,840
Alexa Fluor 568 578[7]603[7]91,000[7]~0.69 (inferred)~62,790

Experimental Protocols

Staining Cells with this compound

This protocol provides a general guideline for staining both adherent and suspension cells. Optimal concentrations and incubation times should be empirically determined for specific cell types and experimental conditions.[1]

1. Reagent Preparation:

  • Prepare a 10 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1]

  • For a working solution, dilute the stock solution in a serum-free medium to a final concentration of 0.5–25 µM. For long-term studies (over 3 days) or rapidly dividing cells, a concentration of 5–25 µM is recommended. For shorter experiments, 0.5–5 µM is often sufficient.[1]

2. Staining Adherent Cells:

  • Grow cells on coverslips or in culture dishes to the desired confluency.

  • Remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Add the pre-warmed working solution of this compound to the cells, ensuring the entire surface is covered.

  • Incubate for 15-45 minutes at 37°C, protected from light.

  • Replace the staining solution with fresh, pre-warmed complete culture medium.

  • Incubate for at least 30 minutes to allow the dye to be well-retained within the cells before imaging.

3. Staining Suspension Cells:

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in the pre-warmed working solution of this compound.

  • Incubate for 15-45 minutes at 37°C, protected from light, with occasional gentle mixing.

  • Centrifuge the cells to remove the staining solution.

  • Resuspend the cell pellet in fresh, pre-warmed complete culture medium.

  • Incubate for at least 30 minutes before proceeding with downstream applications.

Assessing Spectral Overlap and Bleed-Through

Spectral bleed-through occurs when the emission of one fluorophore is detected in the channel designated for another. This can lead to false-positive signals and inaccurate co-localization analysis. The following protocol outlines a method to assess the spectral overlap between this compound and another fluorophore, for example, a green fluorescent protein (GFP).

1. Prepare Single-Stained Control Samples:

  • Prepare a sample of cells stained only with this compound according to the protocol above.

  • Prepare a sample of cells expressing GFP (or stained with a green fluorophore like Alexa Fluor 488).

  • Prepare an unstained control sample to determine the level of cellular autofluorescence.

2. Image Acquisition Setup:

  • On a confocal microscope, set up the excitation lasers and emission detectors for both red and green channels. For this compound, an excitation of ~561 nm and an emission window of ~600-640 nm is appropriate. For GFP, an excitation of ~488 nm and an emission window of ~500-550 nm is typical.

3. Image the Control Samples:

  • Image the unstained cells in both the red and green channels to assess autofluorescence.

  • Image the GFP-expressing cells. Acquire an image in the green channel as expected. Then, without changing the acquisition settings, acquire an image in the red channel. Any signal detected in the red channel represents bleed-through from GFP into the red channel.

  • Image the this compound-stained cells. Acquire an image in the red channel. Then, acquire an image in the green channel using the GFP settings. Any signal detected in the green channel represents bleed-through from this compound into the green channel.

4. Analysis and Correction:

  • Quantify the amount of bleed-through in the control images. This information can be used to set up compensation during image acquisition on some confocal systems or for post-acquisition correction using image analysis software.

  • To minimize bleed-through during acquisition, consider using sequential scanning, where each laser line is activated and the corresponding emission is collected independently.

Visualizing Spectral Overlap

Understanding the excitation and emission spectra of fluorophores is crucial for predicting and mitigating spectral overlap. The following diagram illustrates the spectral properties of this compound and a commonly used fluorophore in the orange-red spectrum, Alexa Fluor 568.

Spectral_Overlap cluster_CellTracker This compound cluster_AF568 Alexa Fluor 568 cluster_Overlap Spectral Overlap CTR_Ex Excitation (Peak ~577 nm) CTR_Em Emission (Peak ~602 nm) CTR_Ex->CTR_Em Stokes Shift Excitation_Overlap Excitation Overlap CTR_Ex->Excitation_Overlap Emission_Overlap Emission Overlap CTR_Em->Emission_Overlap AF568_Ex Excitation (Peak ~578 nm) AF568_Em Emission (Peak ~603 nm) AF568_Ex->AF568_Em Stokes Shift AF568_Ex->Excitation_Overlap AF568_Em->Emission_Overlap Workflow A Select Fluorophores B Review Spectral Profiles (Excitation & Emission) A->B C Assess Spectral Overlap B->C D Significant Overlap? C->D Yes/No E Prepare Single-Stained Controls D->E Yes J Proceed with Multicolor Experiment D->J No K Select Alternative Fluorophore D->K If bleed-through is unmanageable F Image Controls on Microscope/Flow Cytometer E->F G Quantify Bleed-Through F->G H Optimize Acquisition Settings (e.g., Sequential Scanning) G->H I Apply Compensation (Acquisition or Post-Processing) H->I I->J K->A

References

A Head-to-Head Comparison: Long-Term Signal Stability of CellTracker Red CMTPX vs. Fluorescent Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in long-term cell tracking studies, the choice of a fluorescent label is critical. The ideal probe must be bright, stable, and non-toxic, ensuring that the observed cellular dynamics are a true reflection of biology and not an artifact of the labeling method. This guide provides an objective comparison of the long-term signal stability of the chemical dye, CellTracker Red CMTPX, and genetically encoded red fluorescent proteins (RFPs) such as mCherry and tdTomato, supported by experimental data and detailed protocols.

Executive Summary

This compound and red fluorescent proteins are both powerful tools for long-term cell tracking, each with a distinct set of advantages and limitations. This compound offers a simple, rapid, and transfection-free method for labeling cells, demonstrating excellent signal retention for at least 72 hours. In contrast, fluorescent proteins, while requiring genetic modification, provide a self-renewing signal that can, in principle, persist indefinitely in proliferating cells. However, the practical long-term stability of fluorescent proteins can be compromised by factors such as photobleaching, variable gene expression, and potential cytotoxicity associated with sustained high expression levels.

Data Presentation: A Quantitative Look at Signal Stability

The following tables summarize the key performance metrics of this compound and common red fluorescent proteins.

ParameterThis compoundRed Fluorescent Proteins (mCherry, tdTomato)Source(s)
Labeling Method Chemical stainingGenetic modification (transfection, transduction)
Signal Retention (in vitro) At least 72 hours (typically 3-6 passages)Potentially indefinite with stable expression
Signal Dilution Halved with each cell divisionMaintained in daughter cells upon expression
Photostability Generally highVariable; prone to photobleaching with intense or prolonged illumination
Cytotoxicity Low at recommended working concentrationsCan occur with high, sustained expression levels
Uniformity of Labeling HighCan be variable depending on transfection efficiency and promoter activity

Key Considerations for Long-Term Tracking

This compound:

  • Mechanism of Action: This cell-permeant dye contains a mildly thiol-reactive chloromethyl group that covalently binds to intracellular proteins, primarily glutathione. This covalent linkage ensures the dye is well-retained within the cell and is passed on to daughter cells.

  • Advantages: The primary advantage of this compound is its ease of use. It provides a quick and efficient way to label entire cell populations without the need for genetic manipulation. The labeling is generally uniform across the population.

  • Limitations: The signal intensity is halved with each cell division as the dye is distributed between daughter cells. This progressive signal dilution can limit its utility for tracking highly proliferative cells over very long periods.

Red Fluorescent Proteins (mCherry, tdTomato):

  • Mechanism of Action: The gene encoding the fluorescent protein is introduced into the cells, which then synthesize the protein. The signal is therefore continuously replenished in living, dividing cells.

  • Advantages: The self-renewing nature of the signal is the key advantage of fluorescent proteins for very long-term studies. They are particularly well-suited for lineage tracing and tracking cell fate over many generations.

  • Limitations: The process of generating stable cell lines expressing a fluorescent protein can be time-consuming. Expression levels can be heterogeneous within a population, and high levels of expression can sometimes lead to cellular stress or toxicity. Furthermore, fluorescent proteins are susceptible to photobleaching, where the fluorescent signal is irreversibly lost upon exposure to excitation light.

Experimental Protocols

Protocol for Long-Term Cell Tracking using this compound

This protocol is adapted from manufacturer's guidelines and common laboratory practices.

Materials:

  • CellTracker™ Red CMTPX dye (e.g., from Thermo Fisher Scientific)

  • Anhydrous dimethylsulfoxide (DMSO)

  • Complete cell culture medium

  • Serum-free medium

  • Phosphate-buffered saline (PBS)

  • Cells of interest

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of CellTracker™ Red CMTPX in anhydrous DMSO.

    • For a working solution, dilute the stock solution in serum-free medium to a final concentration of 0.5-25 µM. The optimal concentration should be determined empirically for your cell type and experimental duration. For long-term tracking (beyond 3 days), a concentration of 5-25 µM is recommended.

  • Cell Labeling (Adherent Cells):

    • Grow cells to the desired confluency on a culture plate or coverslip.

    • Remove the culture medium and wash the cells once with pre-warmed PBS.

    • Add the pre-warmed working solution of CellTracker™ Red CMTPX to the cells, ensuring the entire surface is covered.

    • Incubate for 30-45 minutes at 37°C in a CO2 incubator.

    • Remove the labeling solution and wash the cells twice with pre-warmed PBS.

    • Add fresh, pre-warmed complete culture medium to the cells.

  • Cell Labeling (Suspension Cells):

    • Harvest and centrifuge the cells.

    • Resuspend the cell pellet in the pre-warmed working solution of CellTracker™ Red CMTPX.

    • Incubate for 30-45 minutes at 37°C with occasional gentle mixing.

    • Centrifuge the labeled cells and discard the supernatant.

    • Wash the cells twice by resuspending in pre-warmed PBS and centrifuging.

    • Resuspend the final cell pellet in fresh, pre-warmed complete culture medium.

  • Imaging:

    • Image the cells using a fluorescence microscope with appropriate filters for red fluorescence (Excitation/Emission maxima for CMTPX are ~577/602 nm).

    • For time-lapse imaging, use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.

Protocol for Stable Expression and Imaging of mCherry for Cell Tracking

This protocol provides a general workflow for generating a stable cell line expressing mCherry.

Materials:

  • Mammalian expression vector containing the mCherry gene under a suitable promoter (e.g., CMV, EF1α)

  • Lipofectamine™ 3000 or other transfection reagent

  • Opti-MEM™ or other reduced-serum medium

  • Complete cell culture medium

  • Selection antibiotic (e.g., G418, Puromycin), corresponding to the resistance gene on the expression vector

  • Cloning cylinders or fluorescence-activated cell sorting (FACS) facility

Procedure:

  • Transfection:

    • Plate cells in a 6-well plate and grow to 70-90% confluency.

    • On the day of transfection, dilute the mCherry expression vector and the transfection reagent in separate tubes containing Opti-MEM™.

    • Combine the diluted DNA and transfection reagent, incubate for 10-15 minutes at room temperature to allow complex formation.

    • Add the DNA-lipid complex to the cells and incubate at 37°C.

  • Selection of Stable Transfectants:

    • 48 hours post-transfection, passage the cells into a larger culture vessel containing complete medium supplemented with the appropriate selection antibiotic. The optimal concentration of the antibiotic must be determined beforehand by generating a kill curve.

    • Replace the selection medium every 3-4 days to remove dead cells.

    • Continue selection for 2-3 weeks until resistant colonies are visible.

  • Isolation of Clonal Cell Lines:

    • Cloning Cylinders: Identify well-isolated, mCherry-positive colonies. Place a cloning cylinder over a colony, add a small amount of trypsin, and transfer the detached cells to a new culture well.

    • FACS: Alternatively, detach the entire population of resistant cells and use FACS to sort single mCherry-positive cells into individual wells of a 96-well plate.

  • Expansion and Characterization:

    • Expand the clonal populations and verify stable mCherry expression by fluorescence microscopy and flow cytometry.

    • Freeze down vials of the stable cell line for future use.

  • Imaging:

    • Image the cells using a fluorescence microscope with appropriate filters for mCherry (Excitation/Emission maxima are ~587/610 nm).

    • As with any live-cell imaging, minimize light exposure to prevent phototoxicity.

Mandatory Visualizations

Experimental_Workflow_CMTPX This compound Labeling Workflow cluster_prep Preparation cluster_labeling Labeling cluster_imaging Analysis prep_dye Prepare CMTPX Working Solution add_dye Incubate Cells with CMTPX prep_dye->add_dye prep_cells Culture Cells to Desired Confluency prep_cells->add_dye wash_cells Wash to Remove Excess Dye add_dye->wash_cells add_media Add Fresh Culture Medium wash_cells->add_media image_cells Image Cells via Fluorescence Microscopy add_media->image_cells

Caption: Workflow for labeling cells with this compound.

Signaling_Pathway_FP Fluorescent Protein Expression Pathway cluster_gene_delivery Gene Delivery cluster_expression Expression cluster_detection Detection transfection Transfection with FP Plasmid transcription Transcription (DNA -> mRNA) transfection->transcription translation Translation (mRNA -> Protein) transcription->translation maturation Chromophore Maturation translation->maturation fluorescence Fluorescent Signal maturation->fluorescence

Caption: Pathway from gene to fluorescent signal for fluorescent proteins.

Conclusion

The choice between this compound and red fluorescent proteins for long-term cell tracking depends heavily on the specific experimental goals and constraints. For studies requiring rapid, efficient labeling of an entire cell population for a duration of up to a few days, this compound is an excellent choice. For very long-term studies, particularly those involving extensive cell proliferation and lineage tracing, the continuous expression afforded by fluorescent proteins is advantageous, provided that a stable and healthy cell line can be generated. Researchers should carefully consider the trade-offs in terms of experimental time, potential for signal dilution, and the risk of phototoxicity and expression-related artifacts when selecting the appropriate tool for their long-term cell tracking experiments.

A Researcher's Guide to Quantitative Cell Migration Analysis: CellTracker Red CMTPX vs. The Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of cell migration analysis, the choice of fluorescent probe is paramount. This guide provides a comprehensive comparison of CellTracker Red CMTPX with other leading alternatives, supported by experimental data and detailed protocols to inform your selection and optimize your quantitative analysis.

Cell migration is a fundamental biological process implicated in development, tissue regeneration, immune response, and disease progression, most notably in cancer metastasis. The ability to accurately track and quantify cell movement over time is therefore a critical aspect of life sciences research. Fluorescent dyes that label cells for extended periods with minimal impact on their physiology are indispensable tools in this endeavor.

This guide focuses on the performance of this compound, a widely used thiol-reactive probe, in comparison to other fluorescent dyes employed in common cell migration assays such as the wound healing (scratch) assay and the transwell assay. We will delve into their mechanisms of action, spectral properties, and key performance metrics including signal retention, cytotoxicity, and photostability.

Head-to-Head Comparison of Leading Cell Tracking Dyes

The selection of an appropriate fluorescent dye for cell migration studies hinges on a balance of several key factors. The ideal probe should be bright, photostable, well-retained within the cell, and exhibit low cytotoxicity. The following tables provide a quantitative and qualitative comparison of this compound and its alternatives based on available data.

Table 1: Spectroscopic and Physicochemical Properties

FeatureThis compoundCellTracker Deep RedCellTrace™ Far RedCalcein AMDiD
Excitation Max (nm) 577630630494644
Emission Max (nm) 602660660517665
Mechanism of Action Thiol-reactive; covalent binding to intracellular thiols.[1]Amine-reactive; covalent binding to intracellular amines.[2]Amine-reactive; covalent binding to intracellular amines.[3][4]Cleaved by intracellular esterases to a fluorescent, membrane-impermeant form.[5]Lipophilic; intercalates into the plasma membrane.[6][7]
Fixability YesYes[3][4]Yes[3][4]No[5]No (lost upon permeabilization)[1]
Color RedDeep RedFar-RedGreenFar-Red
Molecular Weight ( g/mol ) ~686~698Varies~994~959

Table 2: Performance Characteristics in Cell Migration Assays

ParameterThis compoundCellTracker Deep RedCellTrace™ Far RedCalcein AMDiD
Signal Retention Excellent; retained for several generations (at least 72 hours).[2][8]Excellent; bright fluorescence even after 72 hours.[3][4]Excellent; stable and well-retained signal.[3][4]Poor to Moderate; can be actively effluxed from cells within hours.[1][5]Good; retained for days, but can transfer between cells with membrane contact.[7]
Cytotoxicity Low at working concentrations.[2]Low; comparable to other CellTracker dyes.[3]Low; does not affect morphology or physiology.[3][4]Can be cytotoxic at higher concentrations or with prolonged incubation.[9]Generally low, but can affect membrane properties.
Photostability GoodGoodGoodModerate; susceptible to photobleaching with intense or prolonged illumination.Good
Signal-to-Noise Ratio HighHighHighHigh initially, but can decrease due to leakage.High
Suitability for Long-Term Studies ExcellentExcellentExcellentPoorGood

Experimental Workflows and Protocols

To ensure reproducible and quantifiable results, standardized experimental protocols are essential. Below are detailed methodologies for two of the most common in vitro cell migration assays, the wound healing assay and the transwell migration assay, utilizing fluorescently labeled cells.

Wound Healing (Scratch) Assay

The wound healing assay is a straightforward method to study collective cell migration. A "scratch" is created in a confluent monolayer of cells, and the closure of this gap by migrating cells is monitored over time.

Wound_Healing_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_acq Data Acquisition & Analysis A Seed cells in a multi-well plate B Culture to form a confluent monolayer A->B C Label cells with fluorescent dye (e.g., this compound) B->C D Create a 'scratch' in the monolayer with a pipette tip C->D E Wash to remove dislodged cells D->E F Add fresh media (with or without test compounds) E->F G Image the scratch at time 0 F->G H Incubate and acquire images at regular time intervals G->H I Quantify the area of the gap over time H->I J Calculate migration rate and percentage of wound closure I->J Transwell_Workflow cluster_prep Preparation cluster_assay Migration cluster_analysis Quantification A Label cells in suspension with fluorescent dye B Resuspend labeled cells in serum-free medium A->B E Seed labeled cells into the upper chamber B->E C Add chemoattractant to the lower chamber D Place transwell insert into the lower chamber C->D D->E F Incubate for a defined period (e.g., 4-24 hours) E->F G Remove non-migrated cells from the upper surface of the membrane F->G H Image the migrated cells on the lower surface of the membrane G->H J Alternatively, lyse cells and measure fluorescence intensity G->J I Count the number of migrated cells per field of view H->I FAK_Src_Pathway cluster_ecm Extracellular Matrix cluster_cell Cell ECM ECM Integrin Integrin ECM->Integrin Binding FAK FAK Integrin->FAK Activation Src Src FAK->Src Recruitment & Activation p130Cas p130Cas FAK->p130Cas Phosphorylation Src->FAK Phosphorylation Src->p130Cas Phosphorylation Rac1 Rac1 p130Cas->Rac1 Activation Actin Actin Cytoskeleton Remodeling Rac1->Actin Migration Cell Migration Actin->Migration PI3K_Akt_Pathway cluster_stimulus Extracellular Stimulus cluster_cell Cell GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK Binding PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruitment & Activation Downstream Downstream Effectors (e.g., Rac1, Cdc42) Akt->Downstream Phosphorylation Cytoskeleton Cytoskeletal Reorganization Downstream->Cytoskeleton Migration Cell Migration Cytoskeleton->Migration Rho_GTPase_Pathway cluster_signals Upstream Signals cluster_cell Cell Signals Guidance Cues GEFs GEFs Signals->GEFs Activation GAPs GAPs Cdc42 Cdc42-GTP Rac1 Rac1-GTP RhoA RhoA-GTP Filopodia Filopodia Formation Lamellipodia Lamellipodia Formation StressFibers Stress Fiber Formation Migration Coordinated Migration

References

Safety Operating Guide

Proper Disposal and Handling of CellTracker Red CMTPX

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical reagents are paramount. This document provides essential safety and logistical information for CellTracker Red CMTPX, a fluorescent dye used for long-term cell tracing. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Immediate Safety and Handling Precautions

This compound is typically supplied as a solid and dissolved in anhydrous dimethylsulfoxide (DMSO) to create a stock solution.[1][2] DMSO is known to facilitate the entry of organic molecules into tissues.[3][4] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn at all times when handling the dye solution.[3][4] All handling should be performed in a well-ventilated area or a chemical fume hood.

Step-by-Step Disposal Procedures

The primary directive from manufacturers regarding the disposal of this compound is to act in accordance with all applicable local, state, and federal regulations.[3][4] There are no product-specific disposal methods that supersede institutional and local guidelines for chemical waste.

1. Waste Segregation:

  • Solid Waste: Any unused solid this compound powder should be treated as chemical waste.

  • Liquid Waste: The DMSO stock solution, working solutions containing the dye, and any contaminated media or buffers should be collected in a designated hazardous waste container. Do not mix with aqueous waste unless permitted by your institution's safety protocols.

  • Contaminated Labware: Pipette tips, centrifuge tubes, flasks, and any other disposable materials that have come into contact with this compound should be disposed of as solid chemical waste.

2. Waste Collection and Storage:

  • Use clearly labeled, leak-proof containers for all waste streams. The labels should include "Hazardous Waste," the name of the chemical (this compound in DMSO), and the primary hazards (e.g., "Combustible," "Irritant").

  • Store waste containers in a designated, secondary containment area away from incompatible materials.

3. Institutional Waste Pickup:

  • Follow your institution's established procedures for the pickup and disposal of chemical waste. Contact your Environmental Health and Safety (EHS) department for specific guidance and to schedule a waste pickup.

Quantitative Data for this compound

For ease of reference, the key quantitative properties of this compound are summarized in the table below.

PropertyValue
Molecular FormulaC₄₂H₄₀ClN₃O₄
Molecular Weight686.2 g/mol
Excitation Maximum (Ex)577 nm
Emission Maximum (Em)602 nm
Recommended Stock Solution2 mM in anhydrous DMSO
Recommended Working Conc.0.5 - 25 µM in serum-free medium

Data sourced from multiple supplier technical data sheets.[1][5]

Experimental Workflow and Signaling

This compound is a cell-permeable dye that becomes fluorescent once inside the cell.[1][5] It contains a chloromethyl group that reacts with thiol groups, particularly on glutathione (B108866), in a reaction mediated by glutathione S-transferase.[3][4] This converts the dye into a cell-impermeant product, ensuring it is well-retained within the cells for extended periods, often through several cell divisions.[1][2][4][6]

Below is a diagram illustrating the typical experimental workflow for using this compound.

G cluster_prep Preparation cluster_stain Staining Protocol cluster_analysis Analysis prep_stock Prepare 2 mM Stock Solution (in anhydrous DMSO) prep_working Dilute to 0.5-25 µM Working Solution (in serum-free medium) prep_stock->prep_working Dilute harvest Harvest and Resuspend Cells warm Warm Working Solution to 37°C prep_working->warm Equilibrate incubate Incubate Cells with Working Solution (15-45 min at 37°C) harvest->incubate Add image Image Cells (Fluorescence Microscopy or Flow Cytometry) wash Remove Staining Solution and Wash Cells incubate->wash Centrifuge wash->image Proceed to

Caption: Experimental workflow for staining cells with this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling CellTracker Red CMTPX

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount to groundbreaking discovery. This guide provides essential, immediate safety and logistical information for handling CellTracker Red CMTPX, a widely used fluorescent dye for long-term cell tracking. Adherence to these procedures will minimize risk and ensure the integrity of your research.

Immediate Safety and Handling at a Glance

This compound, while not classified as a hazardous substance in its solid form, is typically dissolved in Dimethyl Sulfoxide (DMSO). DMSO is a combustible liquid that can readily penetrate the skin, potentially carrying other dissolved substances with it.[1] Therefore, the primary safety considerations for handling this compound solutions revolve around the safe handling of DMSO.

Personal Protective Equipment (PPE)

A comprehensive assessment of your specific laboratory conditions is crucial for selecting the appropriate PPE. The following table summarizes the recommended PPE for handling this compound solution in DMSO.

PPE CategoryItemSpecifications & Rationale
Eye and Face Protection Safety Goggles or a Face ShieldRequired to protect against potential splashes of the DMSO solution.[2][3][4][5]
Hand Protection Chemical-resistant glovesDMSO can penetrate standard nitrile gloves. It is highly recommended to use butyl rubber, fluoroelastomer, or neoprene gloves.[2][4][6] If these are not available, double-gloving with nitrile gloves may offer limited, short-term protection and should be changed immediately upon any contact with the solution.
Body Protection Laboratory CoatA fully buttoned lab coat is necessary to protect skin and clothing from accidental spills.[2][3]
Respiratory Protection Not generally requiredWork should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation of any potential vapors.[2][3] A respirator may be necessary for large-volume handling or in case of a significant spill.

Operational Plan: From Receipt to Disposal

Following a structured operational plan is critical for the safe and effective use of this compound.

Receiving and Storage
  • Upon receipt, inspect the vial for any damage.

  • Store the lyophilized product at -20°C, protected from light and moisture, as recommended by the manufacturer.[2]

  • The DMSO stock solution should also be stored at -20°C.

Preparation of Stock and Working Solutions

All preparation steps should be conducted in a chemical fume hood.

  • Allow the Vial to Warm to Room Temperature: Before opening, let the vial of lyophilized this compound warm to room temperature to prevent condensation.

  • Reconstitution: Add the appropriate volume of anhydrous DMSO to the vial to create a stock solution. The product data sheet will provide the exact volume to achieve a specific concentration.

  • Preparation of Working Solution: Dilute the DMSO stock solution to the final working concentration in a serum-free medium or appropriate buffer immediately before use.

Handling and Use
  • When handling the DMSO stock solution and the final working solution, always wear the recommended PPE.

  • Avoid contact with skin and eyes.[4][5]

  • Do not ingest or inhale.[3]

  • Wash hands thoroughly after handling, even if gloves were worn.[3]

Disposal Plan: Managing Waste Safely and Responsibly

Proper disposal of chemical waste is crucial to protect personnel and the environment.

Waste Segregation
  • Liquid Waste:

    • Unused stock solution in DMSO and the final working solution should be collected in a designated, labeled hazardous waste container for organic solvents.[6] Do not pour down the drain.

  • Solid Waste:

    • Contaminated materials such as pipette tips, centrifuge tubes, and gloves should be placed in a designated, labeled solid hazardous waste container.

  • Cell Culture Waste:

    • The medium containing this compound should be aspirated and collected as liquid hazardous waste.

    • Treated cells and culture vessels should be disposed of according to your institution's guidelines for biohazardous waste, as they may contain other biological agents.

Disposal Procedure
  • All waste must be disposed of in compliance with all pertaining local, state, and federal regulations.[7]

  • Contact your institution's Environmental Health and Safety (EH&S) department for specific guidance on hazardous waste disposal procedures.

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Spill:

    • For a small spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[5] Clean the spill area with soap and water.

    • For a large spill, evacuate the area and contact your institution's EH&S department or emergency response team.

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Disposal Receive Receive & Inspect Vial Store Store at -20°C (Protect from Light) Receive->Store Warm Warm Vial to RT Store->Warm Reconstitute Reconstitute in DMSO (in Fume Hood) Warm->Reconstitute Prepare Prepare Working Solution (in Fume Hood) Reconstitute->Prepare WearPPE Wear Appropriate PPE Prepare->WearPPE Experiment Perform Cell Staining WearPPE->Experiment LiquidWaste Collect Liquid Waste (DMSO solutions, used media) Experiment->LiquidWaste SolidWaste Collect Solid Waste (Tips, tubes, gloves) Experiment->SolidWaste EH_S Dispose via EH&S (Follow Institutional Guidelines) LiquidWaste->EH_S SolidWaste->EH_S

Safe Handling Workflow for this compound

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.